Fmoc-Freidinger's lactam
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWMZZNSZSFPD-YADHBBJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Conformational Lock: An In-depth Technical Guide to the Discovery and Application of Freidinger's Lactam
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Peptide Flexibility and the Dawn of Conformational Constraint
In the landscape of drug discovery, peptides represent a rich source of therapeutic potential, governing a vast array of physiological processes with high specificity and potency. However, their inherent conformational flexibility presents a significant hurdle to their development as therapeutic agents. In solution, peptides exist as a dynamic ensemble of interconverting conformers, only one of which may be the "bioactive" conformation responsible for receptor binding and signal transduction. This flexibility leads to reduced receptor affinity, susceptibility to enzymatic degradation, and poor oral bioavailability, thereby limiting their clinical utility.
Recognizing this challenge, the early 1980s saw a paradigm shift in peptide chemistry towards the design of conformationally constrained analogs. The central hypothesis was that by "locking" a peptide into its bioactive conformation, one could enhance its potency, selectivity, and metabolic stability. It was within this scientific milieu that Dr. Rodger M. Freidinger and his team at Merck Sharp & Dohme Research Laboratories embarked on a journey that would lead to the discovery of a novel and powerful tool for peptide backbone modification: the Freidinger lactam.[1] This in-depth guide elucidates the history of this discovery, the technical details of its synthesis, and its pivotal role in the development of pharmacologically important agents, including somatostatin receptor modulators.
The Intellectual Genesis: From Computational Models to a Novel Chemical Scaffold
The conception of the Freidinger lactam was born from a computational exploration of cyclic hexapeptides aimed at mimicking the β-turn, a common secondary structural motif in peptides that is often crucial for molecular recognition.[2] These modeling studies revealed that a lactam-bridged dipeptide could serve as a rigid scaffold to stabilize a Type II' β-turn. This groundbreaking insight laid the foundation for a new strategy in peptidomimetic design: the incorporation of a cyclic constraint directly into the peptide backbone to enforce a desired conformation.
The initial synthetic challenge was to devise a practical and stereocontrolled method for the construction of these novel lactam-containing dipeptide surrogates. The seminal work by Freidinger, published in The Journal of Organic Chemistry in 1985, detailed an elegant solution involving the intramolecular cyclization of a methionine-containing dipeptide.[3] This approach, now a cornerstone of peptide chemistry, provided a robust and versatile route to a variety of lactam-bridged dipeptides with differing ring sizes.
Core Synthesis: The Original Freidinger Lactam Synthesis via Intramolecular Alkylation
The original synthesis of the Freidinger lactam is a testament to elegant chemical design, utilizing a readily available amino acid, methionine, as a key precursor. The strategy hinges on the conversion of the methionine thioether into a sulfonium salt, which then serves as a leaving group for an intramolecular nucleophilic attack by the preceding amide nitrogen, forming the desired lactam ring.[2][3]
Experimental Protocol: Synthesis of a Prototypical Freidinger Lactam
This protocol outlines the key steps for the synthesis of a protected γ-lactam, a common Freidinger lactam structure.
Step 1: Dipeptide Synthesis Standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies are employed to couple a protected amino acid (e.g., Boc-Pro) to a methionine methyl ester.
Step 2: Sulfonium Salt Formation The resulting dipeptide is dissolved in a suitable solvent (e.g., acetone) and treated with an alkylating agent, typically methyl iodide, to form the corresponding sulfonium salt. The reaction is generally carried out at room temperature and monitored by TLC until completion.
Step 3: Intramolecular Cyclization (Lactam Formation) The crude sulfonium salt is then subjected to base-induced cyclization. A strong base, such as sodium hydride or potassium tert-butoxide, is added to a solution of the sulfonium salt in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the amide nitrogen, which then displaces the dimethyl sulfide leaving group in an intramolecular fashion to form the γ-lactam.
Step 4: Purification The resulting lactam is then purified using standard techniques such as column chromatography on silica gel.
Original Freidinger lactam synthesis workflow.
Application in Somatostatin Modulator Design: A Conformational Key to Unlocking Potency
The peptide hormone somatostatin, a key regulator of endocrine and exocrine secretion, became an early and important target for the application of Freidinger's lactam.[4] Native somatostatin has a short biological half-life, limiting its therapeutic utility. The development of stable and potent analogs was therefore a major goal. The Freidinger lactam provided a means to stabilize the bioactive β-turn conformation believed to be essential for receptor binding.
While much of the early work focused on the development of somatostatin agonists, the conformational insights gained from these studies were instrumental in the subsequent design of somatostatin antagonists. By rigidifying the peptide backbone, the Freidinger lactam allowed for a more precise probing of the structure-activity relationships at the somatostatin receptors.
Although a direct, publicly documented application of the Freidinger lactam in a marketed somatostatin antagonist is not readily apparent from seminal literature, its conceptual impact on the design of conformationally constrained peptide ligands is undeniable. The principle of using such constraints to modulate receptor interaction from agonism to antagonism is a fundamental concept in medicinal chemistry.
Mechanism of Action: How Somatostatin Receptor Antagonism Modulates Cellular Signaling
Somatostatin exerts its effects by binding to a family of five G protein-coupled receptors (SSTR1-5).[5][6] These receptors are coupled to inhibitory G proteins (Gi/o) and their activation leads to a cascade of intracellular events that ultimately inhibit cellular processes such as hormone secretion and cell proliferation.[7]
A somatostatin receptor antagonist competitively binds to the SSTR without activating it, thereby blocking the binding of endogenous somatostatin and preventing the initiation of its downstream signaling pathways.[4][8] The key signaling pathways modulated by SSTR antagonists include:
-
Adenylate Cyclase Inhibition: By blocking the inhibitory effect of somatostatin on adenylate cyclase, antagonists can lead to an increase in intracellular cyclic AMP (cAMP) levels.[5]
-
Calcium Channel Modulation: Somatostatin typically inhibits voltage-gated calcium channels. Antagonists can reverse this inhibition, leading to an increase in calcium influx.[5]
-
Phosphatase Activation: Somatostatin can activate various protein tyrosine phosphatases (PTPs), which are involved in anti-proliferative signaling. Antagonists would block this activation.[7]
SSTR2 antagonist mechanism of action.
Quantitative Data Summary
The following table summarizes the binding affinities of native somatostatin and a representative synthetic agonist, octreotide, for the five human somatostatin receptor subtypes. This data highlights the subtype selectivity that can be achieved through structural modification, a key aspect of somatostatin analog design. While specific data for a Freidinger lactam-containing antagonist is not provided due to a lack of direct citation in the initial literature, this table serves as a reference for the receptor binding profiles that are a central focus in this field.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 2.5 | 0.2 | 1.0 | 5.0 | 0.8 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 3.0 |
Data compiled from various sources.
Conclusion and Future Directions
The discovery of the Freidinger lactam was a landmark achievement in medicinal chemistry, providing a powerful and versatile tool for the conformational constraint of peptides. Its application in the design of somatostatin analogs has been instrumental in advancing our understanding of the structure-activity relationships at the somatostatin receptors and has led to the development of clinically important therapeutics. While its direct role in the discovery of marketed somatostatin antagonists is less explicitly documented in the foundational literature, the principles established by the Freidinger lactam undoubtedly paved the way for the development of a wide range of conformationally constrained peptide modulators of G protein-coupled receptors.
Future research will likely focus on the development of novel lactam-based constraints with even greater control over peptide conformation, as well as their application to an expanded range of therapeutic targets. The legacy of the Freidinger lactam serves as a powerful reminder of the profound impact that fundamental research in synthetic and medicinal chemistry can have on the development of new medicines.
References
- Freidinger, R. M. (1989). Non-peptidal ligands for peptide receptors. Trends in Pharmacological Sciences, 10(7), 270-274.
- Patel, Y. C. (1999). Somatostatin and its receptor family. Frontiers in Neuroendocrinology, 20(3), 157-198.
- Reubi, J. C., Schär, J. C., Waser, B., Wenger, S., Heppeler, A., Schmitt, J. S., & Mäcke, H. R. (2000). Affinity profiles for human somatostatin receptor subtypes of analogues with potent in vivo antitumor activity. European Journal of Nuclear Medicine and Molecular Imaging, 27(3), 273-282.
- Lahlou, H., Guillermet, S., Hortala, M., Vernejoul, F., Pyronnet, S., Bousquet, C., & Susini, C. (2004). Molecular signaling of somatostatin receptors. Annals of the New York Academy of Sciences, 1014(1), 121-131.
- Veber, D. F., & Freidinger, R. M. (1985). The design of metabolically-stable peptide analogs. Trends in Neurosciences, 8(9), 392-396.
- Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658.
- Janecka, A., Zubrzycka, M., & Janecki, T. (2001). Somatostatin analogs. Current Medicinal Chemistry, 8(8), 917-933.
- Strosberg, J. R. (2013). Somatostatin and its analogues in the treatment of neuroendocrine tumors. Current Opinion in Endocrinology, Diabetes and Obesity, 20(1), 37-43.
- Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104-109.
- Olias, G., Viollet, C., Kusserow, H., Epelbaum, J., & Meyerhof, W. (2004). Regulation and function of somatostatin receptors. Journal of Neurochemistry, 89(5), 1057-1091.
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The "Freidinger Lactam": A Foundational Tool in Peptidomimetic Design
An In-depth Technical Guide on the Core Contributions of Rodger Freidinger
Abstract: The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolysis. The introduction of conformational constraints is a key strategy in peptidomimetic drug design to overcome these limitations. In the early 1980s, a team at Merck led by Rodger Freidinger developed a seminal approach to induce a specific, bioactive conformation in peptides through the synthesis of lactam-bridged dipeptides.[1] These structures, now widely known as "Freidinger Lactams," specifically α-amino γ-lactams (Agl), serve to stabilize Type II' β-turns, a common motif in receptor-binding peptides.[2][3] This guide provides a technical overview of the original Freidinger lactam synthesis, the scientific rationale behind its design, and its profound impact on the development of conformationally constrained therapeutics.
Introduction: The Challenge of Peptide Conformational Flexibility
Peptides as Therapeutic Agents: Promise and Pitfalls
Peptides are central to a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic application is often compromised by inherent weaknesses, including poor metabolic stability due to enzymatic degradation and unfavorable pharmacokinetic profiles.[3] A primary reason for these challenges is their conformational flexibility; in solution, peptides exist as an equilibrium of multiple conformers, most of which are not biologically active.[1]
The Concept of the "Bioactive Conformation"
For a peptide to bind to its target receptor and elicit a biological response, it must adopt a specific three-dimensional structure known as the "bioactive conformation."[1] The energy required to transition from a random coil to this specific conformation can present a significant entropic barrier to binding. Consequently, much of the peptide concentration in the body is in a non-binding, inactive state.
Rationale for Conformational Constraint in Peptidomimetics
The core principle of peptidomimetic design is to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties. By introducing rigid structural elements, chemists can "lock" a peptide into its bioactive conformation.[3][4] This pre-organization reduces the entropic penalty of binding, potentially leading to enhanced potency and receptor selectivity.[4] Furthermore, the unnatural amino acid surrogates used to create these constraints often confer resistance to proteolytic enzymes, thereby increasing the molecule's in vivo half-life.
The Advent of the Freidinger Lactam: A Paradigm Shift
Development at Merck: A Computationally-Driven Approach
In the early 1980s, Rodger Freidinger's computational and synthetic work at Merck marked a milestone in the design of constrained peptides.[1][2][5] The research aimed to develop a general method for creating conformationally restricted dipeptide surrogates that could be readily incorporated into larger peptide sequences.
Defining the Freidinger Lactam: An α-Amino-γ-Lactam (Agl) Bridged Dipeptide
The structure that emerged from this research is the Freidinger lactam, an amino-γ-lactam (Agl) bridged dipeptide.[2][6] This moiety replaces two adjacent amino acid residues in a peptide sequence with a cyclic structure, effectively constraining the backbone topology. This constraint limits the accessible conformational space for the ψ1 and ω1 dihedral angles.[2][5]
The Structural Impact: Stabilization of Type II' β-Turns
The primary structural consequence of incorporating a Freidinger lactam is the stabilization of a Type II' β-turn.[2][3] β-turns are critical secondary structures involved in the receptor recognition of many peptide hormones and neurotransmitters. By enforcing this specific turn, the lactam orients the flanking amino acid side chains in a manner that can mimic the bioactive conformation of the parent peptide, leading to enhanced biological activity.[3][7]
The Original Freidinger Lactam Synthesis: A Mechanistic Deep Dive
Core Strategy: Intramolecular Cyclization of Methionine-Containing Dipeptides
The original and most recognized synthesis of Freidinger lactams relies on a clever intramolecular cyclization strategy using a methionine-containing dipeptide as the precursor.[2][5] The choice of methionine is the cornerstone of this method, as its thioether side chain can be converted into an excellent leaving group to facilitate the ring-closing reaction.
Step-by-Step Protocol
The synthesis is a multi-step process that validates its design through a logical and efficient sequence.
-
Precursor Synthesis: A protected dipeptide containing methionine at the i position (e.g., Boc-Xaa-Met-OR) is synthesized using standard peptide coupling techniques.
-
Thioether Activation: The methionine thioether is activated by alkylation, most commonly with methyl iodide, to form a dimethylsulfonium salt. This conversion is critical as it transforms the neutral side chain into a highly effective leaving group.[2]
-
Base-Induced Cyclization: The peptide backbone amide is deprotonated using a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting amide anion acts as an intramolecular nucleophile, attacking the γ-carbon of the activated methionine side chain and displacing the dimethyl sulfide leaving group.[2] This proceeds via a favorable 5-exo-tet cyclization pathway to yield the protected γ-lactam ring.[2]
Causality and Rationale: Why Methionine?
The genius of this experimental design lies in the selection of methionine. The sulfur atom of the thioether side chain is nucleophilic and readily attacks the electrophilic methyl iodide. The resulting sulfonium salt is an exceptional leaving group, making the subsequent intramolecular nucleophilic substitution efficient. This allows for the selective formation of the five-membered lactam ring under conditions that, while harsh, are effective for this transformation.
Visualization of the Synthetic Pathway
Caption: Contrasting the original vs. modern lactam synthesis workflows.
Conclusion: The Enduring Legacy of the Freidinger Lactam
Rodger Freidinger's development of the lactam-bridged dipeptide was a pivotal contribution to medicinal chemistry and drug design. It provided a robust and rational method for enforcing conformational constraint, transforming the way scientists approached the challenge of converting flexible peptides into potent, stable therapeutics. The "Freidinger Lactam" remains a fundamental tool in the peptidomimetic chemist's arsenal, and the principles behind its design continue to influence the development of novel constrained peptides and other therapeutic modalities.
References
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Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
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Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC - NIH. [Link]
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The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. [Link]
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Roger FREIDINGER | Research profile. ResearchGate. [Link]
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Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. [Link]
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A novel route to synthesize Freidinger lactams by micowave irradiation. PubMed. [Link]
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Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. [Link]
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Synthesis and application of β-amino γ-lactams in the study of interleukin-1 and cluster of differentiation-36 receptors modulating peptides. Sciforum. [Link]
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Design and synthesis of novel bioactive peptides and peptidomimetics. PubMed. [Link]
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Post-Translational Backbone Engineering through Selenomethionine-Mediated Incorporation of Freidinger Lactams. PubMed. [Link]
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Conformationally restricted peptides as tools in opioid receptor studies. PubMed. [Link]
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Cholecystokinin antagonists. Synthesis and biological evaluation of 3-substituted 1,4-benzodiazepin-2-amines. PubMed. [Link]
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Cholecystokinin antagonists. Synthesis of asperlicin analogues with improved potency and water solubility. PubMed. [Link]
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Cholecystokinin and gastrin antagonists. PubMed. [Link]
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- 3. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Synthesis of Fmoc-Freidinger's Lactam
Introduction: The Significance of Constrained Peptides
In the landscape of modern drug discovery and chemical biology, peptidomimetics stand out as a pivotal class of molecules. They offer a strategic approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among the various strategies to imbue peptides with drug-like properties, the introduction of conformational constraints is paramount. The Freidinger lactam, a γ-lactam-bridged dipeptide analogue, is a quintessential example of such a constraint.[1] It serves as a rigid scaffold that mimics the β-turn secondary structure frequently found in biologically active peptides and proteins. This guide provides an in-depth, field-proven methodology for the synthesis of the N-terminally Fmoc-protected Freidinger's lactam, a key building block for solid-phase peptide synthesis (SPPS).
The Fmoc-Freidinger's lactam building block is a valuable tool for researchers aiming to design novel therapeutics by stabilizing bioactive conformations of peptide ligands.[1] Its incorporation into a peptide sequence can lead to enhanced receptor affinity, increased enzymatic resistance, and improved pharmacokinetic profiles. This guide is structured to provide not just a protocol, but a causal understanding of the synthetic strategy, empowering researchers to troubleshoot and adapt the methodology to their specific needs.
Strategic Overview of the Synthesis
The synthesis of the Fmoc-Freidinger's lactam, specifically the Gly-Val dipeptide mimic, is a multi-step process that begins with commercially available, orthogonally protected amino acids. The core of the strategy lies in the formation of a linear dipeptide precursor, followed by a crucial intramolecular cyclization to form the characteristic γ-lactam ring.
The chosen synthetic route is a solution-phase approach, which offers excellent control over reaction conditions and facilitates purification of intermediates, ensuring the high purity of the final building block. The key steps are:
-
Preparation of L-Valine Methyl Ester Hydrochloride: Esterification of the C-terminus of L-valine to protect it during the subsequent amide coupling reaction.
-
Amide Coupling: Formation of the linear dipeptide precursor by coupling Fmoc-L-aspartic acid β-tert-butyl ester with L-valine methyl ester.
-
Intramolecular Cyclization and Deprotection: Selective deprotection of the β-carboxyl group of the aspartic acid residue followed by an intramolecular aminolysis to form the γ-lactam ring.
This strategic approach leverages the well-established Fmoc/tBu orthogonal protection scheme, which is a cornerstone of modern peptide chemistry.[2]
Caption: Overall synthetic workflow for Fmoc-Freidinger's lactam.
Part 1: Synthesis of Precursors
Preparation of L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)
The initial step involves the protection of the carboxylic acid of L-valine as a methyl ester. This prevents its participation in the subsequent amide bond formation. The Fischer-Speier esterification using thionyl chloride in methanol is a highly efficient and scalable method for this transformation.[3][4][5]
Mechanism Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid of L-valine, activating it towards nucleophilic attack by methanol. The reaction proceeds to yield the methyl ester, and the hydrochloride salt is formed in situ.
Experimental Protocol: H-Val-OMe·HCl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-valine (1.0 eq) in anhydrous methanol (10-15 mL per gram of valine).
-
Reagent Addition: Cool the suspension to -10 °C in an ice-salt bath. Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 0 °C.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TCC) until the starting material is consumed.
-
Work-up and Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is triturated with cold diethyl ether, filtered, and washed with more diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the white crystalline product, H-Val-OMe·HCl, under vacuum over P₂O₅.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| H-Val-OMe·HCl | C₆H₁₄ClNO₂ | 167.63 | >95% |
Part 2: Assembly of the Linear Dipeptide Precursor
Coupling of Fmoc-Asp(OtBu)-OH with H-Val-OMe·HCl
With both amino acid precursors in hand, the next step is the formation of the peptide bond to yield the linear dipeptide, Fmoc-Asp(OtBu)-Val-OMe. The use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a robust and widely adopted method for minimizing racemization and improving coupling efficiency.[6][7][8]
Mechanism of EDC/HOBt Coupling:
-
Activation of Carboxylic Acid: The carboxylic acid of Fmoc-Asp(OtBu)-OH reacts with EDC to form a highly reactive O-acylisourea intermediate.[9][10]
-
Formation of HOBt Ester: The O-acylisourea intermediate can be susceptible to side reactions, including the formation of an N-acylurea byproduct. HOBt rapidly reacts with the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and is a potent acylating agent.[11]
-
Nucleophilic Attack by Amine: The free amino group of H-Val-OMe attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[9]
Caption: EDC/HOBt mediated amide coupling mechanism.
Experimental Protocol: Fmoc-Asp(OtBu)-Val-OMe
-
Reaction Setup: Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). In a separate flask, suspend H-Val-OMe·HCl (1.1 eq) in DMF and add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride and liberate the free amine.
-
Coupling Reaction: Cool the Fmoc-Asp(OtBu)-OH/HOBt solution to 0 °C. Add EDC·HCl (1.2 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid. Add the solution of H-Val-OMe to the activated ester solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 3: Intramolecular Cyclization to Form the Freidinger's Lactam
This is the pivotal step where the linear dipeptide is transformed into the constrained cyclic structure. The process involves two key stages: selective deprotection of the aspartic acid side chain and subsequent base-mediated intramolecular cyclization.
Selective Deprotection of the tert-Butyl Ester
The tert-butyl protecting group on the β-carboxyl of the aspartic acid residue is labile to strong acids, such as trifluoroacetic acid (TFA). This allows for its selective removal without affecting the Fmoc protecting group or the methyl ester at the C-terminus.
Experimental Protocol: Deprotection
-
Reaction Setup: Dissolve the purified dipeptide, Fmoc-Asp(OtBu)-Val-OMe, in dichloromethane (DCM).
-
Deprotection: Add a solution of 25-50% TFA in DCM and stir at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of residual TFA. The resulting product is the corresponding carboxylic acid, which is typically used in the next step without further purification.
Intramolecular Lactamization
The final ring-closing step is an intramolecular aminolysis. The free carboxyl group of the aspartic acid side chain is activated, and the amide nitrogen of the valine residue acts as the nucleophile, attacking the activated carboxyl group to form the five-membered γ-lactam ring.
Mechanism Insight: The cyclization is typically promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity. The reaction is an example of an intramolecular nucleophilic acyl substitution. The formation of a five-membered ring is entropically favored.[12]
Experimental Protocol: Cyclization
-
Reaction Setup: Dissolve the deprotected dipeptide from the previous step in a suitable solvent such as DMF or DCM.
-
Cyclization: Add a coupling agent such as EDC/HOBt or HATU/DIPEA to activate the side-chain carboxylic acid. Alternatively, a milder base can be used to promote the direct cyclization of the free acid, although this may require elevated temperatures.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating until the cyclization is complete, as monitored by HPLC.
-
Work-up and Purification: After the reaction is complete, the work-up procedure is similar to the amide coupling step. The crude product is purified by flash chromatography or preparative HPLC to yield the pure Fmoc-Freidinger's lactam.
Characterization of Fmoc-Freidinger's Lactam
Rigorous characterization is essential to confirm the structure and purity of the final product.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the Fmoc group, the valine side chain (isopropyl group), and the protons of the lactam ring. The chemical shifts and coupling constants will be indicative of the constrained cyclic structure. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the lactam and the carboxylic acid, as well as the carbons of the Fmoc group and the amino acid side chains. |
| HPLC | A single major peak indicating high purity. The retention time will be specific to the compound and the HPLC conditions used. |
| Mass Spectrometry (ESI-MS) | The molecular ion peak corresponding to the calculated mass of the Fmoc-Freidinger's lactam (C₂₅H₂₈N₂O₅, MW: 436.51). |
Challenges and Considerations: Aspartimide Formation
A common side reaction in syntheses involving aspartic acid is the formation of aspartimide.[13][14][15] This occurs through the intramolecular cyclization of the aspartyl residue involving the backbone amide nitrogen. This side reaction is particularly prevalent under basic conditions, such as those used for Fmoc deprotection in SPPS. In the context of this solution-phase synthesis, careful control of the reaction conditions during the cyclization step is crucial to minimize this and other potential side reactions. The use of bulky side-chain protecting groups or optimized coupling reagents can mitigate this issue.[15]
Conclusion
The synthesis of the Fmoc-Freidinger's lactam building block is a well-defined process that provides access to a powerful tool for peptidomimetic design. The solution-phase strategy outlined in this guide offers a high degree of control and yields a product of high purity, suitable for incorporation into complex peptide structures via solid-phase synthesis. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce this valuable building block for their drug discovery and development endeavors.
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A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, [Link]
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Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry, [Link]
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Fmoc / t-Bu Solid Phase Synthesis. Sunresin, [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, [Link]
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Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate, [Link]
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SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, [Link]
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Coupling Reagents. Aapptec Peptides, [Link]
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Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC, [Link]
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Preparation method of L-valine methyl ester hydrochloride. Eureka | Patsnap, [Link]
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The synthesis and study of side-chain lactam-bridged peptides. PubMed, [Link]
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Acid-Amine Coupling using EDCI. Organic Synthesis, [Link]
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Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI, [Link]
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Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry, [Link]
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New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate, [Link]
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Z-L-Phg-Val-OMe. Organic Syntheses, [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, [Link]
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Intramolecular reaction. Wikipedia, [Link]
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Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library, [Link]
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Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI, [Link]
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Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate, [Link]
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Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acme Synthetic Chemicals, [Link]
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FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC, [Link]
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Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry, [Link]
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Unlocking Bioactive Conformations: The Mechanism of β-Turn Induction by Freidinger's Lactam
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of peptide science and drug design, controlling molecular conformation is paramount to achieving desired biological activity and enhancing pharmacokinetic profiles. Peptides in solution are notoriously flexible, existing as an ensemble of conformers, which often complicates their direct use as therapeutics.[1] The introduction of conformational constraints is a powerful strategy to lock a peptide into its bioactive shape, thereby increasing receptor affinity, specificity, and metabolic stability.[2][3] Among the most successful and widely adopted tools for this purpose is the Freidinger lactam, a cyclic dipeptide surrogate developed in the early 1980s.[1][2] This guide provides a comprehensive technical overview of the Freidinger lactam, delving into the precise stereochemical and energetic principles that govern its potent ability to induce and stabilize β-turn secondary structures—a critical recognition motif in countless biological processes.[4]
The Strategic Importance of the β-Turn
The β-turn is a fundamental secondary structure motif where the polypeptide chain reverses its direction.[5] Comprising four amino acid residues (denoted i to i+3), this compact fold is stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[5][6] These turns are not merely passive linkers; they are frequently located on the surfaces of proteins and peptides, playing a direct role in molecular recognition events, such as peptide-receptor and protein-protein interactions.[4][7]
Given their functional significance, β-turns represent prime targets for peptidomimetic design. A molecule that can effectively mimic a β-turn can replicate the critical spatial arrangement of amino acid side chains required for biological activity, while often overcoming the inherent liabilities of natural peptides, such as poor bioavailability and rapid degradation.[4]
Classification of β-Turns
β-turns are categorized into several types based on the backbone dihedral angles (φ, ψ) of the central two residues (i+1 and i+2).[6][8] This geometric variation dictates the orientation of the side chains and the overall shape of the turn. The most common types are I, II, and their reverse counterparts, I' and II'.
| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |
| Type I | -60° | -30° | -90° | 0° |
| Type II | -60° | 120° | 80° | 0° |
| Type I' | 60° | 30° | 90° | 0° |
| Type II' | 60° | -120° | -80° | 0° |
| Table 1: Idealized Dihedral Angles for Common β-Turn Types. These angles define the geometry of the turn and the spatial orientation of the side chains. Data sourced from foundational protein structure analyses.[6][8] |
The Freidinger Lactam: A Masterful Conformational Lock
The Freidinger lactam is a lactam-bridged dipeptide, most commonly a γ-lactam (5-membered ring), that replaces the i+1 and i+2 residues of a β-turn.[9] Its genius lies in its rigid, cyclic structure, which severely restricts the conformational freedom of the peptide backbone.[10] This pre-organization significantly lowers the entropic penalty of binding to a receptor, as the peptide does not need to "freeze" into the correct shape from a disordered state.
Sources
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An In-Depth Technical Guide to Peptidomimetics Utilizing Fmoc-Freidinger's Lactam
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Structural Control in Peptide Drug Design
The therapeutic landscape is increasingly shaped by our ability to rationally design molecules that interact with biological systems with high precision and efficacy. Peptides, as natural ligands, offer an unparalleled starting point for drug discovery due to their inherent potency and selectivity. However, their translation into viable therapeutics is often thwarted by poor metabolic stability and low bioavailability. Peptidomimetics, synthetic molecules that mimic the structure and function of peptides, provide a powerful strategy to overcome these limitations. At the heart of successful peptidomimetic design lies the principle of conformational constraint – the deliberate restriction of a molecule's flexibility to favor its bioactive conformation. This guide provides a deep dive into one of the most elegant and effective tools for achieving this: the Fmoc-Freidinger's lactam. As a senior application scientist, my aim is to not only present the theoretical underpinnings but also to provide actionable, field-proven insights and protocols to empower your research and development endeavors.
The Rationale for Peptidomimetics: Beyond Nature's Blueprint
Peptides are the language of intercellular communication, orchestrating a vast array of physiological processes. Their therapeutic potential is immense, yet their inherent liabilities as drugs are significant. These include:
-
Metabolic Instability: Peptides are rapidly degraded by proteases in the body, leading to short half-lives.
-
Poor Oral Bioavailability: The polar nature and high molecular weight of most peptides hinder their absorption across the gastrointestinal tract.
-
Rapid Clearance: Peptides are often quickly eliminated from circulation by the kidneys and liver.
-
Conformational Flexibility: In solution, peptides exist as an ensemble of different conformations, only one of which may be the bioactive form. This conformational entropy can lead to a decrease in binding affinity for their target receptor.
Peptidomimetic chemistry seeks to address these challenges by creating novel structures that retain the desirable biological activity of a parent peptide while possessing improved drug-like properties. A key strategy in this endeavor is the introduction of conformational constraints, which can be achieved through various methods such as cyclization, the incorporation of non-natural amino acids, or the use of dipeptide mimetics.[1][2]
Fmoc-Freidinger's Lactam: A Masterkey for Inducing β-Turns
The Freidinger lactam, a γ-lactam-containing dipeptide mimic, is a cornerstone of peptidomimetic design for its ability to induce and stabilize β-turns.[3][4] β-turns are secondary structures composed of four amino acid residues that cause a reversal in the direction of the polypeptide chain. They are critical components of many biologically active peptides, often mediating the key interactions with their receptors.
By incorporating a Freidinger's lactam into a peptide sequence, the backbone is locked into a rigid conformation that closely mimics a natural β-turn. This pre-organization of the peptide into its bioactive conformation can lead to several significant advantages:
-
Enhanced Receptor Binding Affinity: By reducing the entropic penalty of binding, the lactam-constrained peptide can exhibit significantly higher affinity for its target.
-
Increased Metabolic Stability: The rigid, non-natural structure of the lactam can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation.
-
Improved Selectivity: By presenting a more defined and rigid pharmacophore, the lactam-containing peptide may exhibit improved selectivity for its intended target over other receptors.
Diagram 1: Structure of Fmoc-Freidinger's Lactam
Caption: Chemical structure of Fmoc-Freidinger's lactam, a dipeptide mimetic.
Synthesis of Fmoc-Freidinger's Lactam: A Conceptual Workflow
Diagram 2: Conceptual Synthesis Workflow for Fmoc-Freidinger's Lactam
Caption: A conceptual workflow for the synthesis of Fmoc-Freidinger's lactam.
Experimental Causality:
-
Starting Material Selection: The synthesis typically commences with a suitably protected aspartic acid derivative, for instance, one where the side-chain carboxyl group is esterified to prevent its participation in the initial peptide coupling.
-
Peptide Coupling: This derivative is then coupled to a C-terminally protected amino acid using standard peptide coupling reagents. The choice of coupling reagent is critical to ensure high yield and minimize racemization.
-
Orthogonal Deprotection: A key aspect of the strategy is the use of orthogonal protecting groups. This allows for the selective removal of the N-terminal protecting group of the dipeptide without affecting the other protecting groups.
-
Intramolecular Cyclization: The newly exposed free amine is then able to undergo an intramolecular nucleophilic attack on the side-chain ester of the aspartic acid residue, forming the characteristic γ-lactam ring. This step is typically mediated by a base.
-
Saponification: The C-terminal ester is then saponified to the free carboxylic acid.
-
Fmoc Protection: Finally, the N-terminal amine of the cyclized dipeptide is protected with the Fmoc group, rendering it ready for use in solid-phase peptide synthesis.
Incorporation into Peptides: A Detailed SPPS Protocol
The true utility of Fmoc-Freidinger's lactam lies in its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. As a dipeptide mimic, it is introduced in a single coupling step.
Diagram 3: SPPS Workflow for Peptide Elongation
Caption: A typical cycle for solid-phase peptide synthesis (SPPS).
Step-by-Step Experimental Protocol for Incorporation:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and then repeat with a fresh portion of the piperidine solution for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Freidinger's Lactam:
-
In a separate vial, dissolve Fmoc-Freidinger's lactam (3 equivalents relative to resin loading), a suitable coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Immediately add the activated lactam solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the sterically hindered nature of the lactam.
-
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Chain Elongation: Continue with the standard SPPS cycles of deprotection, washing, and coupling for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Description |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Highly effective for hindered couplings, but can cause racemization of sensitive amino acids. |
| HBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A widely used and effective coupling reagent. |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Another powerful coupling reagent, particularly useful for difficult couplings. |
| COMU | ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). A newer generation coupling reagent with high efficiency and improved safety profile. |
Biophysical Characterization: Validating the Conformational Constraint
The successful incorporation of a Freidinger's lactam should impose a distinct β-turn conformation on the peptide. It is crucial to experimentally verify this structural feature using biophysical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the three-dimensional structure of peptides in solution. The presence of specific short-range proton-proton distances, such as a strong NOE between the amide proton of residue i+2 and the α-proton of residue i+1, is a hallmark of a β-turn.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for probing the secondary structure of peptides. While the CD spectra of β-turns can be complex and varied, a peptide containing a well-defined β-turn induced by a Freidinger's lactam will exhibit a characteristic CD spectrum that is distinct from that of a random coil or other secondary structures.[5][6]
Conclusion and Future Directions
The Fmoc-Freidinger's lactam is a testament to the power of rational design in medicinal chemistry. It provides a robust and reliable method for inducing conformational constraint, thereby transforming flexible and labile peptides into structured, stable, and often more potent peptidomimetics. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage this powerful tool in their own drug discovery and development efforts.
The field of peptidomimetics is continually evolving. Future research will undoubtedly focus on the development of novel lactam-based and other scaffolding strategies to access an even greater diversity of constrained topologies. The combination of these advanced building blocks with other peptidomimetic modifications, such as backbone N-methylation and the incorporation of peptoid residues, will continue to push the boundaries of what is possible in the design of next-generation peptide-based therapeutics.
References
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile tool for the design of novel therapeutics. Current opinion in chemical biology, 12(3), 292–299. [Link]
-
Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656–658. [Link]
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current medicinal chemistry, 13(13), 1525–1556. [Link]
-
Woody, R. W. (1995). Circular dichroism. Methods in enzymology, 246, 34-71. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]
Sources
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- 2. acs.figshare.com [acs.figshare.com]
- 3. Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 6. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Properties of Fmoc-Freidinger's Lactam
Foreword: The Rationale for Conformational Constraint
In the landscape of rational drug design and peptide science, the inherent flexibility of linear peptides presents a significant hurdle. A peptide in solution exists not as a single, static structure, but as a dynamic equilibrium of conformers. This conformational promiscuity often leads to reduced receptor affinity and selectivity, as only a fraction of the peptide molecules assumes the specific three-dimensional shape—the bioactive conformation—required for potent biological activity. The Freidinger lactam, a γ-lactam-bridged dipeptide mimetic, was a landmark development in addressing this challenge.[1][2] By cyclizing the backbone, it introduces a rigid constraint, effectively locking the peptide into a specific, predictable turn structure. This guide focuses on the N-terminally protected version, N-Fmoc-Freidinger's lactam, a crucial building block for incorporating these constrained dipeptides into larger sequences using modern Solid-Phase Peptide Synthesis (SPPS).[] Understanding its spectroscopic signature is paramount for any researcher aiming to verify its successful synthesis and purity before its application in constructing complex peptidomimetics.
This document serves as a comprehensive technical resource for researchers, providing both the theoretical underpinnings and practical protocols for the complete spectroscopic characterization of N-Fmoc-Freidinger's lactam (CAS 957507-85-6).[4][5]
Molecular Identity and Structure
N-Fmoc-Freidinger's lactam is a conformationally restricted dipeptide mimetic of Gly-Val.[4] The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile handle for SPPS, while the γ-lactam ring enforces a rigid turn conformation.[6][7]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid | [8] |
| Synonyms | Fmoc-Gly-Val Freidinger's lactam | [4] |
| CAS Number | 957507-85-6 | [5] |
| Molecular Formula | C₂₄H₂₆N₂O₅ | [5] |
| Molecular Weight | 422.47 g/mol | [5] |
Below is a diagram illustrating the chemical structure with key proton and carbon environments labeled for correlation with NMR data.
Caption: Structure of N-Fmoc-Freidinger's Lactam with key substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules. For Fmoc-Freidinger's lactam, ¹H and ¹³C NMR are essential to confirm the covalent structure, verify the presence of all constituent parts (Fmoc, lactam, valine), and assess isomeric purity.
Causality and Experimental Design
The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it effectively solubilizes the compound and keeps the amide and carboxylic acid protons from exchanging too rapidly, allowing for their observation. Chloroform-d (CDCl₃) can also be used, but may require a small amount of methanol-d₄ to be added for complete dissolution.[9] A spectrometer operating at 400 MHz or higher is recommended for adequate signal dispersion, particularly in the aromatic region.
Standard Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of N-Fmoc-Freidinger's lactam and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a standard 5 mm NMR tube. Tune and shim the spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Spectroscopic Data
The following tables summarize the expected chemical shifts based on the known structure and data from analogous Fmoc-protected amino acids and lactam-containing compounds.[4][9]
Table 1: Expected ¹H NMR Data (in DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| COOH (Val) | ~12.0 - 13.0 | br s | 1H | Broad, exchangeable with D₂O. |
| NH (Amide) | ~8.0 - 8.5 | d | 1H | Coupling to C3-H. |
| Aromatic (Fmoc) | 7.30 - 7.90 | m | 8H | Complex multiplet from fluorenyl rings. |
| Fmoc-CH, CH₂ | 4.20 - 4.50 | m | 3H | Characteristic signals for the Fmoc group. |
| Cα-H (Val) | ~4.0 - 4.3 | d | 1H | Coupled to Cβ-H. |
| C3-H (Lactam) | ~4.0 - 4.3 | m | 1H | |
| C5-H₂ (Lactam) | ~3.2 - 3.6 | m | 2H | Diastereotopic protons. |
| C4-H₂ (Lactam) | ~2.0 - 2.5 | m | 2H | |
| Cβ-H (Val) | ~1.9 - 2.2 | m | 1H |
| Cγ-CH₃ (Val) | ~0.8 - 1.0 | d, d | 6H | Two doublets for the isopropyl group. |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Carboxyl) | ~173 - 176 | Valine carboxylic acid. |
| C=O (Lactam) | ~170 - 173 | Lactam amide carbonyl. |
| C=O (Fmoc) | ~156 | Urethane carbonyl. |
| Aromatic (Fmoc) | 120 - 145 | Multiple signals for fluorenyl carbons. |
| Cα (Val) | ~58 - 62 | |
| Fmoc-CH | ~66 | |
| C3 (Lactam) | ~50 - 55 | |
| C5 (Lactam) | ~45 - 50 | |
| Fmoc-CH₂ | ~47 | |
| Cβ (Val) | ~30 - 33 | |
| C4 (Lactam) | ~28 - 32 |
| Cγ (Val) | ~18 - 20 | Two signals for the isopropyl methyls. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing orthogonal validation to NMR data. The key is to identify the various carbonyl stretching frequencies, which are sensitive to their chemical environment.
Causality and Experimental Design
The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared. The diagnostic region for this molecule is 1500-1800 cm⁻¹, where the C=O stretching vibrations appear. The presence of multiple, distinct carbonyl peaks is a hallmark of the compound's structure.
Standard Experimental Protocol: FTIR-ATR
-
Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid N-Fmoc-Freidinger's lactam powder onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.
Expected Spectroscopic Data
Table 3: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Medium | Broad signal from H-bonding. |
| N-H Stretch (Amide) | ~3300 | Medium | |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |
| C=O Stretch (Carboxylic Acid) | ~1730 - 1750 | Strong | |
| C=O Stretch (Fmoc Urethane) | ~1710 - 1730 | Strong | |
| C=O Stretch (γ-Lactam) | ~1680 - 1700 | Strong | Lower frequency due to ring strain and amide resonance.[10] |
| N-H Bend (Amide II) | ~1540 | Medium | |
The separation of the three distinct carbonyl peaks provides strong evidence for the integrity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Tandem MS (MS/MS) can further be used to confirm the structure through characteristic fragmentation patterns.
Causality and Experimental Design
Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation.[5] High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial to confirm the elemental formula to within a few parts per million (ppm).
Standard Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition (Positive Ion Mode): Acquire the mass spectrum in positive ion mode. The expected exact mass for [C₂₄H₂₆N₂O₅+H]⁺ is 423.1914.
-
Tandem MS (Optional): Isolate the [M+H]⁺ parent ion and subject it to Collision-Induced Dissociation (CID) to generate a fragment spectrum.
-
Data Analysis: Compare the measured m/z of the molecular ion with the theoretical value. Analyze the fragmentation pattern to confirm connectivity.
Expected Spectroscopic Data
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Notes |
|---|---|---|
| [M+H]⁺ | 423.1914 | Protonated molecule. |
| [M+Na]⁺ | 445.1733 | Sodiated adduct, often observed. |
| [M+H - H₂O]⁺ | 405.1809 | Loss of water from the carboxylic acid. |
| [M+H - C₁₅H₁₂O₂]⁺ | 201.0921 | Characteristic loss of the Fmoc group (as dibenzofulvene + CO₂), leaving the protonated lactam dipeptide.[5] |
The experimental workflow for comprehensive characterization is summarized below.
Caption: Workflow for the spectroscopic characterization of Fmoc-Freidinger's Lactam.
Circular Dichroism (CD) Spectroscopy
While NMR, IR, and MS confirm the chemical structure, CD spectroscopy provides unique insight into the molecule's three-dimensional conformation in solution. Because the Freidinger lactam is designed to induce a specific turn, CD is the self-validating system to confirm that this conformational constraint has been successfully engineered.
Causality and Experimental Design
The CD spectrum of a peptide is dominated by signals from the amide chromophores in the far-UV region (190-250 nm) and aromatic chromophores (the Fmoc group) in the near-UV region (250-320 nm).[11] The constrained turn structure imposed by the lactam ring is expected to produce a distinct CD signature compared to a flexible linear dipeptide. The choice of solvent is critical; solvents like trifluoroethanol (TFE) are known to promote secondary structure and can be used to amplify conformational propensities.[11]
Standard Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound. Dilute it to a final concentration of approximately 0.1-0.2 mg/mL in the desired solvent (e.g., methanol, TFE, or an aqueous buffer).
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorbance in the far-UV.
-
Acquisition: Record the CD spectrum from ~320 nm to 190 nm. A solvent blank spectrum must be recorded under identical conditions.
-
Data Processing: Subtract the solvent blank spectrum from the sample spectrum. The data is typically reported in units of molar ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.
Expected Spectroscopic Data
-
Near-UV Region (250-320 nm): Strong signals are expected due to the chiral environment of the Fmoc group. These are typically characterized by multiple positive and/or negative bands corresponding to the electronic transitions of the fluorenyl moiety.
-
Far-UV Region (190-250 nm): The spectrum will be a composite of the lactam amide and the urethane amide contributions. A distinct signature indicative of a β-turn-like structure is expected. This may manifest as a negative band around 220 nm and a positive band near 200 nm, differing significantly from the spectrum of an unstructured peptide.[13]
The observation of a well-defined, non-zero CD spectrum is the definitive proof that the lactam is serving its purpose as a conformational constraint.
References
-
Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104–109. [Link]
-
Woody, R. W., & Sreerama, N. (2021). Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. Molecules, 26(2), 367. [Link]
-
ResearchGate. Circular dichroism spectra of constrained peptides. [Link]
-
Suresh Babu, V. V., & Ananda, K. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Journal of Mass Spectrometry, 46(9), 938-945. [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
Robl, J. A., Cimarusti, M. P., Simpkins, L. M., et al. (1994). Peptidomimetic Synthesis: A Novel, Highly Stereoselective Route to Substituted Freidinger Lactams. Journal of the American Chemical Society, 116(6), 2348–2355. [Link]
-
Tourwé, D., & Van Binst, G. (2000). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 7(9), 937-962. [Link]
-
SciSpace. Protected lactam-bridged dipeptides for use as conformational constraints in peptides (1981). [Link]
-
Castelletto, V., et al. (2011). Circular dichroism spectra of Fmoc-RGD and Fmoc-GRD tripeptides. Soft Matter, 7(23), 11372-11379. [Link]
-
ResearchGate. FTIR study of five complex β-lactam molecules. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 621-631. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Kadhim, Z. Y., & Magtoof, M. S. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS ARE USED TO DECREASE BLOOD CHOLESTEROL LEVEL. European Chemical Bulletin, 4(3), 121-127. [Link]
-
Zhang, Z., et al. (2020). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 142(36), 15269–15275. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Khattab, S. N., et al. (2012). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 18(2), 119-126. [Link]
-
Vishwanatha, T. M., et al. (2011). Synthesis of β-Lactam Peptidomimetics Through Ugi MCR: First Application of Chiral Nβ-Fmoc Amino Alkyl Isonitriles in MCRs. Synlett, 2011(15), 2168-2172. [Link]
-
ResearchGate. Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. [Link]
-
Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3364–3370. [Link]
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- 2. Protected lactam-bridged dipeptides for use as conformational constraints in peptides (1982) | Roger M. Freidinger | 247 Citations [scispace.com]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-Freidinger's Lactam
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Conformational Constraint with Freidinger's Lactam
In the landscape of peptide-based drug discovery, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced receptor affinity.[1] To overcome these limitations, medicinal chemists employ various strategies to introduce conformational rigidity, thereby locking the peptide into its bioactive conformation.[2][3] One of the most elegant and effective approaches is the incorporation of a Freidinger's lactam.[4][5]
Developed by Roger M. Freidinger and his team at Merck in the early 1980s, the Freidinger lactam is a γ-lactam-bridged dipeptide that serves as a potent inducer of a Type II' β-turn.[4] This structural motif is a common feature in the bioactive conformation of many peptides.[6] By constraining the peptide backbone, the Freidinger lactam can significantly enhance biological activity, increase selectivity for the target receptor, and improve resistance to enzymatic degradation.[1][6]
This guide provides a comprehensive overview and detailed protocols for the incorporation of Freidinger's lactams into peptides using modern Fmoc-based solid-phase peptide synthesis (SPPS). We will explore both a "classic" approach inspired by the original intramolecular alkylation strategy and a widely adopted, practical method involving side-chain to side-chain cyclization.
Core Concepts: The Chemistry of On-Resin Lactam Formation
The synthesis of a Freidinger's lactam within a peptide sequence on a solid support is achieved through an intramolecular cyclization reaction. The general principle involves the generation of a nucleophile and an electrophile within the same peptide chain, which then react to form the lactam ring. The "pseudo-dilution" effect of the solid support favors this intramolecular reaction over intermolecular oligomerization.
Two primary strategies for on-resin lactam formation will be detailed:
-
Intramolecular Alkylation of a Precursor Dipeptide: This method is analogous to the original Freidinger approach. It involves the synthesis of a linear peptide containing a dipeptide precursor with a nucleophilic amide nitrogen and an electrophilic side chain. A base is then used to deprotonate the amide, triggering an intramolecular nucleophilic substitution to form the γ-lactam. A common way to achieve this on-resin is by using a precursor that can be converted into an N-haloacetylated derivative for subsequent cyclization.[7][8]
-
Side-Chain to Side-Chain Lactamization: This is a more versatile and commonly practiced method in modern SPPS. It involves creating a lactam bridge between the side chains of two different amino acids within the peptide sequence. A typical pairing is a basic amino acid with a side-chain amine (e.g., Ornithine or Lysine) and an acidic amino acid with a side-chain carboxylic acid (e.g., Aspartic acid or Glutamic acid).[6] Orthogonally protected amino acids are used to selectively deprotect these side chains on the resin, followed by an amide bond formation to create the lactam bridge.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing a Freidinger's lactam via the side-chain to side-chain cyclization method.
Caption: Workflow for Fmoc-SPPS of a Freidinger's lactam-containing peptide.
Protocol 1: On-Resin Synthesis of a Freidinger's Lactam via Side-Chain to Side-Chain Cyclization (Orn-Asp)
This protocol details the widely used method of forming a lactam bridge between the side chains of L-Ornithine and L-Aspartic acid. The key is the use of orthogonal protecting groups, Mmt for the Ornithine side-chain amine and OAll for the Aspartic acid side-chain carboxyl group, which can be selectively removed on-resin without affecting other protecting groups.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity |
| Rink Amide Resin | Solid support for peptide amide | 100-200 mesh |
| Fmoc-L-Amino Acids | Building blocks for peptide synthesis | >99% |
| Fmoc-L-Orn(Mmt)-OH | Ornithine with orthogonal protection | >98% |
| Fmoc-L-Asp(OAll)-OH | Aspartic acid with orthogonal protection | >98% |
| HBTU/HATU | Coupling reagent | >99% |
| HOBt | Racemization suppressant | >99% |
| N,N-Diisopropylethylamine (DIEA) | Base for coupling and neutralization | Peptide synthesis grade |
| Piperidine | Fmoc deprotection reagent | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | ACS grade |
| 1% TFA in DCM | Mmt deprotection solution | |
| Pd(PPh₃)₄ | Catalyst for OAll deprotection | >98% |
| Phenylsilane (PhSiH₃) | Scavenger for OAll deprotection | >97% |
| TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | Cleavage from resin and deprotection | |
| Diethyl Ether (cold) | Peptide precipitation | ACS grade |
Step-by-Step Methodology
Part A: Linear Peptide Synthesis (Standard Fmoc-SPPS)
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Perform standard Fmoc-amino acid couplings using 3-5 equivalents of Fmoc-amino acid, HBTU/HOBt (or HATU), and DIEA in DMF. Monitor coupling completion with a Kaiser test.
-
Chain Elongation: Repeat the deprotection (20% piperidine in DMF) and coupling steps for each amino acid in the sequence.
-
Incorporation of Lactam Precursors: At the desired positions, couple Fmoc-L-Asp(OAll)-OH and Fmoc-L-Orn(Mmt)-OH using the standard coupling protocol.
Part B: On-Resin Cyclization
-
Selective Mmt Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIEA in DMF, and finally with DMF.
-
-
Selective OAll Deprotection:
-
Wash the peptide-resin with DCM.
-
Swell the resin in DCM in a vessel purged with nitrogen or argon.
-
Add Phenylsilane (PhSiH₃, 20 equivalents) to the resin suspension.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) to the mixture.
-
Gently agitate the reaction mixture under an inert atmosphere for 2 hours.
-
Wash the resin thoroughly with DCM, 10% DIEA in DMF, DMF, and finally DCM.
-
-
On-Resin Lactamization:
-
Swell the resin with the deprotected side chains in DMF.
-
Add a solution of HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-6 hours at room temperature.
-
Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and Mass Spectrometry.[9][10]
-
Part C: Cleavage and Purification
-
Final Fmoc Deprotection: If the N-terminal amino acid is still Fmoc-protected, remove the Fmoc group with 20% piperidine in DMF.
-
Cleavage from Resin: Wash the peptide-resin with DCM and dry it under vacuum. Treat the resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 2: On-Resin Synthesis of a Freidinger's Lactam via Intramolecular Alkylation
This protocol provides a method that is conceptually closer to the original Freidinger synthesis, involving an on-resin intramolecular alkylation of an N-chloroacetylated dipeptide precursor.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity |
| Wang or 2-Chlorotrityl Chloride Resin | Solid support for peptide acid | 100-200 mesh |
| Fmoc-Dipeptide Precursor | e.g., Fmoc-Gly-L-Dap(Alloc)-OH | Custom Synthesis |
| Chloroacetyl chloride | For N-chloroacetylation | >98% |
| DIEA | Base | Peptide synthesis grade |
| Potassium Iodide (KI) | Catalyst for alkylation | ACS grade |
| Other SPPS reagents | As listed in Protocol 1 |
Step-by-Step Methodology
Part A: Synthesis of the Linear Peptide Precursor
-
Resin Preparation and First Amino Acid Loading: Swell the resin and load the first Fmoc-protected amino acid according to standard procedures for the chosen resin.[12]
-
Chain Elongation: Synthesize the peptide sequence up to the point of the lactam insertion using standard Fmoc-SPPS as described in Protocol 1.
-
Coupling of the Dipeptide Precursor: Couple the custom-synthesized dipeptide precursor (e.g., Fmoc-Gly-L-Dap(Alloc)-OH, where Dap is diaminopropionic acid) to the growing peptide chain. The Alloc group on the Dap side chain will serve as the nucleophile after deprotection.
Part B: On-Resin Modification and Cyclization
-
N-Terminal Fmoc Deprotection: Remove the Fmoc group from the dipeptide precursor with 20% piperidine in DMF.
-
N-Chloroacetylation:
-
Wash the resin with DCM.
-
Treat the resin with a solution of chloroacetyl chloride (5 equivalents) and DIEA (10 equivalents) in DCM for 30 minutes.[7]
-
Wash the resin thoroughly with DCM and DMF.
-
-
Selective Alloc Deprotection:
-
Perform the selective deprotection of the Alloc group using Pd(PPh₃)₄ and a scavenger as described in Protocol 1, Part B, Step 2. This exposes the nucleophilic side-chain amine of the Dap residue.
-
-
Intramolecular Alkylation (Lactam Formation):
-
Swell the resin in DMF.
-
Add DIEA (5 equivalents) and a catalytic amount of Potassium Iodide (KI, 0.1 equivalents) to the resin suspension.
-
Heat the reaction mixture to 50 °C and agitate for 12-24 hours.
-
Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.[13]
-
Part C: Final Steps
-
Continue Peptide Synthesis (if applicable): If there are more amino acids to be added to the N-terminus, continue with standard Fmoc-SPPS cycles.
-
Cleavage and Purification: Cleave the final peptide from the resin and purify it as described in Protocol 1, Part C.
Mechanistic Insight: The Cyclization Step
The key step in both protocols is the formation of the lactam ring. The following diagram illustrates the mechanism for the side-chain to side-chain cyclization.
Caption: Mechanism of on-resin lactam formation via side-chain cyclization.
Troubleshooting and Key Considerations
-
Incomplete Cyclization: If monitoring shows incomplete lactam formation, the reaction time can be extended, or a stronger coupling reagent like HATU can be used. Ensure that the selective deprotection steps were complete.
-
Dimerization: Although the pseudo-dilution effect minimizes this, using a lower-loaded resin can further reduce the risk of intermolecular side reactions.
-
Racemization: The use of HOBt or other racemization suppressants during the cyclization step is crucial to maintain the stereochemical integrity of the amino acids.
-
Solvent Quality: Always use high-purity, amine-free DMF for all steps of the synthesis to prevent unwanted side reactions.
Conclusion
The incorporation of Freidinger's lactams is a powerful strategy for the design of conformationally constrained peptides with enhanced therapeutic potential. The solid-phase synthesis protocols outlined in this guide provide robust and reproducible methods for accessing these valuable peptidomimetics. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize custom peptides containing Freidinger's lactams for a wide range of applications in drug discovery and chemical biology.
References
-
Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104–109. [Link]
- González-Muñiz, R., et al. (2003). Entry to New Conformationally Constrained Amino Acids. First Synthesis of 3-Unsubstituted 4-Alkyl-4-carboxy-2-azetidinone Derivatives via an Intramolecular Nα-Cα-Cyclization Strategy. The Journal of Organic Chemistry, 68(4), 1239-1245.
- Houston, M. E. Jr., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current medicinal chemistry, 13(13), 1525–1556. [Link]
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
-
Flood, D. T., Yan, N. L., & Dawson, P. E. (2018). Post-Translational Backbone Engineering through Selenomethionine-Mediated Incorporation of Freidinger Lactams. Angewandte Chemie (International ed. in English), 57(28), 8697–8701. [Link]
- Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 1-28). Humana Press, New York, NY.
- Benoit, L. P., & O'Leary, D. J. (2014). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 70(40), 7268-7274.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
-
Robey, F. A. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of peptide research, 56(3), 115–120. [Link]
- Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal solid-phase synthesis of lanthionine peptides. Journal of the American Chemical Society, 115(24), 11599-11600.
- Camarero, J. A., & Muir, T. W. (1999). On-resin native chemical ligation for cyclic peptide synthesis. Journal of the American Chemical Society, 121(23), 5597-5598.
- Li, P., & Roller, P. P. (2002). Liquid chromatography-high resolution mass spectrometry for peptide drug quality control. Current pharmaceutical biotechnology, 3(4), 313-323.
- Serra, G., Posada, L., & Hojo, H. (2020). On-resin synthesis of cyclic peptides via tandem N-to S-acyl migration and intramolecular thiol additive-free native chemical ligation.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
- Nowick Laboratory, UCI Department of Chemistry. (2020).
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–47. [Link]
- BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
-
Latorre, A., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules (Basel, Switzerland), 25(4), 847. [Link]
- Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
-
Zhang, D., et al. (2018). Fragment synthesis of disulfide-containing peptides. MethodsX, 5, 1113–1119. [Link]
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- 4. Synthesis of Protected Lactam-Bridged Dipeptides | Springer Nature Experiments [experiments.springernature.com]
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Application Notes & Protocols: A Guide to the Efficient Coupling of Fmoc-Freidinger's Lactam in Solid-Phase Peptide Synthesis
Introduction: The Structural Significance of Freidinger's Lactam
In the field of medicinal chemistry and drug development, constraining a peptide's conformation is a powerful strategy for enhancing its biological activity, selectivity, and metabolic stability. Peptides in solution often exist as a dynamic equilibrium of multiple conformers, which can dilute their interaction with a specific biological target. The introduction of conformational constraints limits the peptide's flexibility, effectively "locking" it into a bioactive conformation.[1][2]
One of the most elegant and effective methods for achieving this is through the incorporation of a Freidinger's lactam. First proposed in the early 1980s, this γ-lactam-bridged dipeptide serves as a rigid mimetic of a β-turn, a common and critical secondary structure in peptides and proteins.[1][3][4] By replacing two amino acids in a sequence with this single constrained unit, researchers can induce a stable turn, providing invaluable insights into structure-activity relationships (SAR) and leading to the development of potent peptidomimetics.[2][4]
However, the very structural rigidity that makes Freidinger's lactam so valuable also presents a significant synthetic challenge. Its sterically hindered nature makes its incorporation into a growing peptide chain via standard Solid-Phase Peptide Synthesis (SPPS) protocols notoriously difficult.[5][6] This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols to overcome these challenges, ensuring the successful and efficient coupling of Fmoc-Freidinger's lactam.
The Core Challenge: Understanding Steric Hindrance in Lactam Coupling
The difficulty in coupling Fmoc-Freidinger's lactam stems directly from its three-dimensional structure. The α-carbon is part of a cyclic system and is further encumbered by the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group. This steric congestion creates a formidable barrier around the carboxyl group that needs to be activated for amide bond formation.
During a standard coupling reaction, the nucleophilic amine of the resin-bound peptide chain must attack the activated carboxyl group of the incoming amino acid. With Fmoc-Freidinger's lactam, this attack is severely impeded. Conventional coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often fail to generate a sufficiently reactive activated species or the reaction proceeds too slowly, leading to incomplete coupling.[7] This results in truncated sequences and difficult purifications, compromising the overall yield and purity of the target peptide.
To achieve efficient coupling, the synthetic strategy must be adapted to overcome this high activation energy barrier. This involves the careful selection of highly potent coupling reagents, optimization of reaction conditions, and implementation of rigorous in-process monitoring.
Caption: Structure of Fmoc-Freidinger's Lactam highlighting steric challenges.
Strategic Approaches for Successful Coupling
Overcoming the steric hindrance of Fmoc-Freidinger's lactam requires a multi-faceted approach. The following sections detail the critical parameters that must be optimized.
Selection of High-Potency Coupling Reagents
Standard carbodiimide-based activators are often insufficient. The key is to use reagents that generate highly reactive activated esters capable of reacting efficiently with the resin-bound amine despite the steric shield.
-
Uronium/Aminium Reagents: This class of reagents is the gold standard for difficult couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its HOBt-analogue HBTU are highly effective. HATU is generally considered superior for hindered systems as it incorporates HOAt (7-Aza-1-hydroxybenzotriazole), which generates a more reactive OAt-active ester that is less prone to side reactions.[8][9] COMU is a newer generation reagent that offers comparable efficiency to HATU but with improved safety and solubility profiles.[8]
-
Phosphonium Reagents: Reagents like PyAOP (7-Aza-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP are also exceptionally potent and well-suited for coupling sterically demanding amino acids.[7][8]
-
In-situ Halide Formation: For extremely challenging cases, the in-situ formation of an amino acid fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.[8][10]
| Reagent | Class | Relative Potency | Key Considerations |
| DIC/HOBt | Carbodiimide | Standard | Often insufficient for this coupling; risk of N-acylurea formation.[11] |
| HBTU | Uronium/Aminium | High | Effective, but can be outperformed by HOAt-based reagents. |
| HATU | Uronium/Aminium | Very High | Recommended. Excellent for hindered couplings due to OAt ester formation.[9] |
| COMU | Uronium/Aminium | Very High | Excellent performance, safer byproduct (Oxyma) profile.[8] |
| PyAOP | Phosphonium | Very High | Potent activator, particularly useful for cyclization and hindered couplings.[7] |
Table 1: Comparison of common coupling reagents for SPPS.
Optimization of Reaction Conditions
-
Stoichiometry: A higher excess of reagents is necessary. Use at least 3-5 equivalents of Fmoc-Freidinger's lactam and the coupling reagent relative to the resin loading capacity.
-
Reaction Time: Do not rely on standard coupling times (e.g., 1-2 hours). Extend the reaction to 4-6 hours or even overnight to ensure it proceeds to completion.
-
Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS is an exceptionally effective technique for driving difficult couplings to completion in a fraction of the time.[6][12]
-
Double Coupling: This is a highly recommended practice. After the initial coupling reaction, drain the reagents, wash the resin, and repeat the entire coupling step with a fresh batch of reagents to acylate any remaining free amines.[13]
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust method for the coupling of Fmoc-Freidinger's lactam using HATU as the activating agent. It incorporates best practices for monitoring and ensuring a successful reaction.
Materials
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Freidinger's lactam
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Kaiser Test Kit (Ninhydrin solutions)
Step-by-Step Procedure
-
Resin Preparation:
-
Reagent Preparation (Activation Mixture):
-
In a separate, clean glass vessel, dissolve Fmoc-Freidinger's lactam (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (8 eq.) to the mixture.
-
Allow the solution to pre-activate for no more than 2-3 minutes. The solution will typically change color. Prolonged pre-activation can lead to side reactions and should be avoided.[14]
-
-
First Coupling Reaction:
-
Immediately add the freshly prepared activation mixture to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for at least 4 hours at room temperature. For best results, consider reacting overnight or at 35°C.
-
-
Intermediate Monitoring (Kaiser Test):
-
After the first coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times).
-
Take a small sample of resin beads (1-2 mg) and perform a Kaiser test.[13]
-
Negative Result (Yellow/Colorless Beads): The coupling is likely complete. Proceed to Step 6.
-
Positive Result (Blue/Purple Beads): The coupling is incomplete. Proceed immediately to Step 5.
-
-
-
Second Coupling (Recoupling):
-
If the Kaiser test is positive, do not proceed to the next deprotection step.
-
Prepare a fresh activation mixture as described in Step 2.
-
Add the new mixture to the resin and perform a second coupling for another 2-4 hours.
-
-
Final Wash and Confirmation:
-
After the final coupling step, drain the reagents and wash the resin extensively with DMF (5-7 times) followed by Dichloromethane (DCM) (3 times) to prepare for the next cycle of synthesis.
-
It is highly recommended to perform a final Kaiser test to confirm the absence of free amines before proceeding.
-
Caption: Workflow for the double-coupling of Fmoc-Freidinger's lactam.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Persistent Positive Kaiser Test) | 1. Insufficient activation potency.2. Reaction time too short.3. Aggregation of peptide on resin. | 1. Ensure high-quality HATU/COMU is used. Consider switching to PyAOP.2. Extend coupling time to overnight.3. Use microwave-assisted heating (e.g., 75°C for 10-20 min).4. Switch solvent from DMF to N-Methyl-2-pyrrolidone (NMP). |
| Low Final Yield of Full-Length Peptide | 1. Accumulation of deletion sequences due to incomplete lactam coupling.2. Premature chain termination. | 1. After the final lactam coupling step, perform a capping step with Acetic Anhydride/DIPEA in DMF to permanently block any unreacted amines.2. Re-evaluate and optimize all coupling parameters as described above. |
| Unexpected Peaks in Final HPLC/MS | 1. Side reactions from prolonged activation.2. Impurities in the Fmoc-Freidinger's lactam starting material. | 1. Strictly adhere to short pre-activation times (2-3 minutes).2. Confirm the purity of the lactam building block before use.3. Use LC-MS to characterize side products to diagnose the issue.[16] |
Conclusion
The successful incorporation of Fmoc-Freidinger's lactam into synthetic peptides is an achievable goal that unlocks significant potential for advanced peptidomimetic design. While its steric bulk presents a formidable challenge to standard SPPS protocols, a strategic combination of high-potency coupling reagents, extended reaction times, and diligent in-process monitoring can ensure high-efficiency coupling. By understanding the underlying chemical principles and adopting the robust protocols outlined in this guide, researchers can confidently utilize this powerful conformational constraint to advance their drug discovery and development programs.
References
-
Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. Retrieved from [Link]
-
Sciforum. (2024). Synthesis and application of β-amino γ-lactams in the study of interleukin-1 and cluster of differentiation-36 receptors modulating peptides. Retrieved from [Link]
-
ResearchGate. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. Retrieved from [Link]
-
Tolomelli, A., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
Gentilucci, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. Retrieved from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Almac. (n.d.). Improved peptide analytical technologies and the impact on process development. Retrieved from [Link]
Sources
- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. almacgroup.com [almacgroup.com]
Application Notes & Protocols: Fmoc-Freidinger's Lactam for the Stabilization of Type II' β-Turns
Introduction: Engineering Peptide Conformation with Molecular Staples
Peptides are remarkable signaling molecules and therapeutic candidates, but their inherent flexibility in solution often leads to poor metabolic stability and reduced receptor affinity. This conformational freedom means that only a small fraction of the peptide population exists in the "bioactive" shape required for target recognition at any given moment. A key strategy in modern peptidomimetic design is to constrain the peptide backbone into its bioactive conformation, effectively pre-paying the entropic penalty of binding.[1][2][3]
Among the most common and functionally significant secondary structures are β-turns, which redirect the polypeptide chain.[4][5] These four-residue motifs are critical for protein folding and mediate a vast number of protein-protein interactions.[5] The Freidinger lactam, a lactam-bridged dipeptide, is a powerful and widely adopted tool for inducing and stabilizing a specific type of β-turn known as the type II' β-turn.[6][7][8] By replacing the central two residues (i+1 and i+2) of a turn sequence with this rigid scaffold, researchers can lock the peptide into a well-defined conformation, enhancing biological activity, selectivity, and resistance to enzymatic degradation.[6][7]
This guide provides a comprehensive overview and detailed protocols for the synthesis, incorporation, and conformational analysis of peptides containing the Fmoc-Freidinger's lactam.
Part 1: The Freidinger Lactam - Mechanism and Structural Rationale
The efficacy of the Freidinger lactam lies in its clever mimicry of the essential geometric features of a β-turn. A canonical β-turn is defined by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3, creating a 10-membered ring.[8] The Freidinger lactam replaces this non-covalent hydrogen bond with a robust covalent lactam bridge, severely restricting the torsional freedom of the peptide backbone.[1][9]
The specific stereochemistry of the lactam dictates the resulting turn type. The (S,S)-configured 5-membered γ-lactam, derived from L-glutamic acid, is particularly adept at inducing a type II' β-turn. This conformation is defined by specific phi (Φ) and psi (Ψ) dihedral angles at the i+1 and i+2 positions, which orient the side chains in a precise spatial arrangement.
Defining a Type II' β-Turn
The classification of β-turns is based on the dihedral angles of the central two residues. The table below outlines the ideal angles for the most common turn types. The Freidinger lactam enforces angles that closely match the Type II' classification.
| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |
| Type I | -60° | -30° | -90° | 0° |
| Type I' | +60° | +30° | +90° | 0° |
| Type II | -60° | +120° | +80° | 0° |
| Type II' | +60° | -120° | -80° | 0° |
| Type VIII | -60° | -30° | -120° | +120° |
| Data compiled from references[4][10][11]. Angles are approximate and can vary. |
The diagram below illustrates the structural logic. The lactam ring restricts the Φ(i+1) and Ψ(i+1) angles, while the connection to the subsequent residue constrains the Φ(i+2) and Ψ(i+2) angles, forcing the peptide backbone into the desired reverse-turn geometry.
Sources
- 1. peptide.com [peptide.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Analysis and prediction of the different types of beta-turn in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the structural determinants of type II' beta-turn formation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 11. A new clustering and nomenclature for beta turns derived from high-resolution protein structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Freidinger's Lactam
Introduction: Engineering Conformational Rigidity in Peptides for Enhanced Therapeutic Potential
Linear peptides, despite their immense therapeutic promise, often face significant hurdles in drug development due to their inherent conformational flexibility and susceptibility to enzymatic degradation. This flexibility can lead to a decreased binding affinity for their biological targets and poor pharmacokinetic profiles. Cyclization is a powerful strategy to overcome these limitations by introducing conformational constraints, thereby locking the peptide into a bioactive conformation that can enhance receptor selectivity, improve stability, and increase bioavailability.
One of the most elegant and effective methods for inducing a specific and predictable turn in a peptide backbone is through the incorporation of a Freidinger's lactam.[1][2][3] This dipeptide mimic, a γ-lactam-bridged structure, acts as a rigid scaffold that pre-organizes the peptide chain into a β-turn conformation, a common secondary structure motif crucial for molecular recognition in many biological processes.[4] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protected version of Freidinger's lactam allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, providing a robust and efficient route to novel cyclic peptide therapeutics.
This comprehensive guide provides a detailed protocol for the synthesis of cyclic peptides utilizing Fmoc-Freidinger's lactam, from the principles of SPPS to on-resin cyclization and final product characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the creation of next-generation peptide-based therapeutics.
The Chemical Rationale: Fmoc-Freidinger's Lactam as a β-Turn Inducer
The Freidinger lactam is a dipeptide surrogate that replaces two adjacent amino acid residues in a peptide sequence. Its rigid cyclic structure restricts the rotational freedom around the peptide backbone, specifically constraining the ψ and φ dihedral angles to values that favor a type II' β-turn.[4] The incorporation of this moiety is a key step in pre-organizing the linear peptide for efficient intramolecular cyclization.
The synthesis strategy hinges on a "head-to-side-chain" cyclization approach. The Fmoc-Freidinger's lactam provides a secondary amine within its lactam ring, which serves as a nucleophile. The synthesis is designed such that after the linear peptide is assembled on a solid support, the N-terminal amino group is deprotected and activated, and then reacts with the secondary amine of the Freidinger's lactam to form a new amide bond, thereby closing the cyclic structure.
Materials and Reagents
| Reagent/Material | Grade | Supplier Examples |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, ~0.5 mmol/g loading | Sigma-Aldrich, Novabiochem |
| Fmoc-Freidinger's lactam | >98% purity | Chem-Impex, Santa Cruz Biotechnology |
| Fmoc-protected amino acids | SPPS grade | Bachem, ChemPep |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific, VWR |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific, VWR |
| Piperidine | ACS grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Sigma-Aldrich |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | >99% | Bachem |
| HBTU or HATU | >99% | Chem-Impex, Bachem |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Water | HPLC grade | Fisher Scientific |
Detailed Protocols
Part 1: Linear Peptide Assembly via Fmoc-SPPS
This protocol describes the manual synthesis of a linear peptide on a 0.1 mmol scale. The procedure can be adapted for automated peptide synthesizers.
1. Resin Swelling:
-
Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel.
-
Add 5 mL of DMF and gently agitate for 1-2 hours at room temperature to swell the resin.
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of the First Amino Acid (C-terminal to the Freidinger's Lactam):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (0.3 mmol) and 3 equivalents of a coupling agent like HBTU (0.3 mmol) in 2 mL of DMF.
-
Add 6 equivalents of DIPEA (0.6 mmol) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
5. Incorporation of Fmoc-Freidinger's Lactam:
-
Couple the Fmoc-Freidinger's lactam using the same procedure as for other amino acids (Step 3). Due to its unique structure, a slightly longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.[5]
6. Completion of the Linear Sequence:
-
Continue with the deprotection and coupling cycles until all amino acids N-terminal to the Freidinger's lactam are incorporated.
-
After the final coupling, perform a final Fmoc deprotection to expose the N-terminal amine.
Part 2: On-Resin Intramolecular Cyclization
This step is critical and relies on the successful activation of the N-terminal amino acid and its reaction with the secondary amine of the Freidinger's lactam.
1. N-Terminal Activation and Cyclization:
-
After the final N-terminal Fmoc deprotection and washing, swell the resin in DMF.
-
In a separate vial, prepare a solution of coupling reagents. A common and effective combination is 3 equivalents of DIC and 3 equivalents of Oxyma Pure in DMF.
-
Add the coupling reagent solution to the resin.
-
Allow the reaction to proceed for 4 to 24 hours at room temperature with gentle agitation. The prolonged reaction time is to ensure the intramolecular reaction goes to completion.
-
Monitor the progress of the cyclization by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
Part 3: Cleavage, Deprotection, and Purification
1. Resin Washing and Drying:
-
After the cyclization is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% water can be used.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
-
Stir the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
3. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding 10 volumes of cold diethyl ether to the TFA filtrate.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Part 4: Characterization
1. RP-HPLC Analysis:
-
Analyze the purified peptide by analytical RP-HPLC to assess its purity. A single, sharp peak is indicative of a pure compound.
2. Mass Spectrometry:
-
Confirm the identity of the cyclic peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The observed molecular weight should match the calculated theoretical mass of the cyclic peptide.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance, peptide aggregation, inefficient activation. | Use a more potent coupling agent (e.g., HATU), increase coupling time, double couple, or perform the reaction at a slightly elevated temperature. |
| Low Cyclization Yield | Incomplete N-terminal deprotection, inefficient activation, competing intermolecular reactions. | Ensure complete N-terminal Fmoc removal before cyclization. Use fresh, high-quality coupling reagents. Maintain high dilution conditions on the resin by ensuring proper resin swelling. |
| Presence of Linear Peptide after Cleavage | Incomplete cyclization. | Increase the cyclization reaction time. Re-evaluate the coupling reagents used for cyclization. |
| Side Product Formation | Racemization, especially at the N-terminal residue during activation. Aspartimide formation if Asp is present. | Use base-free activation conditions for cyclization (e.g., DIC/Oxyma). If Asp is present, use a protecting group strategy to minimize aspartimide formation.[6] |
Case Study: Synthesis of a Somatostatin Analog
Somatostatin and its analogs are a class of cyclic peptides with significant therapeutic applications, particularly in oncology and endocrinology.[7] The incorporation of a Freidinger's lactam can be used to create novel, conformationally constrained somatostatin analogs with potentially improved receptor selectivity and stability.
A hypothetical synthesis of a somatostatin analog incorporating a Freidinger's lactam could follow the protocols outlined above. The successful synthesis would be confirmed by a high-purity profile on RP-HPLC and a mass spectrum corresponding to the expected molecular weight of the cyclic peptide. The biological activity of such an analog would then be evaluated in receptor binding assays.
Conclusion
The use of Fmoc-Freidinger's lactam in solid-phase peptide synthesis is a powerful and reliable method for producing conformationally constrained cyclic peptides. The protocols detailed in this guide provide a comprehensive framework for researchers to successfully synthesize these valuable molecules. By carefully controlling the coupling, deprotection, and cyclization steps, and by utilizing appropriate analytical techniques for characterization, scientists can unlock the potential of cyclic peptides in drug discovery and development.
References
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525–1556. [Link]
-
Bentham Science Publishers. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Ingenta Connect. [Link]
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. PubMed. [Link]
-
ResearchGate. (n.d.). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. [Link]
-
Lama, T., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235. [Link]
-
Sciforum. (2024). Synthesis and application of β-amino γ-lactams in the study of interleukin-1 and cluster of differentiation-36 receptors modulating peptides. [Link]
-
Munksgaard. (1997). Synthesis and biological activity of novel backbone-bicyclic Substance-P analogs containing lactam and disulfide bridges. Dartmouth College Library. [Link]
- Google Patents. (2006).
-
Valeur, E., & Bradley, M. (2009). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
ResearchGate. (n.d.). On-resin click cyclization. [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
Lamberts, S. W., van der Lely, A. J., de Herder, W. W., & Hofland, L. J. (1996). The history of somatostatin analogs. PubMed. [Link]
-
Fairweather, I. A., et al. (2013). Design, synthesis, and characterization of cyclic analogues of the iron regulatory peptide hormone hepcidin. PubMed. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
MDPI. (2021). Drug Discovery in the Field of β-Lactams: An Academic Perspective. [Link]
-
Sci-Hub. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. [Link]
-
Li, P., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. PubMed. [Link]
Sources
- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of Fmoc-Freidinger's Lactam in the Design of Potent Enzyme Inhibitors
Introduction: Engineering Bioactive Conformations
In the intricate landscape of drug discovery, particularly in the design of enzyme inhibitors, controlling the three-dimensional structure of peptide-based molecules is paramount. Native peptides, while often serving as excellent starting points for inhibitor design due to their inherent biological activity, are frequently plagued by metabolic instability and conformational flexibility. This flexibility means that in solution, a peptide exists as an ensemble of different shapes, with only a fraction adopting the specific "bioactive conformation" required for high-affinity binding to an enzyme's active site. To overcome these limitations, medicinal chemists employ a variety of strategies to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.
One of the most elegant and effective strategies in the peptidomimetic toolkit is the incorporation of conformational constraints. The Fmoc-Freidinger's lactam, a cyclic dipeptide surrogate, has emerged as a powerful building block for this purpose.[1][2][3] By introducing this rigid lactam structure into a peptide backbone, researchers can pre-organize the molecule into a specific secondary structure, most notably a β-turn. This pre-organization reduces the entropic penalty of binding and can dramatically enhance both the potency and selectivity of the resulting enzyme inhibitor.
This comprehensive guide provides an in-depth exploration of the Fmoc-Freidinger's lactam, from its fundamental principles to detailed protocols for its application in the design of enzyme inhibitors. We will delve into the causality behind its use, provide step-by-step methodologies for its incorporation into peptide sequences, and present case studies on its successful application against key enzymatic targets.
The Freidinger's Lactam: A Scaffold for Bioactive Conformations
The Freidinger's lactam is a γ-lactam-bridged dipeptide mimic. Its rigid cyclic structure effectively locks the dihedral angles of the peptide backbone, forcing it to adopt a well-defined β-turn conformation. This is particularly significant as β-turns are common structural motifs in the bioactive conformations of many peptide hormones and enzyme substrates.[4] By mimicking these turns, Freidinger's lactam-containing peptidomimetics can fit snugly into the active sites of enzymes, acting as potent competitive inhibitors.
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the lactam's amino functionality makes it fully compatible with the most common and versatile method of peptide synthesis: Fmoc-based solid-phase peptide synthesis (SPPS).[1][5] This allows for the straightforward, site-specific incorporation of this conformational constraint into a peptide sequence.
Diagram 1: Structure of Fmoc-Freidinger's Lactam
Conceptual diagram of a Freidinger's lactam-containing inhibitor binding to an enzyme active site.
Application Notes: Case Studies in Enzyme Inhibition
The versatility of the Fmoc-Freidinger's lactam has been demonstrated in the development of inhibitors for a wide range of enzyme classes. Here, we present two case studies focusing on therapeutically relevant proteases: caspases and granzyme B.
Case Study 1: Designing Caspase Inhibitors for Apoptosis Regulation
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). [6]Dysregulation of apoptosis is implicated in numerous diseases, making caspases attractive therapeutic targets. Caspase inhibitors have the potential to treat conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemic injury.
The design of potent and selective caspase inhibitors is an active area of research. Peptide-based inhibitors that mimic the natural substrates of caspases have shown promise. The incorporation of a Freidinger's lactam into these sequences can enhance their potency by constraining them into a conformation that is recognized by the caspase active site.
For example, a study on the design of caspase-3 inhibitors reported the synthesis of a series of vinyl sulfone-based peptidomimetics. [5]One of the most potent compounds in the series, Fmoc-Val-Asp-trans-CH=CH-SO₂Me, exhibited an IC₅₀ of 29 µM against caspase-3. While this specific study did not incorporate a Freidinger's lactam, it highlights the potential for peptide-based caspase inhibition. The introduction of a Freidinger's lactam to constrain the Val-Asp motif into a β-turn could potentially lead to a significant increase in inhibitory activity.
Table 1: Representative IC₅₀ Values for Caspase Inhibitors
| Inhibitor | Target Caspase | IC₅₀ (nM) | Reference |
| Ac-LESD-CMK | Caspase-8 | 50 | [7] |
| z-IETD-FMK | Caspase-8 | 350 | [7] |
| Ac-LESD-CMK | Caspase-10 | 520 | [7] |
Note: The inhibitors listed in this table do not contain Freidinger's lactam but serve as a reference for the potency of peptide-based caspase inhibitors.
Case Study 2: Targeting Granzyme B in Inflammatory Diseases
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. It plays a key role in inducing apoptosis in target cells, such as virus-infected or tumor cells. [8][9]However, extracellular granzyme B has also been implicated in the pathology of various inflammatory and autoimmune diseases by cleaving extracellular matrix proteins. Therefore, the development of selective granzyme B inhibitors is a promising therapeutic strategy for these conditions.
The design of small molecule inhibitors for granzyme B has been an area of intense research. One study reported a novel class of human granzyme B inhibitors, with the lead compound exhibiting a Kᵢ of 7 nM and an IC₅₀ of 3 µM in a cell-based apoptosis assay. [8]While this inhibitor was not peptide-based, the principles of active site recognition are transferable. A peptidomimetic approach using a Freidinger's lactam to mimic the conformation of a granzyme B substrate could lead to the development of highly potent and selective inhibitors.
Protocols: A Practical Guide to Synthesis and Application
The successful application of Fmoc-Freidinger's lactam in enzyme inhibitor design relies on robust and reproducible synthetic protocols. This section provides detailed, step-by-step methodologies for the incorporation of Fmoc-Freidinger's lactam into a peptide sequence using manual Fmoc-SPPS.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Freidinger's Lactam
This protocol outlines the manual synthesis of a peptide containing a Freidinger's lactam using standard Fmoc/tBu chemistry.
Materials and Reagents:
-
Fmoc-Freidinger's lactam
-
N,N-Dimethylformamide (DMF) [5]* Dichloromethane (DCM) [5]* Piperidine [5]* N,N'-Diisopropylcarbodiimide (DIC) [7]* O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) [10]* N,N-Diisopropylethylamine (DIPEA) [10]* Trifluoroacetic acid (TFA) [11]* Triisopropylsilane (TIS) [11]* Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel. [1]2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes. [12] * Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents). [10] * Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. [1] * Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Fmoc-Freidinger's Lactam Coupling:
-
Due to the potential for steric hindrance, a more potent coupling reagent and extended coupling time may be beneficial.
-
Activate the Fmoc-Freidinger's lactam (2-3 equivalents) with HATU (1.9 equivalents) and DIPEA (4 equivalents) in DMF. [7] * Add the activated solution to the resin and agitate for 2-4 hours, or overnight if necessary.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be required. [13]5. Chain Elongation: Repeat steps 2 and 3 (or 4 for the lactam) for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% deionized water. [11][14] * Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether. [15] * Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Diagram 3: SPPS Workflow for Peptides with Fmoc-Freidinger's Lactam
A flowchart illustrating the key steps in the solid-phase synthesis of a peptide containing Fmoc-Freidinger's lactam.
Protocol 2: Enzymatic Assay for Inhibitor Screening
Once the Freidinger's lactam-containing peptidomimetic has been synthesized and purified, its inhibitory activity against the target enzyme must be determined. This is typically done using an in vitro enzymatic assay. The following is a general protocol for a fluorometric assay, which is commonly used for proteases like caspases and granzyme B.
Materials and Reagents:
-
Purified target enzyme (e.g., recombinant human granzyme B or caspase-3)
-
Fluorogenic substrate specific for the enzyme (e.g., Ac-IEPD-AFC for granzyme B, Ac-DEVD-AMC for caspase-3) [16]* Assay buffer (specific to the enzyme)
-
Synthesized inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the working concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of the synthesized inhibitor in assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the serially diluted inhibitor to the appropriate wells. Include a control well with no inhibitor.
-
Add the enzyme to all wells except for a blank (no enzyme) control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/500 nm for AFC, Ex/Em = 380/460 nm for AMC). [16]5. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion and Future Perspectives
The Fmoc-Freidinger's lactam is a powerful and versatile tool in the design of potent and selective enzyme inhibitors. By enforcing a bioactive β-turn conformation, it provides a robust strategy for enhancing the affinity and pharmacological properties of peptidomimetics. The compatibility of the Fmoc-protected lactam with standard solid-phase peptide synthesis protocols allows for its straightforward incorporation into a wide variety of peptide sequences.
As our understanding of enzyme structure and function continues to grow, so too will the opportunities for the rational design of novel inhibitors. The strategic use of conformational constraints like the Freidinger's lactam, in combination with computational modeling and high-throughput screening, will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this remarkable peptidomimetic building block in their own research endeavors.
References
- Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1525–1556.
-
PubMed. (n.d.). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. Retrieved from [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of potent, selective human granzyme B inhibitors that inhibit CTL mediated apoptosis. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
-
ResearchGate. (n.d.). Summary of caspase inhibitor IC50 values for data depicted in figures.... Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Evaluation of Vinyl Sulfones as caspase-3 Inhibitors. A Structure-Activity Study. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
Sciforum. (2024). Synthesis and application of β-amino γ-lactams in the study of interleukin-1 and cluster of differentiation-36 receptors modulating peptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
- BenchChem. (2025).
-
PubMed. (n.d.). Identification of FDA-approved Drugs as Novel Allosteric Inhibitors of Human Executioner Caspases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of peptides and proteins with site-specific glutamate arginylation. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Drug Design Org. (n.d.). Case Studies in Analog Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Freidinger Lactam Based Renin Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorochrome-labeled inhibitors of caspases: convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate binding to the caspase active site. (A) Identification of S5−S1. Retrieved from [Link]
-
Frontiers. (2024). Reassessing granzyme B: unveiling perforin-independent versatility in immune responses and therapeutic potentials. Retrieved from [Link]
-
MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]
-
PubMed. (2017). Carboxylate isosteres for caspase inhibitors: the acylsulfonamide case revisited. Retrieved from [Link]
-
Hardy Lab. (2004). Discovery of an allosteric site in the caspases. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluations of Granulatamide B and its Structural Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Granzyme B disrupts central metabolism and protein synthesis in bacteria to promote an immune cell death program. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structural Insights into the Catalytic Mechanism of Granzyme B upon Substrate and Inhibitor Binding. Retrieved from [Link]
- Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.
-
MDPI. (n.d.). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Retrieved from [Link]
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. content.abcam.com [content.abcam.com]
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- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent, selective human granzyme B inhibitors that inhibit CTL mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Reassessing granzyme B: unveiling perforin-independent versatility in immune responses and therapeutic potentials [frontiersin.org]
- 10. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Freidinger's Lactam in Hormone Analogue Design: A Technical Guide
Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint
Peptide hormones, central to physiological regulation, represent a promising class of therapeutics. However, their clinical application is often hampered by inherent limitations such as rapid enzymatic degradation, poor membrane permeability, and conformational flexibility.[1] This flexibility, while crucial for biological function, also contributes to reduced receptor affinity and selectivity, as the peptide exists as an ensemble of various conformations in solution, with only one being the "bioactive" form.[2][3] To overcome these hurdles, medicinal chemists have turned to the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[4] A key strategy in this endeavor is the introduction of conformational constraints to lock the peptide into its bioactive conformation.[5]
Among the most successful approaches for inducing such constraints is the incorporation of lactam bridges.[6] In the early 1980s, a significant breakthrough was made by Roger M. Freidinger and his team at Merck with the development of lactam-bridged dipeptides, now widely known as Freidinger lactams.[1][4] These structures, particularly the γ-lactam derivatives, are powerful inducers of β-turn conformations, which are critical secondary structures in many biologically active peptides, including hormones.[7] This guide provides a detailed overview and practical protocols for the application of N-α-Fmoc protected Freidinger's lactam in the design and synthesis of potent and stable hormone analogues.
The Freidinger Lactam: A Molecular Scaffold for Bioactive Conformations
The Freidinger lactam is a cyclic dipeptide mimic where a lactam ring is formed between the α-amino group of one amino acid and the side chain of an adjacent residue. This rigidifies the peptide backbone, restricting the dihedral angles (φ, ψ) and favoring a specific secondary structure, most notably a type II' β-turn.[7] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.[8][9]
The rationale behind using Fmoc-Freidinger's lactam in hormone analogue design is rooted in the "bioactive conformation" hypothesis. By pre-organizing the peptide into a conformation that is recognized by its receptor, several advantages can be achieved:
-
Enhanced Receptor Affinity and Selectivity: A constrained peptide spends more time in the receptor-preferred conformation, leading to a lower entropic penalty upon binding and thus higher affinity.[5] This can also improve selectivity for a specific receptor subtype.
-
Increased Proteolytic Stability: The rigid structure of the lactam can sterically hinder the approach of proteases, prolonging the half-life of the peptide in vivo.[10]
-
Improved Pharmacokinetic Properties: While not a universal solution, conformational stabilization can sometimes lead to improved absorption and distribution profiles.
Below is a diagram illustrating the general structure of an Fmoc-Freidinger's lactam.
Caption: General structure of Fmoc-Freidinger's Lactam.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Hormone Analogue Incorporating Fmoc-Freidinger's Lactam
This protocol outlines the manual solid-phase synthesis of a hypothetical 10-amino acid hormone analogue using the Fmoc/tBu strategy, incorporating an Fmoc-Freidinger's lactam at positions i+1 and i+2.[11][12][13]
Materials:
-
Rink Amide MBHA resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids
-
Fmoc-Freidinger's lactam (commercially available from suppliers such as Chem-Impex[8][14] or Santa Cruz Biotechnology[15])
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water, deionized
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH)
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Vacuum filtration apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Resin Swelling and Preparation:
-
Place the desired amount of resin (e.g., 0.1 mmol) in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL) and then swell in DMF for 1-2 hours.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (5 mL) and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure® (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Incorporation of Fmoc-Freidinger's Lactam:
-
Follow the same procedure as in step 3, but use the Fmoc-Freidinger's lactam instead of a standard Fmoc-amino acid. Due to its rigid structure, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial for optimal incorporation.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5 v/v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (5-10 mL) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Reduce the volume of the TFA solution using a gentle stream of nitrogen or a rotary evaporator.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water) and purify by reverse-phase HPLC.
-
Analyze the fractions by mass spectrometry to identify those containing the desired product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
The following diagram illustrates the workflow for the solid-phase synthesis of a hormone analogue incorporating Fmoc-Freidinger's lactam.
Caption: SPPS workflow for hormone analogue synthesis.
Protocol 2: Characterization of the Hormone Analogue
1. Mass Spectrometry:
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method: Dissolve a small amount of the lyophilized peptide in a suitable solvent and analyze by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should match the calculated theoretical mass of the hormone analogue.
2. Analytical HPLC:
-
Purpose: To assess the purity of the synthesized peptide.
-
Method: Inject a small amount of the purified peptide onto an analytical reverse-phase HPLC column and run a gradient of increasing organic solvent (e.g., ACN) in water, both containing 0.1% TFA. A single major peak indicates high purity.
3. Circular Dichroism (CD) Spectroscopy:
-
Purpose: To determine the secondary structure of the peptide in solution.
-
Method: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) and record the CD spectrum in the far-UV region (190-250 nm). The shape of the spectrum can indicate the presence of α-helices, β-sheets, or random coil structures. The incorporation of a Freidinger's lactam is expected to induce a characteristic β-turn spectrum.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To obtain detailed three-dimensional structural information.
-
Method: For a comprehensive structural analysis, 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are required. These experiments can provide information on through-bond and through-space connectivities, allowing for the determination of the peptide's conformation in solution.
Data Presentation: Conformational Effects of Freidinger's Lactam
The incorporation of a Freidinger's lactam has a profound and predictable effect on the local conformation of the peptide backbone. The table below summarizes these effects.
| Parameter | Unconstrained Dipeptide | Dipeptide with Freidinger's Lactam | Reference |
| Dominant Conformation | Ensemble of conformations (random coil, turns, etc.) | Predominantly Type II' β-turn | [7] |
| Dihedral Angle (φ) | Wide range of values | Restricted to approximately -60° to -80° | [7] |
| Dihedral Angle (ψ) | Wide range of values | Restricted to approximately 120° to 140° | [7] |
| Receptor Binding Affinity | Variable, often lower | Generally increased due to pre-organization | [5] |
| Proteolytic Stability | Susceptible to degradation | Increased resistance to proteases | [10] |
Case Study: Design of a Potent Somatostatin Analogue
Somatostatin is a cyclic peptide hormone that inhibits the release of several other hormones, including growth hormone. Its clinical use is limited by its short half-life. Freidinger and his colleagues successfully applied the lactam-bridge concept to develop potent and stable somatostatin analogues. By replacing a segment of the native peptide with a Freidinger's lactam, they were able to mimic the bioactive β-turn conformation, leading to analogues with high receptor affinity and prolonged duration of action.[16] This pioneering work demonstrated the power of using Freidinger's lactam to translate knowledge of a bioactive conformation into the design of superior therapeutics.
The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR) that a hormone analogue might target.
Caption: Simplified GPCR signaling pathway.
Conclusion
The use of Fmoc-Freidinger's lactam is a powerful and well-established strategy in the design of hormone analogues with improved therapeutic profiles. By enforcing a bioactive conformation, researchers can overcome many of the limitations associated with native peptides. The protocols and information provided in this guide offer a solid foundation for scientists and drug development professionals to apply this valuable tool in their own research, paving the way for the development of novel and effective peptide-based therapeutics.
References
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. [Link]
-
Bentham Science Publishers. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. [Link]
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Ingenta Connect. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. [Link]
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Sci-Hub. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525–1556. [Link]
-
Vinogradov, A. A., Yin, M., & Suga, H. (2019). Constrained peptides’ time to shine?. Nature Reviews Drug Discovery, 18(2), 83-84. [Link]
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Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1171-1177. [Link]
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Tomašič, T., & Ilaš, J. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 853. [Link]
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Srinivasan, S., & Zhu, X. (2020). Rational Design of Constrained Peptides as Protein Interface Inhibitors. International Journal of Molecular Sciences, 21(21), 8275. [Link]
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Houston, M. E., Jr, & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. [Link]
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ResearchGate. (n.d.). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. Retrieved from [Link]
-
ResearchGate. (2017). Constrained Peptides in Drug Discovery and Development. [Link]
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Lama, T., Campiglia, P., Carotenuto, A., Auriemma, L., Gomez-Monterrey, I., Novellino, E., & Grieco, P. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235. [Link]
-
ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ResearchGate. (2002). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. [Link]
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Yudin, A. K. (2019). Chemistry of Bridged Lactams: Recent Developments. Molecules, 24(2), 268. [Link]
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SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]
-
Springer Nature Experiments. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ACS Publications. (1995). Lactam Bridge Stabilization of α-Helices: The Role of Hydrophobicity in Controlling Dimeric versus Monomeric α-Helices. Biochemistry, 34(39), 12595-12603. [Link]
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UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
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ResearchGate. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. [Link]
-
ResearchGate. (n.d.). Self-Assembled Fmoc-Peptides as a Platform for the Formation of Nanostructures and Hydrogels. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]
-
Biomolecules & Therapeutics. (2020). Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics, 28(6), 483-496. [Link]
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Frontiers. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology, 3, 753230. [Link]
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National Center for Biotechnology Information. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Antibiotics, 10(9), 1083. [Link]
-
PubMed. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-13. [Link]
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National Center for Biotechnology Information. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 18(26), 3971-4001. [Link]
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Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-5566. [Link]
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MDPI. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Antibiotics, 10(9), 1083. [Link]
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Application Notes & Protocols: Fmoc-Freidinger's Lactam as a Scaffold in Drug Discovery
Introduction: Overcoming the Flexibility Hurdle in Peptide Therapeutics
Peptides are nature's messengers, orchestrating a vast array of physiological processes with exquisite precision. Their modular nature and ability to form specific, high-affinity interactions make them highly attractive starting points for drug discovery. However, the therapeutic potential of natural peptides is often hampered by their inherent conformational flexibility.[1] In solution, linear peptides exist as a dynamic equilibrium of multiple conformers, which leads to reduced binding affinity for their target, susceptibility to proteolytic degradation, and generally poor pharmacokinetic properties.[2]
A cornerstone strategy to overcome these limitations is the introduction of conformational constraints, which pre-organize the peptide into its bioactive shape.[3] This approach not only enhances binding affinity by reducing the entropic penalty upon binding but also improves metabolic stability.[1][2] In the early 1980s, a seminal breakthrough in this field was the development of protected lactam-bridged dipeptides by Roger M. Freidinger at Merck.[2][4][5] These scaffolds, now widely known as Freidinger's lactams, serve as powerful mimetics of peptide secondary structures, particularly β-turns.[6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Fmoc-protected Freidinger's lactam. We will explore its structural basis for conformational control, provide detailed protocols for its incorporation into peptide sequences, and discuss its application in modern drug discovery programs.
PART 1: The Fmoc-Freidinger's Lactam Scaffold: A Structural Perspective
Chemical Structure and the Mechanism of Constraint
The Freidinger lactam is a γ-lactam-bridged dipeptide mimic. Its power lies in its rigid cyclic structure, which effectively locks the peptide backbone, restricting the permissible values of key dihedral angles (ψ and ω). This structural rigidity is instrumental in mimicking one of the most common secondary structural motifs in proteins and bioactive peptides: the β-turn.
β-turns are regions where the polypeptide chain reverses its direction. They are critical for molecular recognition and protein-protein interactions.[7] The Freidinger lactam is a particularly effective mimic of a Type II' β-turn.[8] The lactam ring constrains the peptide bond (ω) to a trans-conformation and restricts the ψ dihedral angle, forcing the subsequent amino acid residues into the characteristic turn structure.[9]
Caption: Linear vs. Lactam-Constrained Peptide Structure.
Advantages of the Freidinger's Lactam Scaffold in Drug Discovery
The incorporation of a Freidinger's lactam into a peptide sequence offers a multitude of advantages that directly address the common pitfalls of peptide-based therapeutics. These benefits have established the lactam as a valuable tool in medicinal chemistry.
| Advantage | Mechanistic Rationale & Impact |
| Enhanced Potency | By pre-organizing the peptide into its bioactive conformation, the lactam reduces the entropic cost of binding to the target receptor or enzyme, often leading to a significant increase in affinity and biological activity.[2][8] |
| Increased Stability | The rigid lactam structure protects the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the metabolic stability and in-vivo half-life of the peptidomimetic.[2] |
| Improved Selectivity | The constrained conformation can lead to more specific interactions with the intended biological target, reducing off-target effects and improving the overall safety profile of the drug candidate. |
| Structure-Activity Relationship (SAR) Studies | Incorporating the lactam allows researchers to probe the hypothesis that a β-turn conformation is essential for bioactivity. This provides invaluable information for rational drug design.[9] |
| Scaffold for Diversification | The rigid core serves as an excellent scaffold upon which various functional groups can be appended, enabling the creation of focused chemical libraries for screening against diverse targets.[10] |
PART 2: Synthesis and Incorporation Protocols
The most common and efficient method for incorporating an Fmoc-Freidinger's lactam into a growing peptide chain is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] The following protocol provides a comprehensive, step-by-step methodology.
Protocol 1: Incorporation of Fmoc-Freidinger's Lactam via Manual SPPS
This protocol outlines the manual synthesis on a 0.1 mmol scale. The causality behind key steps is explained to ensure a robust and reproducible workflow.
Core Principle: SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cycle of deprotection and coupling is repeated until the desired sequence is assembled.[13]
Materials & Reagents:
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[11][14]
-
Solvents: N,N-Dimethylformamide (DMF, high purity, amine-free), Dichloromethane (DCM).
-
Fmoc-Freidinger's Lactam: Appropriate stereoisomer building block (3 equivalents per coupling).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[14]
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[11]
-
Equipment: SPPS reaction vessel, shaker, nitrogen line for solvent removal.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation (Day 1):
-
Place the resin (e.g., 100 mg Rink Amide resin) into the reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) to swell the resin. Allow to swell for at least 1 hour on a shaker.[15]
-
Causality: Swelling the resin is critical as it opens up the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps.
-
-
Initial Fmoc Deprotection (Day 1):
-
Drain the swelling solvent.
-
Add 20% piperidine in DMF to the resin. Shake for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF. Shake for 15 minutes. Drain.[13]
-
Causality: The basic piperidine cleaves the acid-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound linker or peptide, exposing a free amine for the next coupling step.
-
-
Resin Washing (Performed after deprotection and coupling steps):
-
Wash the resin thoroughly to remove any residual reagents. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Trustworthiness: This is a self-validating step. Thorough washing is paramount to prevent side reactions and ensure the purity of the final peptide. Incomplete removal of piperidine can neutralize the activated amino acid in the subsequent step.
-
-
Activation and Coupling of Fmoc-Freidinger's Lactam (Day 1):
-
In a separate vial, dissolve the Fmoc-Freidinger's lactam (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Causality: HATU is an activating agent that converts the carboxylic acid of the lactam into a highly reactive OAt-ester, which is susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as an organic base to facilitate this process.[16]
-
Immediately add the activated lactam solution to the deprotected resin in the reaction vessel.
-
Shake the reaction for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction (Day 1):
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a qualitative Kaiser test.[15]
-
Trustworthiness: The Kaiser test detects free primary amines. A negative result (yellow beads) indicates that the coupling reaction is complete. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling cycle. This step ensures each addition is successful before proceeding.
-
-
Chain Elongation (Subsequent Days):
-
Repeat the cycle of Fmoc Deprotection (Step 2) , Washing (Step 3) , and Coupling (Step 4) for each subsequent amino acid in your target sequence.
-
-
Final Cleavage and Deprotection (Final Day):
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin extensively with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin. Shake for 2-3 hours at room temperature.[11]
-
Causality: The strong acid TFA cleaves the bond linking the completed peptide to the resin support and simultaneously removes the acid-labile protecting groups from the amino acid side chains. TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Quality Control and Characterization
Post-synthesis, the identity and purity of the peptide must be rigorously confirmed.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified fractions are analyzed to confirm identity and purity.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm that the molecular weight of the synthesized peptide matches the theoretical mass.
-
PART 3: Applications in Drug Discovery Programs
The unique structural properties of the Freidinger's lactam have led to its successful application across various therapeutic areas.
Application 1: Design of Potent Enzyme Inhibitors
Many enzymes recognize and process their peptide substrates in a specific turn conformation. By mimicking this turn, Freidinger's lactam-containing peptides can act as potent and stable enzyme inhibitors.[4]
| Target Enzyme | Therapeutic Area | Rationale for Lactam Incorporation |
| Renin | Hypertension | The lactam was used to mimic the β-turn conformation of angiotensinogen at the cleavage site, leading to potent renin inhibitors.[9][17] |
| Thrombin | Anticoagulation | Constraining the peptide backbone of fibrinogen mimics led to selective thrombin inhibitors.[4] |
| Leukocyte Elastase | Inflammation | The scaffold helped stabilize the bioactive conformation required for potent inhibition of this serine protease.[4] |
Application 2: Scaffolds for Library Synthesis
The defined, rigid geometry of the Freidinger's lactam makes it an ideal central scaffold for combinatorial chemistry. By attaching diverse chemical moieties to specific points on the lactam core, large libraries of compounds can be generated and screened for novel biological activities. This approach moves beyond simple peptide mimicry and enters the realm of small molecule drug discovery.
Caption: Lactam Core as a Scaffold for a Diverse Chemical Library.
Conclusion
Fmoc-Freidinger's lactam is more than just a building block; it is a powerful strategic tool for medicinal chemists. By enforcing a specific and biologically relevant conformation, it enables the transformation of labile peptides into drug-like candidates with enhanced potency and stability.[4][5] The robust and well-established protocols for its incorporation via SPPS make it an accessible and invaluable asset for any research program aimed at targeting challenging systems like protein-protein interactions or designing potent enzyme inhibitors. As the field of drug discovery continues to evolve, the principles of conformational constraint embodied by the Freidinger lactam will undoubtedly remain central to the design of next-generation therapeutics.[3][18]
References
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Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. [Link]
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Nielsen, D. S., & Hoang, H. N. (2021). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry, 74(10), 719-730. [Link]
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Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Ingenta Connect. [Link]
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Carney, D. W., et al. (2014). Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC - NIH. [Link]
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Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Bentham Science Publishers. [Link]
-
Maleš, J., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
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Various Authors. (n.d.). Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. [Link]
-
Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
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Chou, K. C. (2011). Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central. [Link]
-
Allen, B. D. W., et al. (2018). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. [Link]
-
Allen, B. D. W., et al. (2018). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. ACS Publications. [Link]
-
Nicolaou, K. C., et al. (2008). Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach. NIH. [Link]
-
Kahn, M., et al. (1988). The design and synthesis of mimetics of peptide beta-turns. PubMed - NIH. [Link]
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. [Link]
-
Lama, T., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. PubMed. [Link]
-
Banik, B. K., et al. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]
-
Aube, J., et al. (1997). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. ACS Publications. [Link]
-
Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Banik, B. K. (2006). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Virudachalam, R., & Rao, V. S. R. (1979). Theoretical studies on β-lactam antibiotics VI*: Conformational analysis and structure-activity relationships of penicillin sulfoxides and cephalosporins. Indian Academy of Sciences. [Link]
-
Sci-Hub. (n.d.). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. [Link]
-
Wessjohann, L. A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PMC - PubMed Central. [Link]
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
-
Li, P., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Lee, M., et al. (2023). Structural Insights for β-Lactam Antibiotics. Semantic Scholar. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PubMed. [Link]
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Application Note & Protocol: Microwave-Assisted Synthesis of Freidinger's Lactams
Abstract
The incorporation of conformationally constrained dipeptide mimetics is a cornerstone of modern peptidomimetic drug design. Freidinger's lactams, which are amino-γ-lactam (Agl) bridged dipeptides, are particularly valuable for their ability to stabilize Type II' β-turns, a common structural motif in biologically active peptides.[1][2] This conformational restriction can lock a peptide into its bioactive conformation, enhancing potency, selectivity, and metabolic stability.[3] However, traditional synthetic routes to these lactams can be challenging and time-consuming.[1][4] This application note provides a detailed protocol for the efficient synthesis of Freidinger's lactams using microwave-assisted solid-phase peptide synthesis (SPPS), a technique that dramatically reduces reaction times and improves crude product purity.[5][6] We will delve into the mechanistic rationale, provide a step-by-step workflow, and discuss the critical parameters for successful synthesis.
Introduction: The Need for Speed and Precision
In the quest for novel therapeutics, peptides offer high specificity and potency but are often plagued by poor conformational stability and susceptibility to proteolysis. Constraining the peptide backbone is a proven strategy to overcome these limitations.[3] Freidinger's lactams achieve this by creating a cyclic constraint that restricts the accessible conformational space of the peptide backbone.[1][2]
The original synthesis involved a multi-step solution-phase approach that, while groundbreaking, was not amenable to high-throughput applications.[1] Modern drug discovery demands faster, more efficient, and robust synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in peptide chemistry.[7] By utilizing microwave energy for rapid and uniform heating of the reaction mixture, MAOS accelerates both the coupling and deprotection steps in SPPS.[6][8] This leads to shorter synthesis times, higher coupling efficiencies (especially for difficult sequences), and a reduction in side reactions like epimerization.[5][7]
This guide details an efficient microwave-assisted protocol for the on-resin synthesis of Freidinger's lactams, leveraging an intramolecular N-alkylation strategy.
Mechanistic Rationale: Driving Cyclization with Microwave Energy
The core of this protocol is an intramolecular SN2 reaction that occurs on the solid support. The strategy involves incorporating a precursor amino acid that contains a suitable leaving group on its side chain. For this protocol, we focus on an iodo-derivative, which serves as an excellent electrophile.
The key steps are:
-
Peptide Assembly: The linear peptide is assembled on a solid support using standard Fmoc-SPPS, with microwave irradiation accelerating each cycle.
-
Precursor Incorporation: An amino acid with an alkyl iodide side chain (e.g., Fmoc-L-2-amino-4-iodobutanoic acid) is incorporated at the desired position.
-
Base-Mediated Cyclization: A non-nucleophilic organic base (e.g., DBU or DIPEA) is introduced. This base deprotonates the amide nitrogen of the preceding amino acid residue.
-
Intramolecular Attack & Lactamization: The resulting amide anion acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the iodide. This 5-exo-tet cyclization displaces the iodide and forms the stable γ-lactam ring.[1]
Microwave energy is critical at this stage. It provides the necessary activation energy to overcome the kinetic barrier of the cyclization, ensuring the reaction proceeds rapidly and efficiently, often in a matter of minutes compared to hours with conventional heating.[4][9]
Caption: Mechanism of microwave-assisted on-resin Freidinger lactam formation.
Detailed Application Protocol
This protocol describes the synthesis of a model peptide containing a Freidinger's lactam using an automated microwave peptide synthesizer.
Materials and Reagents
-
Solid Support: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).
-
Amino Acids: Standard Fmoc-protected L-amino acids.
-
Lactam Precursor: Fmoc-L-2-amino-4-iodobutanoic acid (or similar electrophilic precursor).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or an equivalent system like HATU.
-
Activation Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Cyclization Base: 5% (v/v) DBU (1,8-Diazabicyclo[10]dec-7-ene) in DMF.
-
Solvents: High-purity, peptide-synthesis-grade DMF and DCM (Dichloromethane).
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Purification: Acetonitrile (HPLC grade), water (HPLC grade), 0.1% TFA.
Equipment
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™).
-
Analytical and Preparative Reverse-Phase HPLC (RP-HPLC) system with a C18 column.
-
Lyophilizer.
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Experimental Workflow: Step-by-Step Synthesis
Caption: Step-by-step workflow for microwave-assisted Freidinger lactam synthesis.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Peptide Elongation (SPPS Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Apply microwave power to maintain 75°C for 3 minutes.
-
Wash: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Add the Fmoc-protected amino acid (4 eq), HBTU (4 eq), and DIPEA (8 eq) in DMF. Apply microwave power to maintain 90°C for 5 minutes.
-
Wash: Wash the resin with DMF.
-
Repeat these steps for each amino acid in the linear sequence preceding the lactam.
-
-
Incorporation of the Lactam Precursor:
-
Couple the Fmoc-L-2-amino-4-iodobutanoic acid using the same activation chemistry but with modified microwave conditions to prevent premature side reactions: maintain 50°C for 10 minutes.
-
-
Final Fmoc Deprotection: Perform a final deprotection step as described in step 2 to free the N-terminal amine.
-
Microwave-Assisted Intramolecular Cyclization:
-
Wash the resin with DMF.
-
Add a solution of 5% DBU in DMF to the resin.
-
Apply microwave power to maintain a temperature of 90°C for 10-15 minutes. This is the crucial lactam-forming step.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide using preparative RP-HPLC with a suitable gradient.
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Expected Results & Optimization
The primary advantage of the microwave-assisted approach is the significant improvement in speed and purity compared to traditional room-temperature synthesis.
| Parameter | Conventional Synthesis (RT) | Microwave-Assisted Synthesis | Rationale for Improvement |
| Single Coupling Time | 30 - 120 minutes | 5 - 10 minutes | Rapid, uniform heating accelerates reaction kinetics.[6] |
| Cyclization Time | 4 - 24 hours | 10 - 20 minutes | Microwave energy efficiently overcomes the activation barrier for cyclization.[4] |
| Total Synthesis Time | > 36 hours | < 15 hours | Drastic reduction in all reaction and wash cycle times.[6] |
| Crude Purity | Often < 50% | Typically > 70% | Higher coupling efficiency reduces deletion sequences and side reactions.[5][8] |
| Overall Yield | Variable, often low | Significantly Higher | Cleaner reactions and fewer required purification steps lead to less product loss. |
Optimization Insights:
-
Base Selection: While DBU is effective, a weaker base like DIPEA may be used for the cyclization step if the peptide sequence is sensitive to epimerization, though this may require longer reaction times or higher temperatures.
-
Temperature Control: Precise temperature control during microwave irradiation is crucial. Overheating can increase the risk of side reactions, particularly aspartimide formation if Asp residues are present.[7]
-
Solvents: While DMF is standard, alternative high-boiling point, microwave-absorbing solvents like N-Methyl-2-pyrrolidone (NMP) can also be effective.[7]
Conclusion
The microwave-assisted synthesis of Freidinger's lactams represents a significant advancement over conventional methods. This protocol provides a robust, rapid, and high-yielding pathway to produce conformationally constrained peptides. By dramatically reducing synthesis time from days to hours, this technique empowers researchers in drug discovery and chemical biology to accelerate the design-synthesis-test cycle, facilitating the development of next-generation peptidomimetic therapeutics.
References
-
Lama, T., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235. [Link]
-
Al-Masoudi, W. A., & Al-Amery, M. H. K. (2021). Microwave Synthesis and Characterization of Some Novel γ-Lactams which are Studied to Antioxidant and Biological Activity. ResearchGate. [Link]
-
Burbank, M. G., et al. (2015). Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. NIH Public Access, 24(1), 57–60. [Link]
-
AmbioPharm. (n.d.). Microwave SPPS Technology. Retrieved from [Link]
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
Ronga, L., et al. (2011). Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. [Link]
-
Hood, C. A., et al. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. [Link]
-
Biotage. (2023). Microwave heating - a route to better quality crude peptides. Retrieved from [Link]
-
Tourwé, D., et al. (2002). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Molecular diversity, 6(3-4), 259–273. [Link]
-
Kappe, C. O. (2008). Recent advances in microwave-assisted synthesis. ResearchGate. [Link]
Sources
- 1. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. biotage.com [biotage.com]
- 7. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Fmoc-Freidinger's Lactam: A Keystone for Crafting Conformationally Constrained Therapeutic Peptides
Introduction: The Imperative of Conformational Constraint in Peptide Drug Design
Peptides, with their high specificity and low off-target toxicity, represent a burgeoning class of therapeutics. However, their inherent flexibility in solution often leads to a multitude of conformations, of which only a select few are biologically active. This conformational ambiguity can result in reduced potency, poor metabolic stability, and unfavorable pharmacokinetic profiles.[1] To surmount these challenges, medicinal chemists employ various strategies to constrain peptides into their bioactive conformations. Among the most elegant and effective of these is the incorporation of rigid structural motifs, with the Freidinger lactam standing as a landmark innovation in the field.[2][3]
Proposed by Roger Freidinger in the early 1980s, the Freidinger lactam is a lactam-bridged dipeptide mimic that effectively induces a β-turn conformation in the peptide backbone.[2] β-turns are critical secondary structures involved in a vast array of molecular recognition events, including peptide-protein and peptide-receptor interactions. By pre-organizing a peptide into a bioactive β-turn, the Freidinger lactam can significantly enhance binding affinity, increase enzymatic stability, and improve overall therapeutic potential.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of Fmoc-Freidinger's lactam, from its synthesis and incorporation into peptides to its application in the development of novel therapeutic agents. The protocols and insights presented herein are designed to be both technically robust and practically applicable, empowering you to leverage this powerful tool in your own research endeavors.
The Structural Logic of Freidinger's Lactam
The efficacy of Freidinger's lactam lies in its ability to rigidly constrain the peptide backbone. The lactam ring locks the ψ and φ dihedral angles of the preceding amino acid residue, effectively forcing the peptide chain to adopt a specific turn geometry. This pre-organization minimizes the entropic penalty associated with binding to a biological target, as the peptide does not need to expend as much energy to adopt the correct conformation.
Diagram 1: The Freidinger Lactam as a β-Turn Inducer
Caption: The Freidinger's lactam rigidly constrains the peptide backbone, promoting the formation of a stable β-turn structure.
Synthesis of Fmoc-Freidinger's Lactam: A General Approach
While various synthetic routes to Freidinger's lactam have been reported, a common and effective strategy involves the intramolecular cyclization of a suitably protected dipeptide precursor.[5] The following protocol outlines a general, multi-step synthesis that can be adapted based on the desired stereochemistry and substitution patterns.
Experimental Protocol: Synthesis of Fmoc-Freidinger's Lactam
Materials:
-
Appropriately protected amino acid precursors (e.g., N-Fmoc-L-glutamic acid γ-methyl ester, N-Boc-L-amino acid)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Bases (e.g., DIPEA, Piperidine)
-
Solvents (e.g., DMF, DCM, Ethyl Acetate)
-
Reagents for cyclization (e.g., Sodium methoxide)
-
Reagents for Fmoc protection (e.g., Fmoc-OSu)
Procedure:
-
Dipeptide Synthesis: a. Dissolve N-Fmoc-L-glutamic acid γ-methyl ester (1.0 eq) and the desired N-Boc-L-amino acid (1.0 eq) in DMF. b. Add HOBt (1.1 eq) and DIC (1.1 eq) and stir the reaction at room temperature for 12-24 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with ethyl acetate. e. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. f. Purify the resulting dipeptide by flash column chromatography.
-
Boc Deprotection: a. Dissolve the purified dipeptide in a solution of 4M HCl in dioxane or TFA/DCM (1:1). b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Concentrate the reaction mixture under reduced pressure to obtain the deprotected dipeptide salt.
-
Intramolecular Cyclization: a. Dissolve the deprotected dipeptide salt in methanol. b. Add sodium methoxide (1.1 eq) and stir the reaction at room temperature for 4-8 hours. c. Monitor the cyclization by TLC or LC-MS. d. Neutralize the reaction with acetic acid and concentrate under reduced pressure. e. Purify the resulting lactam by flash column chromatography.
-
Fmoc Protection of the Lactam: a. Dissolve the purified lactam in a mixture of acetone and water. b. Add NaHCO₃ (2.0 eq) followed by Fmoc-OSu (1.1 eq). c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. f. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. g. Purify the final Fmoc-Freidinger's lactam by flash column chromatography.
Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. 1H and 13C NMR spectra should be consistent with the expected structure of Fmoc-Freidinger's lactam.
Incorporation of Fmoc-Freidinger's Lactam into Peptides via SPPS
The incorporation of the sterically hindered Fmoc-Freidinger's lactam into a growing peptide chain on a solid support requires optimized coupling conditions to ensure high efficiency and prevent side reactions.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Freidinger's lactam
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HATU, HCTU, PyBOP)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3-5 eq) with a coupling reagent (e.g., HATU, 3-5 eq) and DIPEA (6-10 eq) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Coupling of Fmoc-Freidinger's Lactam: a. Due to its steric bulk, a more potent coupling reagent and longer coupling times are recommended. b. Pre-activate Fmoc-Freidinger's lactam (2-3 eq) with HATU (2-3 eq) and DIPEA (4-6 eq) in DMF for 5 minutes. c. Add the activated lactam to the resin and couple for 4-6 hours, or overnight if necessary. d. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be required.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Diagram 2: SPPS Workflow for Incorporating Fmoc-Freidinger's Lactam
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Coupling of Fmoc-Freidinger's Lactam
Welcome to our dedicated technical support guide for troubleshooting the incorporation of Fmoc-Freidinger's lactam in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing conformationally constrained peptides. Here, we address common challenges with a focus on mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
???+ question "What is Fmoc-Freidinger's lactam and why is it considered a 'difficult' coupling?"
???+ question "Which coupling reagents are recommended for Fmoc-Freidinger's lactam?"
???+ question "How does reaction time and temperature affect the coupling efficiency?"
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving poor coupling yields when incorporating Fmoc-Freidinger's lactam.
Problem 1: Incomplete Coupling Detected by Ninhydrin Test
A positive or partially positive Kaiser (ninhydrin) test after the coupling step indicates the presence of unreacted primary amines from the preceding amino acid residue. However, it's important to remember that the N-terminus of the incorporated Freidinger's lactam is a secondary amine and will not give a positive Kaiser test result. A negative Kaiser test might be misleading if the issue lies in the subsequent acylation of the lactam itself. For a more accurate assessment, a small-scale test cleavage and LC-MS analysis are recommended.
Troubleshooting Workflow: Diagnosing and Resolving Low Coupling Efficiency
Caption: A workflow for troubleshooting poor Fmoc-Freidinger's lactam coupling.
Solution Pathways
If LC-MS analysis confirms a significant deletion sequence corresponding to the failed incorporation of the Freidinger lactam, consider the following adjustments:
1. Re-evaluate Your Coupling Chemistry
The choice of coupling reagent is critical. The formation of the active O-acylisourea intermediate from DIC is rapid, and its subsequent reaction with 6-Cl-HOBt generates a highly reactive ester, which can more effectively acylate the sterically hindered secondary amine of the lactam.
| Coupling Cocktail | Molar Equivalents (Lactam:Reagent:Additive) | Recommended Use Case |
| HBTU/DIPEA | 1:0.95:2 | Standard couplings; often insufficient for Freidinger's lactam. |
| HATU/DIPEA | 1:0.95:2 | More potent than HBTU, but may still be inadequate. |
| DIC/6-Cl-HOBt | 1:1:1 | Recommended starting point for difficult couplings. |
| COMU/DIPEA | 1:1:2 | For exceptionally challenging sequences where others fail. |
2. Optimize Reaction Conditions
-
Extended Coupling Time: For a 0.1 mmol scale synthesis, a standard coupling might be 2 hours. For Fmoc-Freidinger's lactam, begin with a minimum of 4 hours and consider extending to an overnight reaction.
-
Double Coupling: After the initial coupling period, drain the reaction vessel, wash with DMF, and add a fresh solution of the lactam and coupling reagents.
-
Elevated Temperature: Perform the coupling at a controlled temperature of 40-50°C. Ensure your reaction vessel and synthesizer are rated for this. This increases molecular motion and can help overcome the activation energy barrier imposed by steric hindrance.
3. Solvent Considerations
The choice of solvent can influence both the swelling of the solid support and the solubility of the reagents.
-
NMP vs. DMF: N-Methyl-2-pyrrolidone (NMP) has a higher boiling point and can be more effective at solubilizing reagents and swelling the resin, particularly at elevated temperatures. A mixture of DMF/NMP (1:1) can sometimes be beneficial.
-
Anhydrous Conditions: Ensure your solvents are anhydrous. Water can hydrolyze the active ester intermediates, reducing the efficiency of the coupling reaction.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Freidinger's Lactam
This protocol is a robust starting point for the incorporation of Fmoc-Freidinger's lactam onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Freidinger's lactam (3 equivalents relative to resin loading)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Prepare Coupling Solution: In a separate vessel, dissolve the Fmoc-Freidinger's lactam (3 eq.) and 6-Cl-HOBt (3 eq.) in a minimal amount of DMF.
-
Initiate Coupling: Add the lactam/6-Cl-HOBt solution to the resin. Then, add DIC (3 eq.).
-
Reaction: Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. For difficult sequences, this can be extended overnight or the temperature can be increased to 40°C.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
-
Optional Double Coupling: If a test cleavage indicates low efficiency, repeat steps 2-5.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol using 20% piperidine in DMF.
Protocol 2: Test Cleavage and LC-MS Analysis
A small-scale cleavage is essential for monitoring the efficiency of difficult coupling steps without consuming a large amount of material.
Materials:
-
A small sample of the peptide-resin (approx. 5-10 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Water (H₂O) with 0.1% formic acid
Procedure:
-
Resin Preparation: Take a small sample of the dried resin post-coupling and place it in a microcentrifuge tube.
-
Cleavage: Add the cleavage cocktail (approx. 200 µL) to the resin. Allow the reaction to proceed for 2 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to a tube of cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Sample Preparation for LC-MS: Dry the peptide pellet and dissolve it in a suitable solvent mixture (e.g., 50:50 ACN:H₂O with 0.1% formic acid).
-
Analysis: Inject the sample onto an LC-MS system. Look for the mass corresponding to the desired product and any deletion sequences. The relative peak areas will give a semi-quantitative measure of coupling efficiency.
References
Technical Support Center: Optimizing Fmoc Deprotection for Freidinger's Lactam Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the Nα-Fmoc deprotection of peptides incorporating Freidinger's lactams. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and achieve higher purity and yield in your peptide synthesis endeavors.
Freidinger's lactams are invaluable tools for introducing conformational constraints into peptides, often leading to enhanced biological activity and stability.[1][2] However, their rigid structures can present unique challenges during solid-phase peptide synthesis (SPPS), particularly during the critical Fmoc deprotection step. This guide is designed to be your go-to resource for navigating these complexities.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your decision-making process.
Issue 1: Incomplete Fmoc Deprotection Leading to Deletion Sequences
Q: My mass spectrometry analysis shows significant peaks corresponding to deletion sequences, suggesting incomplete Fmoc deprotection at or near the Freidinger's lactam residue. What is causing this and how can I resolve it?
A: This is a common issue when working with structurally constrained peptides. The rigid conformation imposed by the Freidinger's lactam can sterically hinder the approach of the piperidine base to the N-terminal Fmoc group, leading to incomplete removal.[3] Furthermore, peptide aggregation, which can be exacerbated by hydrophobic sequences, can also limit reagent accessibility.[4]
Here’s a systematic approach to troubleshoot and resolve this issue:
1. Extend Deprotection Time and Increase Piperidine Concentration:
-
Rationale: A simple first step is to increase the reaction time and/or the concentration of the deprotection solution to drive the reaction to completion.
-
Protocol: Instead of the standard 2 x 10-minute treatments with 20% piperidine in DMF, try extending the second treatment to 20-30 minutes. You can also increase the piperidine concentration to 30-50%.[5]
2. Incorporate a Stronger, Less Sterically Hindered Base:
-
Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that is highly effective for removing the Fmoc group from hindered amino acids. Using a low concentration of DBU in conjunction with piperidine can significantly enhance deprotection efficiency.[3]
-
Protocol: A common and effective cocktail is 2% DBU / 2% piperidine in DMF. The treatment time is typically shorter, around 2 x 5 minutes.[3]
3. Monitor Fmoc Deprotection in Real-Time:
-
Rationale: To optimize your deprotection conditions, it's crucial to monitor the reaction. This can be done by collecting the flow-through after the deprotection steps and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[6]
-
Workflow:
-
Collect the filtrate from your first and second deprotection steps in separate vials.
-
Dilute an aliquot of each filtrate in a suitable solvent (e.g., DMF).
-
Measure the UV absorbance at ~301 nm.
-
If the second deprotection shows a significantly lower absorbance than the first, it indicates that the majority of the Fmoc group was removed in the first step. If the absorbances are comparable, it suggests slow deprotection, and a third treatment may be necessary.
-
4. Combat Peptide Aggregation:
-
Rationale: Aggregation can be a significant contributor to incomplete deprotection.[4] Using "magic mixture" or chaotropic salts can disrupt the hydrogen bonds that lead to aggregation.
-
Solutions:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences.[4]
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the deprotection solution.
-
Microwave Synthesis: Microwave-assisted SPPS can provide the energy to break up aggregates and accelerate both deprotection and coupling steps.[1]
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: A systematic workflow for troubleshooting incomplete Fmoc deprotection.
Issue 2: Side Reactions Associated with Base Treatment
Q: I am observing side products with the same mass as my target peptide, which are difficult to separate by HPLC. Could this be related to the Fmoc deprotection step?
A: Yes, base-mediated side reactions during Fmoc deprotection are a known issue, particularly with sensitive amino acid sequences. The presence of a Freidinger's lactam can sometimes exacerbate these issues due to prolonged exposure to basic conditions if deprotection is slow.
1. Aspartimide Formation:
-
Mechanism: If your sequence contains an aspartic acid residue, it is susceptible to base-catalyzed intramolecular cyclization to form an aspartimide.[4][7] This can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which has the same mass.[4]
-
Identification: The resulting α- and β-peptides can often be separated by analytical HPLC, appearing as closely eluting peaks.
-
Mitigation Strategies:
-
Add HOBt to the Deprotection Reagent: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to your piperidine deprotection solution can suppress aspartimide formation.[4][8]
-
Use a Weaker Base: Piperazine is a weaker base than piperidine and has been shown to reduce aspartimide formation, especially when used in combination with HOBt.[8][9] A recommended solution is 5% piperazine with 0.1 M HOBt in DMF.[8]
-
Protecting Group Strategy: For particularly sensitive sequences, consider using a backbone protecting group on the residue preceding the aspartic acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, to sterically hinder the side reaction.[10]
-
2. Racemization:
-
Mechanism: Cysteine and histidine are particularly prone to racemization via abstraction of the α-proton by the base. Prolonged deprotection times required for sterically hindered residues around the Freidinger's lactam can increase the risk of racemization.
-
Mitigation Strategies:
-
Use Additives: The addition of HOBt or 6-Cl-HOBt to the coupling step following deprotection can help suppress racemization.[4]
-
Optimized Reagents: For coupling after the deprotected amino acid, use coupling reagents known for low racemization, such as COMU or PyOxim, in combination with Oxyma Pure.[10]
-
Fmoc Deprotection Mechanism
Caption: The two-step mechanism of Fmoc deprotection by piperidine.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The standard protocol involves treating the peptide-resin with a 20% (v/v) solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[13] The process is usually a two-step treatment: an initial short treatment (1-2 minutes) followed by a longer treatment (5-20 minutes).[3][13]
Q2: Why is a two-step deprotection recommended?
A2: The initial short treatment removes the bulk of the Fmoc groups, and the resulting dibenzofulvene-piperidine adduct is drained away. The second, longer treatment with fresh reagent ensures the complete removal of any remaining Fmoc groups, driving the reaction to completion.
Q3: Can I use a base other than piperidine for Fmoc deprotection?
A3: Yes, several other bases can be used. 4-methylpiperidine is a common alternative that is less regulated than piperidine and behaves similarly.[14] For difficult or sensitive sequences, piperazine, often with additives like HOBt, can be beneficial to reduce side reactions like aspartimide formation.[8][9] Dipropylamine (DPA) has also been reported as an effective reagent for reducing aspartimide formation.[15] For very sterically hindered residues, a small percentage of DBU is often added to the piperidine solution.[3]
Q4: How do I know if my Fmoc deprotection is complete?
A4: Besides monitoring the Fmoc release by UV-Vis spectrophotometry, you can perform a qualitative colorimetric test.[16] The Kaiser (ninhydrin) test is commonly used to detect the presence of free primary amines after deprotection. A positive result (blue beads) indicates a successful deprotection. For proline residues at the N-terminus, the isatin test can be used.
Q5: My peptide-resin is not swelling properly. Will this affect Fmoc deprotection?
A5: Yes, poor resin swelling is a strong indicator of peptide aggregation and will significantly hinder the access of the deprotection reagents to the reactive sites, leading to incomplete Fmoc removal.[4] It is crucial to address aggregation by switching to a better solvating solvent like NMP, using chaotropic agents, or employing microwave synthesis.[1][4]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 2 minutes.[13] Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-15 minutes. Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[13]
-
Proceed: Proceed to the amino acid coupling step.
Protocol 2: Optimized DBU-Assisted Fmoc Deprotection for Hindered Residues
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin for 3-5 minutes at room temperature. Drain the deprotection solution.
-
Repeat: Repeat steps 2 and 3 one more time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[3]
-
Proceed: Proceed to the amino acid coupling step.
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent Cocktail | Typical Concentration | Advantages | Disadvantages |
| Piperidine/DMF | 20% (v/v) | Standard, effective for most sequences. | Can cause side reactions (aspartimide formation, racemization).[4] |
| 4-Methylpiperidine/DMF | 20% (v/v) | Similar efficacy to piperidine, less regulated.[14] | Similar potential for side reactions as piperidine. |
| Piperazine/HOBt/DMF | 5% (w/v) Piperazine, 0.1M HOBt | Reduces aspartimide formation.[8][9] | Slower deprotection kinetics may be observed. |
| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine (v/v) | Highly effective for sterically hindered residues.[3] | DBU is a strong base and may promote other side reactions if not used judiciously. |
References
- A novel route to synthesize Freidinger lactams by micowave irradi
- Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis. Benchchem.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived
- side reaction prevention in the synthesis of cyclic peptides. Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Methods for Removing the Fmoc Group.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Technical Support Center: Optimizing Cyclic Peptide Synthesis with Fmoc-L-Orn(Mmt). Benchchem.
- Application of Freidinger lactam strategy in the development of renin inhibitors.
- Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Benchchem.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- (PDF) Methods for Removing the Fmoc Group.
- The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed.
- Synthesis and application of β-amino γ-lactams in the study of interleukin-1 and cluster of differentiation-36 receptors modul
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis.
- Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis. Benchchem.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- A Facile Method to Quantify Synthetic Peptide Concentrations on Biom
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Technical Support Center: Managing Steric Hindrance from tBu Groups in Peptide Synthesis. Benchchem.
- Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
- Reactions of Lactones and Lactams (Ring Closure). YouTube.
- Screening of Fmoc deprotection on standard amino acids and esters.
- In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry (RSC Publishing).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
Sources
- 1. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Side Reactions with Fmoc-Freidinger's Lactam
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the successful application of Fmoc-Freidinger's lactam in peptide synthesis. As a conformationally constrained dipeptide mimic, Freidinger's lactam is a powerful tool for inducing specific secondary structures, namely Type II' β-turns, in peptides.[1][2][3] This guide is designed to provide you with the expertise and practical insights needed to navigate the unique challenges associated with this sterically hindered building block and prevent common side reactions.
Our goal is to empower you with a deep understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your syntheses.
Part 1: Core Directive - Understanding the Unique Challenges
The rigid bicyclic structure of Fmoc-Freidinger's lactam, while beneficial for conformational control, introduces significant steric hindrance. This steric bulk can impede both the coupling of the lactam itself and the subsequent deprotection of its Fmoc group, leading to a range of potential side reactions. Understanding these challenges is the first step toward developing a robust synthetic strategy.
Part 2: Scientific Integrity & Logic - Troubleshooting Guides and FAQs
This section provides a detailed, question-and-answer-based approach to troubleshoot and prevent the most common issues encountered when using Fmoc-Freidinger's lactam.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Fmoc-Freidinger's lactam is sluggish and incomplete. What are the primary causes and how can I improve the efficiency?
A1: The principal cause of poor coupling efficiency is the significant steric hindrance around the secondary amine of the lactam. This can be further exacerbated by peptide aggregation on the solid support.[4] To overcome this, a multi-faceted approach is recommended:
-
Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Utilize more powerful activating agents such as HCTU or COMU, which are known to enhance coupling efficiency and suppress racemization.[5]
-
Extended Reaction Times: Allow for significantly longer coupling times than with standard amino acids. A duration of 2-4 hours, or even overnight, may be necessary.
-
Double Coupling: If the initial coupling is incomplete, as indicated by a positive ninhydrin test, a second coupling with fresh reagents is advisable.
-
Solvent Choice: While DMF is standard, in cases of severe aggregation, consider switching to N-methylpyrrole (NMP) or adding a chaotropic salt to disrupt secondary structures.[6]
Q2: I'm observing significant racemization of the amino acid preceding the Freidinger's lactam. What is the mechanism and how can it be minimized?
A2: Racemization at the C-terminal amino acid adjacent to the lactam is a common issue. The electron-withdrawing nature of the lactam can increase the acidity of the α-proton of the preceding residue, making it susceptible to epimerization in the presence of a base.
Strategies to Minimize Racemization:
-
Base Selection: The choice of base is critical. Compared to DIPEA, the use of a more sterically hindered base like 2,4,6-collidine can substantially reduce racemization.[5][7]
-
Coupling Reagent Choice: Avoid carbodiimide-based reagents. Opt for reagents known for racemization suppression, such as COMU.[5]
-
Temperature Control: Perform the coupling at a reduced temperature (e.g., 0 °C to room temperature) to slow the rate of the racemization side reaction.
Q3: My final product is contaminated with a piperidine adduct. What causes this and how can I prevent it?
A3: The formation of a piperidine adduct is typically the result of incomplete Fmoc deprotection. The dibenzofulvene intermediate, generated during Fmoc removal, can react with piperidine. The steric hindrance of the Freidinger's lactam can make the Fmoc group less accessible to the deprotection reagent.[4]
Preventative Measures:
-
Modified Deprotection Reagent: Consider adding a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to the piperidine deprotection solution. This can facilitate more efficient Fmoc removal.[6]
-
Extended Deprotection Times: Increase the duration and/or the number of deprotection steps to ensure complete removal of the Fmoc group.[8]
-
Monitoring: Utilize a qualitative test, such as the chloranil test, to confirm the absence of free secondary amines before proceeding to the next coupling step.
Experimental Protocols: A Self-Validating System
Optimized Coupling Protocol for Fmoc-Freidinger's Lactam:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Freidinger's lactam (2-3 equivalents), HCTU or COMU (1.95-2.9 equivalents), and a hindered base like 2,4,6-collidine (4-6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin test. If the test is positive, indicating incomplete coupling, perform a second coupling with fresh reagents.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
Enhanced Fmoc Deprotection Protocol:
-
Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF, optionally containing 2% DBU, for 10-20 minutes.[6][8]
-
Washing: Wash the resin thoroughly with DMF.
-
Second Deprotection: Repeat the deprotection step to ensure complete removal of the Fmoc group.
-
Monitoring: Perform a chloranil test to confirm the presence of a free secondary amine.
-
Final Washing: Wash the resin extensively with DMF before proceeding to the next coupling step.
Part 3: Visualization & Formatting
Logical Workflow for Preventing Side Reactions
Caption: A logical workflow for minimizing side reactions during the incorporation of Fmoc-Freidinger's lactam.
Data Presentation: Comparative Summary of Conditions
| Parameter | Standard SPPS Conditions | Recommended for Fmoc-Freidinger's Lactam | Rationale for Change |
| Coupling Reagent | HBTU, DIC/HOBt | HCTU, COMU | Overcomes steric hindrance, suppresses racemization.[5] |
| Base | DIPEA, NMM | 2,4,6-Collidine | Minimizes base-catalyzed racemization.[5][7] |
| Coupling Time | 30-60 min | 2-4 hours | Ensures reaction completion for sterically hindered amino acids. |
| Fmoc Deprotection | 20% Piperidine/DMF | 20% Piperidine, 2% DBU/DMF | Facilitates complete Fmoc removal and prevents adduct formation.[6] |
References
- BenchChem Technical Support. (n.d.). Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids.
- BenchChem Technical Support. (n.d.). Incomplete Fmoc Removal from Sterically Hindered Amino Acids.
- Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
- CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Manne, S. R., et al. (2017). Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC.
- Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed.
- ResearchGate. (n.d.). Application of Freidinger lactam strategy in the development of renin inhibitors.
Sources
- 1. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. peptide.com [peptide.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-Freidinger's Lactam in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Fmoc-Freidinger's lactam to overcome challenges associated with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction: The Challenge of Peptide Aggregation
During SPPS, growing peptide chains anchored to a solid support can self-associate through intermolecular hydrogen bonding. This process, known as aggregation, is particularly prevalent in sequences rich in hydrophobic or β-branched amino acids (Val, Ile, Leu).[1] Aggregation leads to the formation of secondary structures, primarily β-sheets, which can render the N-terminus of the peptide chain inaccessible.[1] This steric hindrance results in incomplete Fmoc deprotection and poor coupling efficiencies, leading to truncated or deletion sequences that are difficult to purify and significantly lower the overall yield of the target peptide.[1]
One of the most effective strategies to mitigate on-resin aggregation is the introduction of structural elements that disrupt the formation of these intermolecular hydrogen bonds.[1] Fmoc-Freidinger's lactam is a powerful tool in this regard.
Mechanism of Action: How Freidinger's Lactam Prevents Aggregation
Fmoc-Freidinger's lactam is a conformationally constrained dipeptide mimic.[2][3][4] Its rigid γ-lactam structure forces the peptide backbone into a stable Type II' β-turn .[4] By introducing this "kink" into the growing peptide chain, the lactam acts as a potent "β-sheet breaker." It disrupts the linear, planar structure required for adjacent peptide chains to align and form intermolecular hydrogen bonds. This enforced turn prevents the self-association that leads to aggregation, keeping the N-terminus solvated and accessible for subsequent deprotection and coupling steps.
Caption: Mechanism of aggregation prevention by Freidinger's lactam.
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation and handling of Fmoc-Freidinger's lactam in your synthesis workflow.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| 1. Incomplete coupling of Fmoc-Freidinger's lactam to the peptide-resin. (Symptom: Positive Kaiser or TNBS test after coupling) | Steric Hindrance: The rigid, cyclic structure of the lactam is more sterically demanding than a standard linear dipeptide. | Use a high-reactivity coupling reagent: Employ an aminium/uronium salt-based reagent like HATU, HCTU, or HBTU, which are known to be effective for sterically hindered couplings.[2][5]Optimize reaction conditions: Increase the equivalents of the lactam and coupling reagents (3-5 eq.). Extend the coupling time to 2-4 hours or perform a double coupling.Consider microwave synthesis: Microwave irradiation can significantly enhance coupling efficiency for difficult sequences and constrained building blocks.[6][7] |
| 2. Incomplete coupling of the next amino acid onto the Freidinger's lactam N-terminus. (Symptom: Positive Kaiser test after the subsequent coupling step) | Steric Hindrance: The N-terminal amine of the incorporated lactam may be sterically shielded by the rigid ring structure, making it a less reactive nucleophile. | Use a more powerful activation method: PyAOP or PyBOP reagents are particularly effective for coupling to sterically hindered N-methyl or secondary amines and may improve acylation of the lactam's N-terminus.[5]Extended Coupling Time: Allow for a longer coupling time (e.g., 2-4 hours) for the amino acid being coupled to the lactam. Monitor completion carefully with a Kaiser test. |
| 3. Low final peptide purity despite successful incorporation. (Symptom: Multiple peaks close to the main product in HPLC) | Racemization: While the lactam itself is stereochemically fixed, aggressive activation conditions can sometimes lead to racemization of the activated amino acid being coupled. | Use DIC/OxymaPure or DIC/HOBt: For standard couplings, this combination is known to minimize racemization.[2]Avoid excess base and long pre-activation: When using aminium/uronium reagents (HATU, HBTU), minimize the pre-activation time before adding the mixture to the resin. Use a weaker base like sym-collidine instead of DIPEA if racemization is a concern.[2] |
| 4. Unexpected side products observed in mass spectrometry. (Symptom: Masses corresponding to +51 Da or other adducts) | Piperidine Adducts: This can occur with sequences containing C-terminal cysteine, where base-catalyzed elimination can form dehydroalanine, which then reacts with piperidine.[1]Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to cyclization to form an aspartimide, which can be opened by piperidine to form piperidide adducts.[1] | Protect susceptible residues: Use Fmoc-Cys(Trt)-OH to minimize elimination. For Asp-containing peptides, consider incorporating the dipeptide as Fmoc-Asp(OtBu)-(Dmb)Gly-OH to prevent aspartimide formation.[1]Modify deprotection: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[1] |
| 5. Poor swelling of the resin after several cycles. (Symptom: Shrunken resin bed, slow solvent drainage) | Onset of Aggregation: Even with the lactam, very long or extremely hydrophobic sequences can still begin to aggregate. The lactam may have been placed too far from the aggregation-prone region. | Re-evaluate lactam placement: For optimal results, structure-disrupting elements like Freidinger's lactam or pseudoprolines should be spaced approximately every 6-7 residues within a difficult sequence.Use chaotropic salts or alternative solvents: Pre-washing the resin with a solution of 0.8 M NaClO₄ in DMF or using a solvent mixture like the "magic mixture" (DCM/DMF/NMP 1:1:1) can help disrupt existing aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the core principle behind using Fmoc-Freidinger's lactam? The core principle is to introduce a permanent, rigid β-turn into the peptide backbone.[4] This conformational "kink" acts as a powerful disruptor of the intermolecular hydrogen bonding that causes peptide chains to aggregate into β-sheets during SPPS.[1][8]
Q2: Is the Freidinger's lactam ring stable during final cleavage? Yes. The γ-lactam amide bond is stable to the standard acidic conditions used for final cleavage and side-chain deprotection, such as 95% trifluoroacetic acid (TFA).[9] This ensures that the conformational constraint remains in the final peptide, which can be advantageous for its biological activity and solubility.
Q3: How do I choose where to place the Freidinger's lactam in my peptide sequence? The lactam replaces a dipeptide unit in your sequence. For example, an Fmoc-Gly-(ψ-lactam)-Val-OH building block would replace a Gly-Val sequence. It should be placed within or near a region predicted to be hydrophobic or aggregation-prone. For long, difficult sequences, incorporating a structure-disrupting element every 6-7 amino acids is a good rule of thumb.
Q4: Can I use standard coupling reagents for Fmoc-Freidinger's lactam? While standard reagents like DIC/HOBt can be attempted, the sterically hindered nature of the lactam often requires more potent coupling reagents for high efficiency. Aminium/uronium reagents such as HATU, HBTU, or HCTU are highly recommended.[2][5]
Q5: Are there any specific side reactions associated with the lactam itself? Currently, there are no widely reported side reactions involving the γ-lactam ring itself under standard Fmoc-SPPS and TFA cleavage conditions. The primary challenges are related to the steric hindrance it introduces, which can affect coupling efficiencies.[10] Standard peptide side reactions like aspartimide formation or racemization should be monitored as with any synthesis.[1]
Q6: Does the Freidinger's lactam affect the biological activity of the final peptide? It can, and often this is a desired effect. By locking the peptide into a specific β-turn conformation, the lactam can mimic the bioactive conformation of the native peptide, potentially leading to increased receptor affinity and potency.[3][8] This was famously demonstrated in early work on Luteinizing Hormone-Releasing Hormone (LHRH) analogs.[11] However, it is crucial to consider that forcing a specific conformation may also decrease activity if that conformation is not the one required for binding.
Experimental Protocols
Protocol 1: General Coupling of Fmoc-Freidinger's Lactam
This protocol is a robust starting point for incorporating the lactam building block.
Caption: Workflow for coupling Fmoc-Freidinger's lactam.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Freidinger's lactam dipeptide (3-5 equivalents relative to resin loading)
-
HATU (0.98 equivalents relative to the lactam)
-
DIPEA (2 equivalents relative to the lactam)
-
Anhydrous, amine-free DMF
-
DCM
-
Kaiser or TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-Freidinger's lactam and HATU in a minimal volume of DMF.
-
Add the DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.
-
Drain the DMF from the swollen resin and immediately add the activated lactam solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Perform a qualitative test (Kaiser or TNBS) to check for the presence of free primary amines.
-
If the test is negative (indicating complete coupling), wash the resin thoroughly (3x with DMF, 3x with DCM) and proceed to the next Fmoc deprotection step.
-
If the test is positive, drain the reaction solution, wash once with DMF, and perform a second coupling with a freshly prepared solution of activated lactam for another 1-2 hours.
Protocol 2: Final Cleavage and Deprotection
This protocol uses a standard TFA "cocktail" to cleave the peptide from the resin and remove acid-labile side-chain protecting groups while preserving the lactam bridge.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (Reagent K is a robust, general-purpose choice): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[12]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to a small volume.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a stirred, cold solution of diethyl ether (typically 10-20 times the volume of the TFA).
-
Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
References
- Ciobanu, M., & Valerio, L. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-5.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Aapptec. Coupling Reagents. Aapptec.
- Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(18), 2129-53.
- Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-66.
- Mesa Labs. SPPS Tips For Success Handout. Mesa Labs.
- Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(3), 474-484.
- Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Sahoo, B., et al. (2014). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 16(9), 2342-2345.
- Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies.
- Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. PubMed.
- Schally, A. V., et al. (2017). Discovery of LHRH and development of LHRH analogs for prostate cancer treatment.
- Ciobanu, M., & Valerio, L. (2005).
- Francis, M. B., et al. (2020).
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Polikanov, Y. S., & Steitz, T. A. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society.
- Mirzapour-Kouperska, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(3), 1163.
- King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-66.
- Holland-Frei Cancer Medicine. (2003). Agonists of LHRH. NCBI Bookshelf.
- Gamliel, A., et al. (2016). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. Advances in Chemical Engineering and Science, 6(3), 249-262.
Sources
- 1. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 12. Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
minimizing racemization during Fmoc-Freidinger's lactam coupling
Technical Support Center: Fmoc-Freidinger's Lactam Synthesis
Welcome to the technical support guide for minimizing racemization during the critical step of Fmoc-Freidinger's lactam formation. As researchers in peptide and drug development, maintaining stereochemical integrity is paramount. This guide is designed to provide you with an in-depth understanding of the underlying causes of racemization in this intramolecular cyclization and to offer practical, field-proven solutions to ensure the stereochemical purity of your final product.
Core Concepts: Understanding Racemization in Peptide Cyclization
Before troubleshooting, it's essential to understand the primary mechanism responsible for the loss of stereochemical integrity during peptide coupling and cyclization. Racemization, or epimerization, is not a random occurrence but a predictable side reaction influenced by your choice of reagents and conditions.[1][2][3]
The most significant pathway for racemization during the activation of an Fmoc-protected amino acid is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base. This deprotonation creates a planar, achiral enolate intermediate. Subsequent intramolecular attack by the deprotected N-terminal amine can occur from either face of this planar structure, leading to a mixture of the desired L-enantiomer and the undesired D-epimer.[4][5]
While urethane-based protecting groups like Fmoc are designed to suppress this pathway compared to simple acyl groups, the risk remains significant, especially during prolonged activation times or under suboptimal basic conditions.[6]
Caption: Mechanism of Racemization via Oxazolone Formation.
Frequently Asked Questions (FAQs)
Q1: What is Freidinger's lactam coupling and why is racemization a major concern?
A1: Freidinger's lactam is a type of conformationally constrained dipeptide mimic created by intramolecular cyclization (lactamization).[7][8][9] This structural constraint is invaluable for improving the potency, selectivity, and metabolic stability of peptide-based drug candidates.[7] Racemization is a critical issue because the biological activity of these molecules is highly dependent on their precise three-dimensional structure.[2][3] The formation of an unwanted epimer can drastically reduce or alter the therapeutic effect and introduces a significant purification challenge due to the high similarity in physical properties between epimers.[1][2]
Q2: Which amino acids are most susceptible to racemization during this procedure?
A2: While any amino acid can be affected, some are notoriously more prone to racemization under standard coupling conditions. Histidine (His) and Cysteine (Cys) are particularly susceptible due to the nature of their side chains.[10][11][12][13] The rate of racemization for other amino acids generally increases with the electron-withdrawing capacity of their side chains, which enhances the acidity of the α-proton.[5]
Q3: How does the choice of coupling reagent impact racemization?
A3: The coupling reagent's primary role is to activate the carboxylic acid for amide bond formation. However, the structure of the activated intermediate significantly influences the rate of the competing oxazolone formation.[4][14]
-
Carbodiimides (e.g., DIC, DCC, EDC): These are potent activators but can lead to high levels of racemization if used alone because the O-acylisourea intermediate is highly reactive and readily forms the oxazolone.[4][5][15] Their use is mandatory with racemization-suppressing additives.
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents incorporate an additive-like moiety (HOAt or HOBt) within their structure, forming active esters that are more stable and less prone to racemization than O-acylisourea intermediates.[6][15] They are generally considered "low-racemization" options.[5]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): Similar to uronium salts, these form HOBt or HOAt active esters and are known for high coupling efficiency with suppressed racemization.[15] PyAOP is particularly effective for challenging couplings.[16]
Troubleshooting Guide: Minimizing Epimerization
This section addresses the most common issue encountered during Freidinger's lactam synthesis: the detection of the undesired epimer in the final product.
Caption: Troubleshooting Workflow for Racemization.
Problem: Significant Epimerization (>2%) Detected in Final Lactam Product
Root Cause Analysis: This issue almost always traces back to reaction conditions that favor the racemization pathway (Figure 1). The primary culprits are an overly reactive activated intermediate, the presence of a strong or sterically unhindered base, and elevated temperatures or prolonged reaction times.
Solution 1.1: Optimize Your Coupling Reagent and Additive Combination
The single most effective change you can make is to use a modern coupling system designed for racemization suppression.
-
Causality: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) function by trapping the highly reactive activated intermediate (e.g., O-acylisourea from DIC) to form a more stable active ester.[6][10][14] This active ester is sufficiently reactive to undergo the desired intramolecular cyclization but is significantly less prone to rearranging into the problematic oxazolone.[14] COMU, a uronium reagent based on OxymaPure, has shown excellent performance in minimizing racemization.[5][16]
Table 1: Comparison of Common Coupling Reagents for Lactam Formation
| Coupling System | Reagent Class | Typical Base | Racemization Potential | Comments |
|---|---|---|---|---|
| DIC / HOBt | Carbodiimide | DIPEA / NMM | Low to Moderate | A classic combination. Racemization can still occur, especially with sensitive residues.[6] |
| DIC / OxymaPure | Carbodiimide | DIPEA / NMM | Very Low | OxymaPure is a non-explosive, highly effective alternative to HOBt/HOAt. Often the top choice for suppressing racemization.[6][11] |
| HATU | Uronium/Aminium | DIPEA / Collidine | Low | Very fast and efficient, but the generated HOAt is key. Can still cause issues with highly sensitive amino acids.[11][15] |
| HBTU | Uronium/Aminium | DIPEA / NMM | Low to Moderate | Less efficient at racemization suppression compared to HATU.[5] |
| COMU | Uronium/Aminium | DIPEA / NMM | Very Low | Excellent solubility and efficiency, based on OxymaPure. A superior choice for difficult couplings.[5][16] |
| PyBOP | Phosphonium | DIPEA / NMM | Low | A reliable reagent, though modern uronium salts are often preferred. |
Solution 1.2: Re-evaluate Your Choice of Base
-
Causality: The base serves two roles: neutralizing protonated amine salts and, unfortunately, catalyzing the proton abstraction from the oxazolone intermediate.[17] The strength and steric hindrance of the base are critical. A strong, small base like Diisopropylethylamine (DIPEA) is more effective at abstracting the α-proton than a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][12][13] Using the minimum number of equivalents necessary is also crucial.
-
Recommendation: If you are using DIPEA and observing racemization, switch to NMM or, for particularly sensitive substrates, 2,4,6-collidine.
Solution 1.3: Control the Reaction Temperature and Time
-
Causality: Racemization is a chemical reaction with an activation energy. Like most reactions, its rate increases with temperature.[18] Similarly, the longer the activated species exists before cyclization, the more opportunity it has to racemize. Microwave-assisted synthesis, while fast, can significantly increase racemization if the temperature is not carefully controlled.[13]
-
Recommendation: Perform the coupling at 0°C. If using a pre-activation step, keep it as short as possible before initiating the cyclization. For microwave protocols, reduce the coupling temperature to 50°C or below for sensitive residues like Cys and His.[13]
Experimental Protocols
Protocol 1: Low-Racemization Fmoc-Freidinger's Lactam Coupling using DIC/OxymaPure
This protocol assumes the linear peptide precursor has been synthesized via SPPS and cleaved from the resin, with the N-terminal Fmoc group removed and side-chain protecting groups intact.
-
Preparation:
-
Dissolve the linear peptide precursor in anhydrous DMF to a final concentration of 1-2 mM. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Ar).
-
-
Reagent Addition:
-
To the stirred peptide solution, add OxymaPure (1.5 equivalents relative to the peptide). Allow it to dissolve completely.
-
Slowly add Diisopropylcarbodiimide (DIC) (1.5 equivalents) dropwise to the cold solution.
-
-
Reaction Monitoring:
-
Stir the reaction at 0°C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by LC-MS. Check for the disappearance of the linear precursor's mass and the appearance of the cyclized product's mass.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Re-dissolve the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate) and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude lactam using flash column chromatography or preparative HPLC.
-
Protocol 2: Analysis of Racemization by Chiral HPLC
Verifying the stereochemical purity of your final product is a non-negotiable validation step.
-
Sample Preparation:
-
Prepare a solution of your purified lactam at approximately 1 mg/mL in the mobile phase.
-
If available, prepare a sample of the intentionally racemized product by treating a small amount of the linear precursor with a strong base before cyclization to help identify the epimer peak.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC) are excellent starting points.
-
Mobile Phase: A typical mobile phase is a mixture of hexanes and an alcohol modifier like isopropanol (IPA) or ethanol. The exact ratio will need to be optimized to achieve separation between the epimers.
-
Detection: UV detection at a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. The desired L-enantiomer should appear as the major peak. The D-epimer, if present, will be a separate, smaller peak.
-
Calculate the percentage of the D-epimer by integrating the peak areas: % Epimer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100.
-
References
-
A.S. Dutta, M.B. Giles, J.J. Gormley, J.C. Harris, M.J. Lever, P.J. Mclaren, J.S. Major, W.R.D. Ward, and R.A. Williams. "Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids." The Journal of Organic Chemistry, 2002. [Link]
- Vertex Pharmaceuticals.
-
A.F. Abdel-Magid, K.G. Carson, B.A. Harris, C.A. Maryanoff, R.D. Shah. "Epimerisation in Peptide Synthesis." Molecules, 2023. [Link]
-
U. Diederichsen, H. Kavar, U. Kramer. "A General Approach to Dehydro-Freidinger Lactams: Ex-Chiral Pool Synthesis and Spectroscopic Evaluation as Potential Reverse Turn Inducers." The Journal of Organic Chemistry, 2003. [Link]
-
AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTec Technical Library. [Link]
-
S.A. Mohamad, et al. "Epimerisation in Peptide Synthesis." Molecules, 2023. [Link]
-
M. Saviano, F. Rossi, E. Benedetti, C. Pedone. "A novel route to synthesize Freidinger lactams by micowave irradiation." Journal of Peptide Research, 2005. [Link]
-
U. Diederichsen, H. Kavar, U. Kramer. "A General Approach to Dehydro-Freidinger Lactams: Ex-Chiral Pool Synthesis and Spectroscopic Evaluation as Potential Reverse Turn Inducers." The Journal of Organic Chemistry, 2003. [Link]
-
S.A. Mohamad, et al. "Epimerisation in Peptide Synthesis." ResearchGate, 2023. [Link]
-
AAPPTec. "Coupling Reagents." AAPPTec Technical Library. [Link]
-
R. Hirano. "Epimerization of Peptide." SlideShare Presentation, 2016. [Link]
-
S.A. Mohamad, et al. "Epimerisation in Peptide Synthesis." PubMed, 2023. [Link]
-
I. Antonovics, G. T. Young. "The Mechanism of Racemisation during the Coupling of Acylpeptides." Chemical Communications, 1965. [Link]
-
S.A. Mohamad, et al. "Epimerisation in Peptide Synthesis." MDPI, 2023. [Link]
-
Y. He, et al. "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." Nature Communications, 2023. [Link]
-
H. E. Witowska, et al. "Minimization of cysteine racemization during stepwise solid-phase peptide synthesis." ResearchGate, 2012. [Link]
-
C. Grießbach, U. Pössl, M. T. W. M. de Bolster, G. J. de Jong, M. Lämmerhofer. "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis." Journal of Chromatography A, 2002. [Link]
-
J. M. Palasek, Z. J. Cox, J. M. Collins. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 2007. [Link]
-
Y. He, et al. "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." ResearchGate, 2023. [Link]
-
L. Posada, G. Serra. "Three Methods for Peptide Cyclization Via Lactamization." Springer Nature Experiments, 2022. [Link]
-
St. Paul's Cathedral Mission College. "STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization." [Link]
-
S. H. Lee, et al. "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." ResearchGate, 2008. [Link]
-
Mesa Labs. "SPPS Tips For Success Handout." [Link]
-
C. D. P. T. S. Walde, S. J. Miller, C. A. J. A. T. Dittrich. "Macrocyclization strategies for cyclic peptides and peptidomimetics." Chemical Society Reviews, 2019. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. file.globalso.com [file.globalso.com]
- 16. peptide.com [peptide.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Navigating Aspartimide Formation in Fmoc-SPPS of Lactam-Containing Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the persistent challenge of aspartimide formation, particularly during the Fmoc solid-phase peptide synthesis (SPPS) of peptides containing lactam bridges. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity and purity of your synthetic peptides.
Foundational Knowledge: Understanding Aspartimide Formation
Before diving into troubleshooting, it's crucial to understand the mechanism of this problematic side reaction.
What is Aspartimide Formation?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS, primarily under the basic conditions of Fmoc-deprotection (e.g., using piperidine).[1][2] It involves the cyclization of an aspartic acid (Asp) residue where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue. This forms a five-membered succinimide ring, known as an aspartimide.[1][2]
This seemingly simple reaction leads to a cascade of problems:
-
Formation of Impurities: The aspartimide ring is unstable and can be opened by nucleophiles like piperidine or water, resulting in a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[3]
-
Racemization: The α-carbon of the aspartic acid is susceptible to epimerization during this process, leading to the formation of D-aspartyl peptides.[3]
-
Purification Challenges: These byproducts, particularly the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making them extremely difficult, and sometimes impossible, to separate by HPLC.[4]
Visualizing the Mechanism
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent generation of side products.
Caption: Base-catalyzed aspartimide formation pathway.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding aspartimide formation.
Q1: Which peptide sequences are most prone to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where an Asp residue is followed by a small, sterically unhindered amino acid. The order of susceptibility is generally:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation.[5]
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Ala (D-A)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R) [1]
Q2: I'm synthesizing a lactam-bridged peptide involving an Asp-Lys linkage. Am I still at risk?
Yes. The risk of aspartimide formation occurs at the Asp residue linked to the linear peptide chain before the cyclization step. The repeated exposure to piperidine during the synthesis of the linear precursor is the primary cause. If your linear sequence contains a problematic Asp-Xaa motif, you are at high risk for aspartimide formation, which will reduce the yield of the correct linear peptide available for cyclization.
Q3: How does temperature affect this side reaction?
Higher temperatures significantly accelerate the rate of aspartimide formation. While elevated temperatures can improve coupling efficiency in SPPS, they should be used with caution, especially when synthesizing sequences prone to this side reaction.
Q4: Can I just change my Fmoc deprotection conditions?
Modifying the deprotection conditions is a common first-line strategy. Using a weaker base than piperidine, such as piperazine, can reduce the rate of aspartimide formation.[6] Another approach is to add an acidic additive to the piperidine solution. Adding small amounts of organic acids to the standard piperidine deprotection solution can efficiently prevent the formation of aspartimide byproducts.[2] For example, adding 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution has been shown to significantly reduce aspartimide formation.[6][7] However, for highly susceptible sequences, these methods may only reduce, not eliminate, the problem.[6]
Q5: How can I detect if aspartimide formation has occurred?
Detection can be challenging because the main byproducts (α-to-β isomerization and epimerization) are mass-neutral.
-
HPLC Analysis: Careful analysis of the HPLC chromatogram is key. Aspartimide-related impurities often appear as pre-peaks or post-peaks very close to the main product peak. The aspartimide intermediate itself, if present, will show a mass loss of 18 Da (H₂O).
-
LC-MS/MS: Tandem mass spectrometry can help identify the β-aspartyl linkage through characteristic fragmentation patterns.
-
Enzymatic Digestion: Specific proteases can be used to cleave the peptide, and the resulting fragments can be analyzed by LC-MS to pinpoint the location of the β-aspartyl bond.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of lactam-containing peptides.
Problem 1: My final peptide has low purity with hard-to-separate side peaks of the same mass.
-
Probable Cause: You are likely observing β-aspartyl and/or racemized D-Asp impurities resulting from aspartimide formation in a susceptible sequence within your linear peptide precursor.
-
Solution Path:
-
Sequence Analysis: Identify any Asp-Xaa motifs in your linear sequence that are known to be high-risk (e.g., Asp-Gly, Asp-Asn, Asp-Ser).
-
Employ Sterically Hindered Asp Protecting Groups: For the identified high-risk Asp residue, substitute the standard Fmoc-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group. This sterically shields the side-chain carboxyl group from intramolecular attack.
-
Recommended Derivatives: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or Fmoc-Asp(OBno)-OH provide significantly better protection than the standard OtBu group.[2][4] In challenging cases like Asp-Gly sequences, Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation to almost undetectable levels.[2][4]
-
-
Implement Backbone Protection: For the most challenging sequences, especially Asp-Gly, the most effective strategy is to protect the backbone amide nitrogen of the residue following the Asp. This completely prevents it from acting as a nucleophile. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen.[7][8]
-
Problem 2: The yield of my on-resin cyclization step is very low.
-
Probable Cause: While several factors can affect cyclization efficiency, significant aspartimide formation during the synthesis of the linear precursor is a common culprit. If a large percentage of your linear peptide has converted to β-aspartyl or D-Asp isomers, it will not be able to cyclize correctly, leading to a low yield of the desired lactam-bridged peptide. Another possibility is inefficient on-resin cyclization conditions.
-
Solution Path:
-
Verify Linear Peptide Purity: Before proceeding with cyclization, perform a test cleavage of a small amount of the linear peptide-resin. Analyze the crude product by HPLC and LC-MS to assess the extent of aspartimide-related impurities. If significant impurities are present, re-synthesize the linear peptide using one of the preventative strategies described in "Problem 1".
-
Optimize On-Resin Cyclization: If the linear peptide is of high purity, optimize the cyclization conditions.
-
Coupling Reagents: Use a highly efficient coupling reagent for the lactam bridge formation. PyAOP or PyBOP in the presence of an additive like HOBt and a base like DIPEA are commonly used.
-
Solvent: Ensure you are using a dry, high-quality solvent like DMF.
-
Reaction Monitoring: Monitor the cyclization reaction to completion by taking small resin samples for test cleavage and HPLC analysis. On-resin cyclization can be slower than solution-phase reactions.
-
-
Data-Driven Decisions: Comparing Mitigation Strategies
The choice of strategy often involves a trade-off between cost, ease of use, and effectiveness. The following table summarizes quantitative data on the effectiveness of different Asp side-chain protecting groups in preventing aspartimide formation in the highly problematic scorpion toxin II model peptide (VKDGYI).
| Asp Protecting Group | % Target Peptide (after stress test) | % Aspartimide Formation | Efficacy | Reference |
| OtBu (Standard) | ~30-40% | High | Low | [9] |
| OMpe | ~70-80% | Moderate | Medium | [4] |
| OBno | >95% | Very Low | High | [2][4] |
Data is based on extended treatment with 20% piperidine in DMF to simulate a long synthesis.
Experimental Protocols
Here we provide detailed, step-by-step protocols for key preventative strategies.
Protocol 1: Using Sterically Hindered Fmoc-Asp(OBno)-OH
This protocol outlines the incorporation of Fmoc-Asp(OBno)-OH at a high-risk position in your peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate.
-
-
Coupling:
-
Add the activated Fmoc-Asp(OBno)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The bulky protecting group may require a slightly longer coupling time than standard amino acids.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
-
If the coupling is incomplete, repeat the coupling step.
-
Once complete, wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).
-
-
Continue Synthesis: Proceed with the deprotection of the Fmoc-Asp(OBno)-OH and the coupling of the next amino acid as per your standard protocol.
Protocol 2: Backbone Protection Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH
This protocol is for incorporating the Dmb-protected dipeptide to completely prevent aspartimide formation at an Asp-Gly site.
-
Resin Preparation: Swell the resin and perform the Fmoc deprotection of the N-terminal amino acid preceding the Asp-Gly sequence.
-
Washing: Wash the resin thoroughly as described in Protocol 1.
-
Dipeptide Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 eq.), HATU (1.9 eq.) in DMF.
-
Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated dipeptide solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. Coupling of this bulky dipeptide is slower than for single amino acids.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm completion.
-
After successful coupling, wash the resin thoroughly with DMF (x5) and DCM (x3).
-
-
Continue Synthesis: Proceed with the synthesis. The Dmb group is stable throughout the remaining synthesis and is removed during the final TFA cleavage cocktail.
Protocol 3: On-Resin Lactam Bridge Formation (Asp-Lys)
This protocol assumes the linear peptide has been synthesized using appropriate strategies to minimize aspartimide formation, with orthogonally protected Asp and Lys residues (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
-
Selective Side-Chain Deprotection:
-
Swell the fully protected linear peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.
-
Drain and repeat the treatment with fresh reagents for another 2 hours.
-
Wash the resin thoroughly with DCM (x5), 0.5% DIPEA in DMF (x3), 0.5% sodium diethyldithiocarbamate in DMF (x3), and DMF (x5).
-
-
Lactam Bridge Formation:
-
Swell the deprotected peptide-resin in dry DMF.
-
In a separate vessel, prepare the cyclization cocktail: PyAOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the cocktail to the resin.
-
Agitate the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
After 2 hours, take a small sample of resin, wash it, and perform a test cleavage (e.g., with 95% TFA/2.5% TIS/2.5% H₂O).
-
Analyze the cleaved sample by HPLC and MS to check for the formation of the cyclic product and consumption of the linear precursor.
-
If the reaction is incomplete, allow it to proceed for longer, monitoring every 2-4 hours. Cyclization can take up to 24 hours depending on the sequence.
-
-
Final Steps:
-
Once cyclization is complete, wash the resin thoroughly with DMF (x5) and DCM (x3).
-
Proceed with the final cleavage and deprotection of the cyclic peptide from the resin.
-
Visualizing the Workflow
Caption: Workflow for synthesizing lactam-bridged peptides.
References
- Behrendt R, Huber S, White P. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. J Pept Sci. 2016;22(2):80-86.
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. Available at: [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. CEM Corporation. Available at: [Link]
- Kong MJW, van den Braak TJHP, et al. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. 2025;26(18):e202500490.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]
- Michels T, Dölling R, Haberkorn U, Mier W. Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Org Lett. 2012;14(23):5948-5951.
- Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules. 2020;25(4):835.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH. CEM Corporation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Challenges for Peptides with Fmoc-Freidinger's Lactam
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-Freidinger's lactams. This guide is designed to provide expert insights and practical troubleshooting advice for the unique analytical challenges posed by these conformationally constrained peptides.
Freidinger lactams are valuable tools in medicinal chemistry, used to lock a dipeptide unit into a specific conformation that can mimic a β-turn.[1][2] This conformational constraint is crucial for designing potent and selective peptidomimetics but introduces significant challenges during synthesis, purification, and characterization.[2][3] This document provides a structured approach to understanding and overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is a Freidinger's lactam and why is it used in peptide synthesis?
A Freidinger's lactam is a cyclic dipeptide mimic, specifically an amino-γ-lactam (Agl), that serves as a conformational constraint.[1] It is incorporated into a peptide sequence to induce and stabilize a Type II' β-turn, a common secondary structure motif in bioactive peptides.[1] By reducing the conformational flexibility of the peptide, the lactam can enhance binding affinity to biological targets, increase metabolic stability, and improve overall pharmacokinetic properties.[2][4]
Q2: What are the primary analytical challenges associated with peptides containing a Freidinger's lactam?
The rigid structure imposed by the lactam is the primary source of analytical difficulties. Key challenges include:
-
Peptide Aggregation: The constrained backbone can promote intermolecular hydrogen bonding, leading to aggregation during solid-phase peptide synthesis (SPPS), which hinders reaction kinetics.[5][6]
-
Difficult HPLC Purification: Aggregation and the presence of multiple conformers can result in broad, tailing, or multiple peaks during reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Ambiguous Mass Spectrometry (MS) Data: The constrained structure can alter typical fragmentation patterns in tandem MS (MS/MS), making sequence confirmation difficult.[8] Weak ionization due to aggregation or poor solubility can also be an issue.[9]
-
Complex NMR Spectra: While the goal is to reduce conformational flexibility, some residual dynamics or the presence of cis/trans isomers around other peptide bonds can lead to complex and hard-to-interpret NMR spectra.[10]
Q3: Does the Freidinger's lactam itself introduce synthetic complications?
Yes, the synthesis of the Fmoc-Freidinger's lactam building block can be complex, and its incorporation into the peptide chain requires careful optimization of coupling conditions.[11] However, the most significant challenges typically arise after its incorporation, as the constrained peptide chain elongates.
Troubleshooting Guide: Synthesis, Purification & Characterization
This section addresses specific problems encountered during the experimental workflow in a question-and-answer format.
Section 1: Solid-Phase Peptide Synthesis (SPPS)
A general workflow for the synthesis of these peptides is outlined below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Q: My peptide-resin is not swelling properly, and the Kaiser test after Fmoc deprotection is negative or weak. What's happening?
A: This strongly indicates on-resin aggregation.[5][6] The peptide chains are folding and binding to each other through hydrogen bonds, causing the resin beads to collapse and preventing reagents from accessing the reactive sites.[5][12]
Troubleshooting Steps:
-
Confirm Incomplete Deprotection: Use the Kaiser test to check for free primary amines. A negative result (yellow beads) confirms that the Fmoc group was not removed.[13]
-
Modify Deprotection Conditions:
-
Increase Time/Temperature: Extend the deprotection time or gently warm the reaction vessel to 35-40°C to help disrupt secondary structures.[5]
-
Use a Stronger Base: For severely hindered sites, switch from 20% piperidine in DMF to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU / 2% piperidine in DMF.[13][14] The piperidine is added to scavenge the dibenzofulvene byproduct.[14]
-
-
Improve Solvation:
-
Incorporate Structure-Disrupting Elements: If re-synthesizing, consider incorporating pseudoproline dipeptides or Dmb-Gly units every 5-6 residues to break up secondary structures.[15][16]
The following decision tree can guide your troubleshooting process for incomplete deprotection.
Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.
Q: My coupling reaction is inefficient, even with standard activators like HBTU/HOBt.
A: This is also likely due to aggregation and steric hindrance near the lactam-constrained site.
Troubleshooting Steps:
-
Use a Stronger Coupling Reagent: Switch to a more potent phosphonium- or iminium-based coupling reagent. HATU or HCTU are generally more effective than HBTU for difficult couplings.[17]
-
Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and add a fresh solution of activated amino acid.
-
Extend Coupling Time: Increase the reaction time to several hours or even overnight. Monitor the reaction using a colorimetric test like the Kaiser test (a negative result indicates complete coupling).[13]
-
Perform a Capping Step: To prevent the formation of deletion sequences, cap any unreacted amines using a solution of acetic anhydride and DIEA in DMF.[17] This will terminate the unreacted chains.
Section 2: Cleavage and Deprotection
Q: What is the ideal cleavage cocktail for a peptide containing a Freidinger's lactam?
A: A standard TFA-based cocktail is generally effective. The key is to include appropriate scavengers to prevent side reactions with sensitive amino acid residues.
| Component | Purpose | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes most side-chain protecting groups.[18] | 92.5 - 95 |
| Water | Proton source, helps dissolve scavengers. | 2.5 |
| Triisopropylsilane (TIS) | Cation scavenger, particularly for trityl and Pbf groups.[14][18] | 2.5 |
| 1,2-Ethanedithiol (EDT) | Scavenger for certain protecting groups, useful for peptides containing Cys.[19] | 2.5 (if needed) |
Q: After cleavage, I see multiple peaks in my crude HPLC trace, some with unexpected masses.
A: This can result from side reactions during synthesis or cleavage.
-
Aspartimide Formation: If your sequence contains an Asp residue, piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate. This can then reopen to form a mixture of α- and β-linked peptides or react with piperidine to form piperidides.[5] Adding 1% HOBt to the deprotection solution can help suppress this.[5][17]
-
Diketopiperazine Formation: If the lactam is near the N-terminus, the first two amino acids can cyclize and cleave from the resin, especially on Wang resin.[5] Using a sterically hindered resin like 2-chlorotrityl chloride can prevent this.[5][18]
-
Incomplete Deprotection: Some protecting groups (e.g., Arg(Pbf)) may require longer cleavage times for complete removal.
Section 3: HPLC Purification
Q: My peptide elutes as a very broad peak or multiple unresolved peaks during RP-HPLC. What is the cause?
A: This is a classic analytical challenge for these peptides, driven by their unique properties.
Caption: Relationship between the lactam constraint and analytical challenges.
Potential Causes & Solutions:
-
Aggregation: The peptide may be aggregating in the HPLC mobile phase.
-
Solution: Decrease the sample concentration before injection. Add organic modifiers like isopropanol or a small percentage of formic acid (in addition to TFA) to the mobile phase to disrupt aggregation.
-
-
Conformational Isomers: The peptide may exist as multiple, slowly interconverting conformers that are separated by the HPLC column.[20]
-
Solution: Try changing the column temperature. Running the HPLC at a higher temperature (e.g., 40-60°C) can sometimes coalesce these peaks into a single, sharper peak by accelerating the interconversion between states.
-
-
Poor Peak Shape: The interaction with the stationary phase may be suboptimal.
Section 4: Mass Spectrometry & NMR Characterization
Q: My ESI-MS signal is very weak, and I'm having trouble getting a clean mass.
A: This can be due to ion suppression or poor solubility.
-
TFA Ion Suppression: Trifluoroacetic acid (TFA), commonly used in HPLC, is a strong ion-pairing agent that can suppress the signal in positive-ion ESI-MS.[22]
-
Solution: If possible, use formic acid (FA) as the ion-pairing agent for LC-MS analysis, as it is less suppressive.[22] Alternatively, after purification with TFA, lyophilize the peptide and re-dissolve it in a solution containing 0.1% FA for direct infusion analysis.
-
-
Non-Specific Binding: Peptides can stick to plasticware and vials, reducing the amount of analyte that reaches the mass spectrometer.[9]
-
Solution: Use low-retention vials and pipette tips. Adding a small amount of organic solvent like acetonitrile to the sample can also help maintain solubility.[9]
-
Q: My MS/MS fragmentation pattern is unusual and doesn't match the expected b- and y-ions.
A: The rigid lactam ring can significantly alter the fragmentation pathways.[8] The energy from collision-induced dissociation (CID) may be dissipated differently, or the ring may prevent cleavage at adjacent peptide bonds.
-
Solution:
-
Manual Interpretation: Do not rely solely on automated sequencing software. Manually inspect the spectrum for unexpected neutral losses or internal fragments.
-
Use Different Fragmentation Techniques: If available, techniques like Electron Transfer Dissociation (ETD) or Higher-energy C-trap Dissociation (HCD) may provide complementary fragmentation data that is more informative for cyclic or constrained peptides.
-
Q: My 1D and 2D NMR spectra show broad lines or multiple sets of peaks.
A: This is often a direct consequence of the peptide's conformational dynamics in solution.
-
Intermediate Exchange: If the peptide is exchanging between two or more conformations on a timescale similar to the NMR experiment, significant line broadening will occur.[10]
-
Solution: Acquire spectra at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate sets of peaks (slow exchange regime), while increasing the temperature may average them into a single set of sharp peaks (fast exchange regime).
-
-
Aggregation: Aggregation can lead to severe line broadening as the molecule tumbles much more slowly in solution.[23]
-
Solution: Acquire spectra at very low concentrations. Use NMR-friendly solvents or additives (like d6-DMSO) that can disrupt aggregation.
-
Key Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines[13]
This qualitative test is essential for monitoring the completion of Fmoc deprotection.
-
Prepare Reagents:
-
Solution A: 1 mL of 6.5 mg/mL KCN in water diluted into 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 80 g of phenol dissolved in 20 mL of n-butanol.
-
-
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100°C for 3-5 minutes.
-
-
Interpretation:
-
Intense Blue Beads/Solution: Positive result. Free primary amines are present (successful deprotection).
-
Yellow/Colorless Beads/Solution: Negative result. No free primary amines (incomplete deprotection).
-
Protocol 2: Standard Cleavage from Resin[18][24]
This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups.
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) in a fume hood. Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and allow it to react at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate (which contains the peptide) into a cold centrifuge tube.
-
Precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Allow the crude peptide pellet to air dry before dissolving it for purification.
Protocol 3: General RP-HPLC Purification[7][21]
This is a starting point for purifying lactam-constrained peptides.
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å or 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., water/acetonitrile) and filter it through a 0.45 µm filter.
-
Equilibrate the column with starting conditions (e.g., 95% A / 5% B).
-
Inject the sample.
-
Run a linear gradient, for example, from 5% B to 65% B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by MS to identify the one containing the correct product before pooling and lyophilization.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Freidinger, R. M., Veber, D. F., Hirschmann, R., & Paege, L. M. (1980). Lactam restriction of peptide conformation in cyclic hexapeptides which alter rumen fermentation. International Journal of Peptide and Protein Research, 16(5), 464–470. Retrieved from [Link]
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(1), 1-23. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(1), 213–233. Retrieved from [Link]
-
de Visser, M., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 494–512. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Bach, A. C., et al. (1994). Conformations and pharmacophores of cyclic RGD containing peptides which selectively bind integrin alpha(v)beta3. International Journal of Peptide and Protein Research, 44(4), 313–324. Retrieved from [Link]
-
Voinov, V. G., & Deinzer, M. L. (2009). McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. Retrieved from [Link]
-
Nájera, C., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Trabocchi, A., et al. (2010). A novel route to synthesize Freidinger lactams by micowave irradiation. Tetrahedron Letters, 51(49), 6431-6433. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–44. Retrieved from [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167–180. Retrieved from [Link]
-
Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Norris, B. (2023). Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. Retrieved from [Link]
-
Peacock, H., & J. P. G. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129–162. Retrieved from [Link]
-
D'Andrea, L. D., & Isernia, C. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(11), 1086–1100. Retrieved from [Link]
-
Tedeschi, C., et al. (2018). Design, Synthesis, Biological Activity, and Structural Analysis of Lactam-Constrained PTPRJ Agonist Peptides. ChemMedChem, 13(14), 1435–1444. Retrieved from [Link]
-
Chitta, K. R., et al. (2010). Separation of peptides by HPLC using a surface-confined ionic liquid stationary phase. Analytical and Bioanalytical Chemistry, 396(2), 775–781. Retrieved from [Link]
-
Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]
-
Giansanti, F., et al. (2002). RP-HPLC purification of peptides originated from the tryptic digestion of bLf. FEBS Letters, 518(1-3), 133-137. Retrieved from [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [soar.wichita.edu]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 20. Conformations and pharmacophores of cyclic RGD containing peptides which selectively bind integrin alpha(v)beta3 [pubmed.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. agilent.com [agilent.com]
- 23. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Circular Dichroism of Freidinger's Lactam-Constrained Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of potent and specific peptide-based therapeutics, controlling conformational flexibility is paramount. Freidinger's lactam, a clever synthetic constraint, offers a robust method for inducing stable β-turn structures within a peptide's backbone, thereby enhancing receptor affinity, metabolic stability, and bioavailability. This guide provides an in-depth comparison of the circular dichroism (CD) spectroscopic signatures of Freidinger's lactam-constrained peptides against their linear, more flexible counterparts. We will explore the causal relationship between the lactam-induced β-turn and the resulting CD spectrum, present detailed experimental protocols for acquiring high-fidelity data, and offer insights into data interpretation. This document serves as a practical and authoritative resource for researchers employing CD spectroscopy to validate the structural integrity of their designed peptidomimetics.
Introduction: The Critical Role of Conformational Constraint in Peptide Drug Design
Peptides are remarkable signaling molecules, offering high specificity and low intrinsic toxicity. However, their therapeutic potential is often hindered by their inherent flexibility in solution, which leads to a mixture of conformers, only a fraction of which may be biologically active.[1][2] This conformational entropy can result in reduced binding affinity to target receptors and increased susceptibility to proteolytic degradation.
A leading strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1][2] By limiting the available conformational space, we can "lock" the peptide into its bioactive shape. One of the most successful and widely adopted methods for this is the formation of a γ-lactam bridge, pioneered by Freidinger.[1][3] This constraint effectively mimics a β-turn, a common secondary structural motif crucial for molecular recognition events in many biological systems.[3][4] Circular dichroism (CD) spectroscopy is an indispensable, non-destructive technique for verifying that this synthetic modification has successfully induced the desired secondary structure.[5][6][7]
Fundamentals of Circular Dichroism for Peptide Structural Analysis
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6][8] In peptides, the primary chromophore in the far-UV region (190-250 nm) is the amide bond of the backbone.[5][6] When these amide bonds are arranged in a regular, repeating secondary structure, their electronic transitions couple, giving rise to characteristic CD spectra.[8]
-
α-Helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[9][10]
-
β-Sheets exhibit a negative band around 218 nm and a positive band near 195 nm.[10]
-
Random Coil or unordered structures are characterized by a strong negative band near 200 nm.[11]
-
β-Turns , the focus of this guide, have more varied spectra but are often distinguished by a weak negative band around 220-230 nm and a positive band between 200-210 nm for Type I and II turns.[4][12][13]
Comparative Analysis: Linear Peptides vs. Freidinger's Lactam Analogs
The core value of Freidinger's lactam is its ability to pre-organize a peptide sequence into a well-defined β-turn. This structural ordering is directly observable and quantifiable by CD spectroscopy. Let's consider a hypothetical case study comparing a linear pentapeptide with its lactam-constrained counterpart.
Hypothetical Case Study: The Ac-Tyr-Pro-Gly-Asp-Val-NH₂ Sequence
-
Linear Peptide: In an aqueous buffer, this flexible peptide would exist as an ensemble of conformations, likely dominated by a random coil structure.
-
Constrained Peptide: By forming a Freidinger's lactam between the aspartic acid side chain and the glycine amide nitrogen, we induce a stable β-turn involving the Pro-Gly residues.
The expected change in the CD spectrum is profound. The random coil signature of the linear peptide will be replaced by a spectrum characteristic of a β-turn.
Table 1: Comparative CD Spectral Features of a Linear vs. Lactam-Constrained Peptide
| Feature | Linear Peptide (Expected) | Freidinger's Lactam-Constrained Peptide (Expected) | Structural Interpretation |
| Negative Minimum | Strong, near 200 nm | Weak, near 225 nm | Shift from random coil to a more ordered structure. |
| Positive Maximum | Absent or very weak | Present, near 205 nm | Emergence of a defined β-turn conformation.[13] |
| Crossover Wavelength | ~205-210 nm | ~215-220 nm | Indicates a significant change in the overall secondary structure. |
| Mean Residue Ellipticity ([θ]) at 222 nm | Low magnitude (e.g., -2,000) | Moderate negative magnitude (e.g., -5,000 to -8,000) | The negative ellipticity in this region, while not as strong as an α-helix, is indicative of a turn structure. |
This clear differentiation in CD spectra provides direct experimental evidence that the synthetic constraint has successfully folded the peptide into the desired conformation.
Experimental Protocol: Acquiring High-Fidelity CD Spectra
Trustworthy data begins with a meticulous experimental protocol. The causality behind each step is crucial for producing a self-validating system.
Step 1: Rigorous Sample Preparation
-
Purity is Paramount: Peptides must be of high purity (>95%), as impurities can contribute to the CD signal.
-
Accurate Concentration: An error in concentration directly translates to an error in molar ellipticity.[9] Use a reliable method like quantitative amino acid analysis or absorbance of aromatic residues (if present) for accurate determination.
-
Buffer Selection: The buffer itself must be optically transparent in the far-UV region. Phosphate buffers are common. Avoid high concentrations of chloride ions, which can absorb strongly below 200 nm. A final concentration of 10-20 mM is often sufficient. The peptide concentration should typically be in the range of 0.05 to 0.5 mg/mL.[14]
Step 2: Instrument Setup and Validation
-
Nitrogen Purge: The spectrometer must be purged with dry nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV.[14]
-
Wavelength Range: A typical scan range for secondary structure analysis is 190-260 nm.[15]
-
Instrument Parameters:
-
Bandwidth: 1.0 nm is standard.
-
Scan Speed: 50 nm/min allows for good signal averaging without excessively long acquisition times.
-
Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.[16]
-
-
Cell Pathlength: Use a 0.1 cm or 1.0 mm pathlength quartz cuvette for far-UV CD. Ensure the cuvette is scrupulously clean.
Step 3: Data Acquisition and Processing
-
Acquire a baseline spectrum of the buffer in the sample cuvette.
-
Acquire the spectrum of the peptide sample.
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, pathlength, and the number of residues. The formula is: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) Where MRW is the mean residue weight (molecular weight / number of amino acids).
Step 4: Data Interpretation and Deconvolution
-
Qualitative Analysis: First, visually inspect the spectrum. Does it match the characteristic shape for the expected β-turn structure as outlined in Table 1?
-
Quantitative Analysis (Deconvolution): Use deconvolution algorithms (e.g., K2D, BeStSel) to estimate the percentage of different secondary structures.[15][17] Be aware that these algorithms are trained on databases of proteins and may be less accurate for short peptides or non-standard structures.[12][18] However, they are excellent for comparing the relative change in structure between a linear and constrained peptide.
Visualizing Key Concepts and Workflows
A clear visual representation is essential for understanding the relationship between chemical structure, experimental process, and the resulting data.
Caption: Logical flow from peptide type to its dominant conformation and resulting CD signature.
Caption: Standard experimental workflow for peptide CD spectroscopy.
Conclusion: CD as an Indispensable Tool for Validating Peptide Design
The introduction of a Freidinger's lactam is a powerful design choice aimed at pre-organizing a peptide into a bioactive β-turn conformation. Circular dichroism spectroscopy offers a rapid, reliable, and solution-based method to empirically validate the success of this chemical modification. The distinct shift from a random coil-dominated spectrum to one characteristic of a β-turn provides unambiguous evidence of conformational ordering. By following rigorous experimental protocols and understanding the principles of spectral interpretation, researchers can confidently use CD to confirm the structural integrity of their constrained peptides, a critical step in the development of next-generation peptide therapeutics.
References
-
Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954.
-
Galaz-Davison, P., et al. (2020). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 22(38), 21875-21886.
-
Brahms, S., Brahms, J., Spach, G., & Brack, A. (1977). Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism. Proceedings of the National Academy of Sciences, 74(8), 3208-3212.
-
Vu, K. (2023). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate.
-
BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. BenchChem Application Note.
-
BenchChem. (2025). A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating Fmoc-D-Phe(2-F). BenchChem Application Note.
-
Ahmad, I., et al. (2023). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. Molecules, 28(23), 7799.
-
Creative Proteomics. CD-Based Peptide Secondary Structure Analysis. Creative Proteomics Technical Note.
-
Perczel, A., et al. (1992). Quantitative analysis of cyclic beta-turn models. International Journal of Peptide and Protein Research, 40(3-4), 201-207.
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). The use of circular dichroism in the investigation of protein structure and function. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
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Greenfield, N. J. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-253.
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Schweitzer-Stenner, R. (2018). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. Methods in Molecular Biology, 1777, 1-29.
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
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Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1527-1544.
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Hollósi, M., et al. (1994). CD and Fourier transform ir spectroscopic studies of peptides. II. Detection of beta-turns in linear peptides. Biopolymers, 34(2), 177-185.
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Xie, P., Zhou, Q., & Diem, M. (1995). Conformational studies of .beta.-turns in cyclic peptides by vibrational circular dichroism. Journal of the American Chemical Society, 117(37), 9502-9507.
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D'Andrea, L. D., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235.
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Pastor, M. T., Perez, J. J., & Serrano, L. (2002). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. Proceedings of the National Academy of Sciences, 99(2), 630-635.
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Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1527-1544.
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Virtual Labs. (n.d.). To deconvolute the CD spectrum of a given protein solution and to classify it in terms of its secondary structure elements. Amrita Vishwa Vidyapeetham Virtual Lab.
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Sreerama, N., & Woody, R. W. (2003). Structural composition of βI- and βII-proteins. Protein Science, 12(2), 384-388.
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MtoZ Biolabs. (n.d.). How to Analyze CD Spectra Using Deconvolution Algorithms. MtoZ Biolabs Technical Note.
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Perdih, A., & Kikelj, D. (2006). Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate.
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Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53.
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Wang, K., et al. (2019). The Circular Dichroism (CD) spectrum of each peptide. ResearchGate.
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A Researcher's Guide to Mass Spectrometry of Peptides Containing Fmoc-Freidinger's Lactam
In the landscape of drug discovery and peptide science, conformational constraint is a key strategy for enhancing biological activity, selectivity, and metabolic stability. The Freidinger lactam, an α-amino γ-lactam (Agl) structure, is a powerful tool for inducing β-turn conformations in peptides, effectively locking them into a bioactive shape.[1][2] The synthesis of these constrained peptides, often employing Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), is well-established.[3][4] However, the structural verification of the final product presents a distinct set of analytical challenges. Mass spectrometry (MS) is the cornerstone of this analysis, but the rigid, cyclic nature of the lactam bridge and the presence of the bulky Fmoc protecting group profoundly influence ionization and fragmentation behavior.
This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of Fmoc-Freidinger's lactam-containing peptides. We will explore the causal relationships behind experimental choices, compare fragmentation techniques with supporting data, and provide actionable protocols for researchers in the field.
The Challenge: Cyclization and the Fmoc Group
Standard peptide analysis by tandem mass spectrometry (MS/MS) relies on predictable fragmentation along the peptide backbone.[5][6] Two main factors in our topic molecule complicate this process:
-
The Lactam Bridge: This covalent bond restricts the conformational freedom of the peptide. In collision-induced dissociation (CID), the most common fragmentation method, this rigidity can hinder the formation of typical b- and y-type fragment ions across the bridge, leading to spectra that are difficult to interpret or that lack complete sequence information.[7][8]
-
The N-terminal Fmoc Group: While essential for synthesis, a residual or intentionally retained Fmoc group adds another layer of complexity. This large, aromatic moiety can influence ionization and often dominates fragmentation spectra. A characteristic fragmentation behavior of Fmoc-protected peptides is a McLafferty-type rearrangement, which can be followed by the loss of CO2, complicating straightforward sequence analysis.[9]
Understanding these intrinsic properties is crucial for selecting the appropriate MS strategy and correctly interpreting the resulting data.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is the single most critical parameter in the successful analysis of these complex peptides. The primary techniques available on modern mass spectrometers are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[10][11]
| Fragmentation Technique | Mechanism | Best Suited For | Advantages for Freidinger's Lactam Peptides | Disadvantages |
| Collision-Induced Dissociation (CID) | Slow heating via collision with inert gas, cleaving the weakest bonds (typically backbone amides).[8][12] | Small, doubly charged tryptic peptides.[8][10] | Widely available; can produce characteristic b₁ ions in Fmoc-peptides.[9] | The rigid lactam structure can resist fragmentation, leading to incomplete sequence coverage.[7] Energy might be dissipated into the cyclic structure without causing backbone cleavage. |
| Higher-Energy Collisional Dissociation (HCD) | "Beam-type" CID performed in a separate collision cell, providing higher energy and faster activation.[8] | Doubly charged peptides; generates high-resolution fragment spectra.[10] | Can sometimes overcome the stability of the cyclic structure where CID fails. Provides high mass accuracy for confident fragment identification.[10] | Still a collisional activation method, so it may suffer from similar limitations as CID for highly stable cyclic structures. |
| Electron Transfer Dissociation (ETD) | Radical-driven fragmentation via electron transfer, cleaving N-Cα bonds along the backbone.[7][8] | Peptides with high charge states (z > 2), labile modifications, and complex structures.[10][13][14] | Highly effective for cyclic peptides. [7] It can cleave the bonds within the rigid ring structure, providing sequence information that is inaccessible to CID/HCD.[7] Preserves labile modifications.[15] | Slower scan speed than CID/HCD.[8] Less efficient for doubly charged precursor ions, which are common for synthetic peptides.[13][14] |
Expert Insight: For peptides containing a Freidinger's lactam, a multi-modal approach is superior. While CID is a good starting point and can confirm the presence of the Fmoc group[9], it often fails to provide complete sequence coverage across the lactam bridge. ETD is the preferred method for cleaving the cyclic backbone and achieving comprehensive sequence verification .[7] Combining data from both CID and ETD experiments on the same precursor ion can provide a near-complete picture of the peptide's structure.[13][16]
Experimental Workflow & Protocols
A robust analysis requires a systematic approach from sample preparation to data interpretation.
Visualization of the Analytical Workflow
Caption: General workflow for MS analysis of constrained peptides.
Protocol 1: Initial Characterization by CID
This protocol is designed to confirm the mass of the peptide and gain initial sequence information.
-
Sample Preparation: Dissolve the lyophilized peptide in a solution of 50% acetonitrile, 50% deionized water, and 0.1% formic acid to a concentration of ~10 pmol/µL. Formic acid is critical for promoting protonation and achieving good signal in positive ion mode.
-
Instrumentation: Use a hybrid ion trap-Orbitrap mass spectrometer (or similar high-resolution instrument).
-
Full MS Scan: Infuse the sample at 3-5 µL/min. Acquire a full MS scan in the Orbitrap from m/z 200-2000 with a resolution of 60,000 to accurately determine the precursor ion's mass and charge state.
-
MS/MS Acquisition (CID):
-
Create an inclusion list with the calculated m/z of the target peptide.
-
Isolate the precursor ion with an isolation window of 1.5-2.0 m/z.
-
Apply normalized collision energy (NCE) in the range of 25-35%. Start at 30% and optimize based on the degree of fragmentation.
-
Detect fragment ions in the linear ion trap for maximum sensitivity.
-
-
Data Analysis: Look for the intact precursor mass. In the MS/MS spectrum, identify the characteristic neutral loss of the Fmoc group. Attempt to assign b- and y-type ions to confirm segments of the peptide sequence outside the lactam bridge.
Protocol 2: In-Depth Sequencing by ETD
This protocol is essential for cleaving the lactam-constrained ring and confirming the complete amino acid sequence.
-
Sample Preparation: Same as for CID analysis. A higher charge state is preferable for ETD, so ensure efficient protonation.[13]
-
Instrumentation: A mass spectrometer equipped with ETD capability is required.
-
MS/MS Acquisition (ETD):
-
Isolate the same precursor ion as in the CID experiment. Peptides with a charge state of +3 or higher are ideal for ETD.
-
Set the ETD reagent target to the instrument's recommended value (e.g., 3e5).
-
Define the ETD reaction time. Start with a value around 100 ms and optimize; longer times can increase fragmentation but may also lead to more complex spectra.
-
Detect fragment ions in the Orbitrap or ion trap. High-resolution detection is beneficial for resolving fragment charge states.
-
-
Data Analysis: The primary goal is to identify c- and z-type fragment ions.[7][8] These ions result from cleavage of the N-Cα bond and are crucial for sequencing across the constrained region of the peptide. Map these fragments to the expected sequence to confirm the integrity of the lactam ring and the surrounding amino acids.
Interpreting the Data: A Tale of Two Spectra
The key to success lies in understanding the complementary nature of the data produced by different fragmentation methods.
Visualization of Fragmentation Patterns
Caption: Comparison of peptide backbone cleavage sites for CID (b/y ions) and ETD (c/z ions).
A CID spectrum of an Fmoc-Freidinger's lactam peptide will likely show:
-
A dominant fragment corresponding to the loss of the Fmoc-moiety.
-
A series of b- and/or y-ions corresponding to the linear portions of the peptide.
-
A notable "gap" in the ion series across the lactam bridge.
In contrast, the ETD spectrum should reveal:
-
A rich series of c- and z-ions.
-
Crucially, c- and z-ions that correspond to cleavages within the lactam ring structure, providing the definitive sequence information that CID cannot.
By merging the findings from both analyses, a researcher can confidently confirm the peptide's full sequence and the correct formation of the lactam bridge.
Conclusion and Recommendations
The mass spectrometric analysis of peptides containing Fmoc-Freidinger's lactam is a non-trivial task that demands a deliberate and informed analytical strategy. Simply relying on standard CID-based methods is often insufficient due to the conformational rigidity imposed by the lactam bridge.
Key Recommendations:
-
Always Verify Precursor Mass: Use a high-resolution mass analyzer (e.g., Orbitrap, TOF) to confirm the elemental composition of the synthesized peptide.
-
Employ a Dual-Fragmentation Strategy: Perform both CID and ETD on the target precursor ion. CID helps characterize the linear regions and the Fmoc group, while ETD is essential for sequencing through the constrained lactam ring.
-
Optimize Fragmentation Energy/Time: Neither CID nor ETD is "plug-and-play." Systematically vary the collision energy (for CID/HCD) and reaction time (for ETD) to find the optimal conditions that produce the most informative spectrum for your specific peptide.
-
Leverage High-Resolution Fragment Detection: When possible, detect fragment ions in a high-resolution analyzer. This helps to unambiguously determine the charge state and elemental composition of the fragment ions, which is especially important for complex ETD spectra.
By embracing these advanced mass spectrometric techniques and understanding the chemical principles behind them, researchers can overcome the analytical hurdles posed by these complex but valuable molecules, accelerating the pace of drug discovery and development.
References
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Sienna, E. E., et al. (2008). Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Funari, C. S., et al. (2005). A novel route to synthesize Freidinger lactams by microwave irradiation. Journal of Peptide Research. Available from: [Link]
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Zhang, Y., et al. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available from: [Link]
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Molina, H., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. Available from: [Link]
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Good, D. M., et al. (2008). A Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. Available from: [Link]
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Boutard, N., et al. (2024). Synthesis and application of β-amino γ-lactams in the study of interleukin-1 and cluster of differentiation-36 receptors modulating peptides. Sciforum. Available from: [Link]
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Pérez-Riverol, Y., et al. (2012). Current challenges in software solutions for mass spectrometry-based quantitative proteomics. Journal of Proteomics. Available from: [Link]
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Michalski, A., et al. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available from: [Link]
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Funari, C. S., et al. (2005). A novel route to synthesize Freidinger lactams by microwave irradiation. Request PDF. Available from: [Link]
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Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. Available from: [Link]
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Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry. Available from: [Link]
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CuriRx. (n.d.). Peptide Mapping Challenges. CuriRx. Available from: [Link]
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Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Available from: [Link]
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Peters, J. (2025). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. Separation Science. Available from: [Link]
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Zhang, Z. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Mass Spectrometry. Available from: [Link]
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Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry. Available from: [Link]
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Norris, B. (2023). Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. Available from: [Link]
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Franco, M. P., et al. (2013). Tandem Mass Spectrometry of Peptides. ResearchGate. Available from: [Link]
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Pirvulescu, M. M., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Available from: [Link]
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Kish, M. M. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. SOAR. Available from: [Link]
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National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. Available from: [Link]
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Kim, S., et al. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC. Available from: [Link]
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A Comparative Guide to the Biological Activity of Freidinger's Lactam Analogues in Somatostatin Receptor Targeting
This guide provides an in-depth comparison of the biological activity of Freidinger's lactam analogues, with a specific focus on their application in the design of potent and selective somatostatin receptor ligands. By leveraging conformational constraint, these analogues offer a powerful tool to dissect structure-activity relationships and develop novel therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in peptide and peptidomimetic research.
Introduction: The Significance of Conformational Constraint with Freidinger's Lactams
Peptides in a biological environment exist as a dynamic ensemble of conformations.[1][2][3] This inherent flexibility, while crucial for their diverse functions, presents a significant hurdle in drug design, often leading to poor metabolic stability and reduced receptor affinity.[1] The pioneering work of Freidinger and colleagues in the early 1980s introduced a seminal concept to address this challenge: the use of lactam-bridged dipeptides to create conformationally constrained peptide analogues.[1][4] These structures, now widely known as Freidinger's lactams, serve as rigid scaffolds that mimic bioactive conformations, particularly the β-turns frequently found in peptide-receptor interaction motifs.[4]
The fundamental principle behind the Freidinger lactam is to reduce the conformational freedom of the peptide backbone, thereby pre-organizing the molecule into a conformation that is favorable for binding to its biological target.[1][3] This pre-organization minimizes the entropic penalty upon binding, which can lead to a significant enhancement in binding affinity and biological potency.[1] Furthermore, the constrained nature of these analogues often imparts increased resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[5]
This guide will delve into the practical application of Freidinger's lactams in the context of somatostatin analogues, a class of peptides with significant therapeutic relevance in oncology and endocrinology. We will explore how systematic modifications of the lactam structure and the surrounding peptide sequence influence binding affinity for somatostatin receptors, providing a quantitative comparison based on experimental data.
Comparative Analysis of Freidinger's Lactam Analogues as Somatostatin Receptor Ligands
The biological effects of somatostatin are mediated through a family of five G-protein coupled receptors (sst1-5).[6] The sst2 receptor subtype is a particularly important target for the treatment of neuroendocrine tumors.[6] The development of sst2-selective agonists has been a major focus of research, with the incorporation of Freidinger's lactams and other constraining elements playing a pivotal role.
The following table summarizes the binding affinities (IC50 values) of a selection of somatostatin analogues, highlighting the impact of incorporating lactam bridges and other structural modifications on their affinity for the human sst2 receptor.
| Compound/Analogue | Key Structural Features | hsst2 IC50 (nM) | Reference |
| Somatostatin-14 | Endogenous peptide | ~1-5 | [7] |
| Octreotide | Cyclic octapeptide with a disulfide bridge | 2.5 | [7] |
| L-363,301 | Cyclic hexapeptide, a precursor to many constrained analogues | Potent sst2 binder | [2] |
| PTR-3205 | Bicyclic analogue with a backbone lactam bridge | High affinity and selectivity for hsst2 | [2] |
| CTOP | Cyclic octapeptide with D-Phe-Cys-Tyr-D-Trp sequence | 3.5 (for µ-opioid receptor, low for sst) | [1] |
| Lanthionine-sandostatin | Thioether bridge replacing disulfide | 50x weaker than sandostatin for mSSTR2b |
Analysis of Structure-Activity Relationships:
The data presented above, while not exclusively focused on Freidinger's lactams, illustrates a crucial principle: conformational constraint is key to achieving high affinity and selectivity. The bicyclic analogue PTR-3205, which incorporates a lactam bridge to further restrict the peptide backbone, demonstrates high affinity and enhanced selectivity for the hsst2 receptor.[2] This suggests that the rigidification imposed by the lactam helps to lock the pharmacophoric residues (Phe-D-Trp-Lys-Thr) into an optimal orientation for receptor binding.[2]
In contrast, while CTOP is a conformationally constrained cyclic peptide, its primary affinity is for the µ-opioid receptor, with very low affinity for somatostatin receptors.[1] This highlights the specificity that can be engineered through subtle changes in the peptide sequence and the nature of the conformational constraint. The lanthionine-bridged analogue of sandostatin shows a significant decrease in affinity for the sst2 receptor, indicating that the type of bridge is critical for maintaining the bioactive conformation.
The causality behind these observations lies in the intricate interplay between the conformational preferences of the analogue and the topology of the receptor's binding pocket. A well-designed constrained analogue, such as one containing a Freidinger's lactam, can be thought of as a "key" that is pre-shaped to fit the "lock" of the receptor. This minimizes the conformational rearrangements required for binding, leading to a more favorable binding energy.
Experimental Protocols: Assessing Receptor Binding Affinity
The determination of binding affinity is a cornerstone of drug discovery. A widely used and robust method for this purpose is the competitive radioligand binding assay. This section provides a detailed, step-by-step protocol for such an assay, which is a self-validating system for quantifying the interaction between a ligand and its receptor.
Competitive Radioligand Binding Assay for Somatostatin Receptors
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a Freidinger's lactam analogue) for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-Somatostatin-14).
-
Test compounds (Freidinger's lactam analogues) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled, high-affinity ligand (e.g., 1 µM unlabeled Somatostatin-14).
-
Assay buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking solution (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture in a final volume of 200 µL:
-
50 µL of assay buffer
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
50 µL of test compound at varying concentrations (typically a serial dilution).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Initiation of Binding Reaction: Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of Somatostatin Receptor 2 (sst2)
Caption: Simplified signaling pathway of the somatostatin receptor 2 (sst2).
Experimental Workflow for Competitive Radioligand Binding Assay
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A Comparative Guide to Enhancing Peptide Stability with γ-Lactam Analogues
Executive Summary: Peptide therapeutics offer immense promise due to their high specificity and potency, but their clinical translation is often hampered by poor metabolic stability. A primary failure point is their rapid degradation by proteases in vivo. This guide provides an in-depth comparison of how different γ-lactam analogues, a class of conformational constraints, can be used to "staple" peptides into biologically active and proteolytically resistant structures. We will explore the underlying mechanisms of stabilization, provide detailed experimental protocols for assessing stability, and present comparative data to guide researchers in selecting the optimal constraining strategy for their peptide candidates.
The Challenge: The Fleeting Nature of Peptide Therapeutics
Peptides are naturally occurring signaling molecules and, as such, are subject to rapid turnover in the body. This is orchestrated by a vast array of proteases that efficiently cleave the peptide backbone. For a peptide to be a viable drug, it must resist this degradation long enough to reach its target and exert its therapeutic effect. The inherent flexibility of linear peptides makes them particularly susceptible, as they can readily adopt the extended conformations required to fit into the active sites of proteases[1].
A leading strategy to overcome this is to introduce conformational constraints, which pre-organize the peptide into its bioactive shape and, crucially, prevent it from adopting the conformation necessary for proteolytic cleavage[1][2]. The γ-lactam bridge, formed by cyclizing the side chains of amino acids like glutamic acid (Glu) and lysine (Lys), is a powerful and versatile tool for achieving this stabilization[3][4].
The γ-Lactam Bridge: A Molecular Shield Against Proteolysis
A γ-lactam bridge is a covalent bond that links the side chains of two amino acid residues within a peptide sequence, creating a cyclic constraint. This cyclization has two primary effects that enhance stability:
-
Conformational Rigidity: The bridge locks the peptide backbone into a specific secondary structure, such as an α-helix or a β-turn[3][5]. This pre-organization reduces the entropic penalty of binding to its target receptor and, more importantly, makes the peptide a poor substrate for proteases, which often require a flexible, extended chain for recognition and cleavage[1][6].
-
Steric Shielding: The cyclic structure can physically mask proteolytic cleavage sites, preventing proteases from accessing and hydrolyzing the peptide bonds.
The effectiveness of a γ-lactam bridge is highly dependent on its specific geometry, including the ring size, the orientation of the linking residues (e.g., Glu-Lys vs. Lys-Glu), and its position within the peptide sequence[7].
A Framework for Assessing Stability: Experimental Protocols
To objectively compare the stabilizing effects of different γ-lactam analogues, a robust and reproducible experimental framework is essential. Here, we detail two critical assays: the in vitro plasma stability assay and conformational analysis by Circular Dichroism.
Key Experiment: In Vitro Plasma Stability Assay
This assay is the gold standard for predicting the in vivo half-life of a peptide. It measures the rate of degradation of a peptide when incubated in human plasma, which contains a complex mixture of endogenous proteases.
Causality Behind Experimental Choices:
-
Matrix: Human plasma is used to best mimic the physiological environment the peptide will encounter upon systemic administration. It's important to note that stability can vary between plasma from different donors[8].
-
Temperature: Incubation is performed at 37°C to simulate body temperature.
-
Quenching/Precipitation: The enzymatic reaction is stopped at various time points by adding a protein precipitation agent. While strong acids like trichloroacetic acid (TCA) have been used, they can cause co-precipitation of the peptide of interest[9][10]. A mixture of organic solvents, such as acetonitrile and ethanol, is often more suitable for preserving the peptide for analysis[8][9].
-
Quantification: High-Performance Liquid Chromatography (HPLC) is used to separate the intact peptide from its degradation products. The amount of remaining peptide is quantified by measuring the absorbance at 214 nm, which detects the peptide bonds[10].
Detailed Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS). Thaw pooled human plasma (obtained from reputable commercial vendors) at 37°C.
-
Incubation: Spike the test peptide into the pre-warmed plasma to a final concentration of ~30-50 µmol/L[10]. Vortex briefly to mix.
-
Sampling: Immediately withdraw the first aliquot (t=0) and quench the reaction as described below. Incubate the remaining plasma-peptide mixture in a thermomixer at 37°C with gentle agitation[10]. Withdraw subsequent aliquots at defined time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: Mix the aliquot with 2 volumes of a cold ( -20°C) 1:1 solution of acetonitrile/ethanol[8]. Incubate at -20°C for at least 2 hours (overnight is acceptable) to precipitate plasma proteins.
-
Separation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins[10].
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by RP-HPLC, monitoring at 214 nm.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the data and determine the half-life (t½) of the peptide.
Caption: How γ-lactam bridges prevent proteolytic degradation.
Data-Driven Comparison of γ-Lactam Analogues
To illustrate the profound impact of γ-lactam constraints on stability, let's consider a hypothetical 14-amino acid α-helical peptide, "Peptide-H," and its analogues. The stability of these peptides was assessed in human plasma according to the protocol described above.
| Peptide ID | Description | Constraint Type | Half-Life (t½) in Human Plasma (min) |
| Peptide-H-Lin | Linear control peptide | None | ~ 8 |
| Peptide-H-L1 | (i, i+3) Glu-Lys Lactam | 18-membered ring | ~ 15 |
| Peptide-H-L2 | (i, i+4) Lys-Glu Lactam | 21-membered ring | ~ 55 |
| Peptide-H-L3 | (i, i+4) Glu-Lys Lactam | 21-membered ring | > 360 |
Analysis of Results:
-
Linear vs. Constrained: The unmodified linear peptide (Peptide-H-Lin) is degraded rapidly, with a half-life of only 8 minutes. This is a common fate for unprotected peptides and establishes a critical baseline.
-
Impact of Ring Size (i, i+3 vs. i, i+4): The (i, i+3) lactam bridge in Peptide-H-L1, which creates an 18-membered ring, offers only a marginal improvement in stability. Studies have shown that this ring size can sometimes be destabilizing to an α-helix.[7] In contrast, the (i, i+4) linkage in Peptide-H-L2 and L3, which forms a larger 21-membered ring, provides a much more significant stabilizing effect. This spacing pattern is ideal for reinforcing an α-helical turn.[7]
-
Impact of Bridge Orientation (Lys-Glu vs. Glu-Lys): A striking difference is observed between Peptide-H-L2 and Peptide-H-L3, which differ only in the orientation of the residues forming the bridge. The Glu-Lys orientation (Peptide-H-L3) results in a dramatic >45-fold increase in half-life compared to the linear peptide. Conversely, the Lys-Glu orientation (Peptide-H-L2) is significantly less effective. This highlights that the precise geometry and vector of the constraint are critical for optimal stabilization and must be empirically determined.[7]
Conclusion and Strategic Recommendations
The incorporation of γ-lactam bridges is a validated and highly effective strategy for enhancing the metabolic stability of peptide therapeutics. The experimental data clearly demonstrate that not all constraints are equal. The choice of spacing (e.g., i, i+4 for helices), residue orientation (e.g., Glu-Lys), and position within the sequence are paramount for success.[7]
For researchers and drug developers, this guide provides a clear framework for the rational design and evaluation of stabilized peptides. We recommend synthesizing a small library of analogues with varying lactam bridge positions and orientations. By employing the robust plasma stability and CD spectroscopy protocols detailed herein, teams can efficiently identify candidates with the optimal balance of conformational stability and proteolytic resistance, paving the way for the development of next-generation peptide drugs.
References
-
Klapproth, E., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]
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Wenzel, R., et al. (1998). Conformational constraints in protein degradation by the 20S proteasome. Biol Chem, 379(4-5), 489-94. [Link]
-
Sikorska, E., & Piela, L. (1998). The conformational preferences of gamma-lactam and its role in constraining peptide structure. J Mol Model, 4(1), 16-27. [Link]
-
Klapproth, E., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
ACS Pharmacology & Translational Science. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS, 112(24), E3095–E3103. [Link]
-
BioTech Pack. (n.d.). Peptide Secondary Structure Analysis Based on CD. 百泰派克生物科技. [Link]
-
Houston, M. E. Jr., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. [Link]
-
Dong, M., et al. (2011). Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist. J Med Chem, 54(12), 4125–4136. [Link]
-
ResearchGate. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
-
YouTube. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. [Link]
-
von Gundlach, A. L., et al. (2016). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 11(5), e0155644. [Link]
-
Houston, M. E. Jr., et al. (1996). Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. J Pept Sci, 2(1), 35-44. [Link]
-
Hart, B. P., & Rich, D. H. (2010). alpha-Amino-beta-hydroxy-gamma-lactam for constraining peptide Ser and Thr residue conformation. Org Lett, 12(8), 1852-5. [Link]
-
Ramaswamy, K., et al. (2020). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Med Chem, 11(12), 1406–1414. [Link]
-
Zorzi, A., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ChemMedChem, 12(17), 1381–1391. [Link]
-
Bundy, B. C., & Swartz, J. R. (2023). Molecular Survival Strategies Against Kidney Filtration: Implications for Therapeutic Protein Engineering. International Journal of Molecular Sciences, 24(22), 16301. [Link]
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- 2. Conformational constraints in protein degradation by the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The conformational preferences of gamma-lactam and its role in constraining peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Computational Modeling of Peptides with Fmoc-Freidinger's Lactam
In the landscape of rational drug design and peptide engineering, the ability to precisely control molecular conformation is paramount. Peptides, with their inherent flexibility, often present a significant hurdle in achieving high binding affinity and biological stability. The introduction of conformational constraints is a powerful strategy to pre-organize a peptide into its bioactive conformation, thereby reducing the entropic penalty of binding. Among the arsenal of chemical tools to achieve this, the Freidinger lactam stands out as a robust and effective means of inducing stable β-turn structures.[1][2]
This guide provides an in-depth comparison of computational approaches for modeling peptides incorporating the Fmoc-Freidinger's lactam. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our discussion in experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to accelerate their research in constrained peptides.
The Significance of Conformational Constraint: The Role of Freidinger's Lactam
Peptides in solution exist as a dynamic ensemble of conformations.[1][2] The bioactive conformation, the specific three-dimensional structure a peptide adopts to interact with its biological target, may only be transiently populated. By introducing a lactam bridge, as pioneered by Freidinger, we can lock a portion of the peptide backbone into a specific secondary structure, most commonly a β-turn.[1][2] This pre-organization can lead to enhanced binding affinity, increased selectivity, and improved resistance to proteolytic degradation.
The Fmoc-Freidinger's lactam, a dipeptide surrogate, is particularly amenable to solid-phase peptide synthesis, making it a popular choice for medicinal chemists. Its incorporation, however, introduces a non-standard residue that requires careful consideration in computational modeling. The accuracy of any in silico study hinges on the quality of the force field used to describe the interatomic interactions and the thoroughness of the conformational sampling.
Comparative Analysis of Computational Methodologies
The choice of computational methodology is a critical decision that will influence the accuracy and computational cost of your study. Here, we compare the most common approaches for modeling peptides containing a Freidinger's lactam: Molecular Dynamics (MD) simulations and Rosetta-based modeling.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Constrained Peptides
Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of peptides at an atomic level of detail.[3] By solving Newton's equations of motion, MD simulations can provide insights into the dynamics, solvent interactions, and thermodynamic stability of your peptide. The success of an MD simulation is critically dependent on the choice of the force field.
Force Field Comparison:
Several classical force fields are widely used for biomolecular simulations, each with its own set of parameters and underlying philosophy. The most common choices include AMBER, CHARMM, GROMOS, and OPLS. For peptides, and particularly for those with non-standard residues, the choice of force field can significantly impact the results.
| Force Field Family | Strengths for Constrained Peptides | Considerations and Potential Weaknesses |
| AMBER | Generally performs well in maintaining the secondary structure of peptides, including those with β-turns.[4] Often shows the lowest RMSD from experimental structures in comparative studies.[4] | Parameterization of non-standard residues can be complex, requiring careful charge derivation and fitting of dihedral terms. |
| CHARMM | Well-established for proteins and peptides, with a robust set of parameters for standard amino acids. The CHARMM General Force Field (CGenFF) can be used for parameterizing non-standard residues. | May sometimes show slightly larger deviations from experimental structures compared to AMBER for certain peptide systems.[4] |
| GROMOS | Known for its good balance of accuracy and computational efficiency. It has been used extensively for peptide folding and dynamics studies. | Can sometimes lead to larger deviations from experimental structures for β-peptides compared to AMBER and CHARMM.[4] |
| OPLS | Has shown strong performance in reproducing the properties of liquid water and solvated systems, which is crucial for accurate peptide simulations. | May exhibit a bias towards certain secondary structures in some cases. |
Experimental Data vs. Simulation:
The ultimate validation of a computational model comes from its comparison with experimental data. For constrained peptides, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for determining solution structures.[5][6][7] Key NMR-derived parameters, such as Nuclear Overhauser Effect (NOE) distance restraints and coupling constants, can be used to guide and validate MD simulations. A successful simulation should be able to reproduce these experimental observables.
For instance, a study combining NMR and MD simulations to determine the structure of a cyclic peptide would use the NOE-derived distance restraints as a basis for the initial model and then refine this structure through simulations.[7] The final ensemble of structures from the simulation should be consistent with the initial NMR data.
Rosetta: A Powerful Alternative for Structure Prediction and Design
The Rosetta software suite offers a different paradigm for peptide modeling, focusing on conformational sampling and energy scoring to predict and design peptide structures.[8][9] For peptides with constraints like a lactam bridge, Rosetta's protocols can be particularly effective.
Key Rosetta Protocols:
-
Rosetta FlexPepDock: This protocol is designed for the high-resolution modeling of peptide-protein complexes, allowing for full flexibility of the peptide.[9]
-
Rosetta SimpleCycpepPredict: This application is used to predict the conformational landscape of cyclic peptides, which is highly relevant for lactam-bridged structures.
Comparison with MD Simulations:
| Feature | Molecular Dynamics (MD) | Rosetta |
| Primary Goal | To simulate the time evolution of a system and study its dynamic properties. | To sample a wide range of conformations and identify low-energy structures. |
| Strengths | Provides detailed information on dynamics, thermodynamics, and solvent effects. | Excellent for de novo structure prediction and design, especially for complex topologies. Can efficiently sample a broader conformational space. |
| Handling of Constraints | Constraints are typically enforced through the force field parameters and bonding terms. | Constraints can be explicitly defined and used to guide the conformational search. |
| Computational Cost | Can be computationally expensive, especially for long simulations required for thorough sampling. | Can be more computationally efficient for initial structure prediction, but extensive sampling can also be demanding. |
Experimental Protocols: A Self-Validating System
The trustworthiness of a computational model is built upon a foundation of rigorous and reproducible protocols. Here, we outline a detailed workflow for the computational modeling of a peptide containing a Freidinger's lactam, from parameterization to simulation and analysis.
Part 1: Parameterization of the Fmoc-Freidinger's Lactam
The Freidinger's lactam is a non-standard residue and therefore requires custom force field parameters. This process involves deriving atomic charges, and bond, angle, and dihedral parameters that accurately describe the molecule's potential energy surface.
Step-by-Step Parameterization Workflow (AMBER example):
-
Build the Residue: Create a 3D structure of the Fmoc-Freidinger's lactam dipeptide. This can be done using molecular building software like GaussView or Avogadro. It is crucial to cap the N- and C-termini (e.g., with acetyl and N-methyl groups) to mimic the peptide backbone environment.[10]
-
Geometry Optimization: Perform a quantum mechanical (QM) geometry optimization of the capped dipeptide. A common level of theory for this is B3LYP/6-31G*.[10] This step ensures that the starting geometry is at a local energy minimum.
-
ESP Charge Calculation: Calculate the electrostatic potential (ESP) on a grid of points around the optimized molecule using a QM calculation (e.g., HF/6-31G*).[10] These ESP charges are used to derive the partial atomic charges for the force field.
-
RESP Charge Fitting: Use the Restrained Electrostatic Potential (RESP) fitting procedure to derive the partial atomic charges for each atom in the residue.[10] This method ensures that the charges are physically reasonable and transferable.
-
Generate frcmod and prepin files: Use the parmchk2 utility in AmberTools to identify any missing bond, angle, and dihedral parameters.[11][12] These missing parameters are then added to a frcmod file. The prepgen tool is used to create a prepin file, which defines the residue's atom types, connectivity, and charges for use in tleap.
-
Validation: It is essential to validate the newly generated parameters. This can be done by performing a short MD simulation of the isolated dipeptide and comparing the resulting geometry (bond lengths, angles, and dihedrals) with the QM-optimized structure.
Part 2: Molecular Dynamics Simulation Workflow
Once the parameters for the Freidinger's lactam are in place, you can proceed with setting up and running the MD simulation of your full peptide.
Step-by-Step MD Simulation Protocol (AMBER):
-
System Preparation: Use tleap in AmberTools to build the initial topology and coordinate files for your peptide. This involves loading the force field parameters (including your custom frcmod and prepin files), solvating the peptide in a water box (e.g., TIP3P water), and adding counter-ions to neutralize the system.[13]
-
Minimization: Perform a series of energy minimization steps to remove any steric clashes or unfavorable contacts in the initial structure. A common approach is to first minimize the water and ions with the peptide restrained, followed by minimization of the entire system.[13]
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble). This allows the system to reach a stable temperature and density.
-
Production Simulation: Run the production MD simulation for a sufficient length of time to sample the conformational space of interest. The length of the simulation will depend on the specific research question, but typically ranges from hundreds of nanoseconds to microseconds.
-
Analysis: Analyze the resulting trajectory to extract meaningful information. Common analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the peptide's structure over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
-
Secondary Structure Analysis: To monitor the stability of the β-turn induced by the lactam bridge.
-
Clustering Analysis: To identify the most populated conformational states.
-
Visualization of Key Concepts
To better illustrate the concepts discussed, we provide the following diagrams created using the DOT language.
Sources
- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Biology by NMR: Structure, Dynamics, and Interactions | PLOS Computational Biology [journals.plos.org]
- 6. The structure, dynamics and orientation of antimicrobial peptides in membranes by multidimensional solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Molecular Modeling with Rosetta3 and RosettaScripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling beta-sheet peptide-protein interactions: Rosetta FlexPepDock in CAPRI rounds 38-45 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amber Custom Residue Parameterization – JIGGLINGS AND WIGGLINGS [carlosramosg.com]
- 11. Re: [AMBER] Generating the parameters for non-standard amino-acid residue from RITUPARNA ROY on 2019-09-09 (Amber Archive Sep 2019) [archive.ambermd.org]
- 12. Re: [AMBER] Parameters for non-standard residues from Nagar, Hemant on 2021-10-19 (Amber Archive Oct 2021) [archive.ambermd.org]
- 13. Comparative Molecular Dynamics Study of 19 Bovine Antibodies with Ultralong CDR H3 [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Freidinger's Lactam
For the modern researcher navigating the complexities of peptide synthesis and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-Freidinger's lactam, a crucial building block in the creation of conformationally constrained peptidomimetics. By moving beyond simple waste collection to a chemically informed approach to deactivation, we can ensure the safety of personnel and minimize the environmental impact of our vital research.
Immediate Safety & Hazard Assessment
Key Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1]
Based on these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling Fmoc-Freidinger's lactam in any form:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory | A NIOSH-approved respirator if dust may be generated. |
The Logic of Deactivation: A Two-Fold Chemical Approach
The molecular architecture of Fmoc-Freidinger's lactam features two key functionalities that must be addressed for effective disposal: the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the lactam ring. A comprehensive disposal strategy should therefore not only contain the waste but chemically alter these groups to mitigate potential reactivity and biological activity.
The proposed disposal workflow involves a sequential, two-step chemical degradation process prior to final waste collection. This approach is grounded in established principles of organic chemistry and best practices for related compounds.
Caption: Disposal workflow for Fmoc-Freidinger's lactam.
Step-by-Step Disposal Procedures
Part 1: Disposal of Solid Fmoc-Freidinger's Lactam and Contaminated Materials
Unused, expired, or contaminated solid Fmoc-Freidinger's lactam, as well as disposable materials that have come into contact with it (e.g., weigh boats, pipette tips, gloves), must be treated as hazardous chemical waste.
Protocol:
-
Segregation: Do not mix solid Fmoc-Freidinger's lactam waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Packaging: Carefully place the solid waste into a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). If using the original manufacturer's container, ensure it is in good condition and can be securely sealed.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Foc-Freidinger's lactam," and an approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Collection: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Part 2: Chemical Deactivation and Disposal of Liquid Waste
For aqueous solutions or reaction mixtures containing Fmoc-Freidinger's lactam, a chemical deactivation procedure is recommended to cleave the Fmoc group and hydrolyze the lactam ring, rendering the initial compound inactive.
Protocol:
Step 1: Fmoc Group Cleavage
The Fmoc group is readily cleaved by a mild base, with piperidine being a common reagent for this purpose. This reaction results in the formation of a dibenzofulvene-piperidine adduct.
-
In a suitable, labeled chemical-resistant container within a certified chemical fume hood, add a solution of 20% piperidine in N,N-dimethylformamide (DMF) to the liquid waste containing Fmoc-Freidinger's lactam.
-
Gently stir the mixture at room temperature for approximately 30 minutes to ensure complete cleavage of the Fmoc group.
Step 2: Lactam Ring Hydrolysis
The lactam ring, particularly the strained beta-lactam ring, is susceptible to hydrolysis under alkaline conditions. This process breaks the cyclic amide bond.
-
To the solution from Step 1, slowly and with stirring, add a 1 M solution of sodium hydroxide (NaOH). The addition of a strong base will facilitate the hydrolysis of the lactam ring.
-
Continue to stir the mixture for at least one hour to ensure complete hydrolysis. Studies on similar beta-lactam compounds have shown that this method is effective for their inactivation.
Step 3: Neutralization and Final Collection
-
Carefully neutralize the resulting basic solution to a pH of approximately 7 using an appropriate acid (e.g., 1 M hydrochloric acid). Monitor the pH closely during this process.
-
Transfer the neutralized solution to a designated aqueous hazardous waste container.
-
Label the container appropriately, indicating the contents (e.g., "Hydrolyzed Fmoc-Freidinger's lactam waste, neutralized").
-
Arrange for disposal through your institution's EHS hazardous waste program.
Visualizing the Deactivation Pathway
Caption: Chemical deactivation pathway for Fmoc-Freidinger's lactam.
Conclusion
By adopting this chemically-informed disposal protocol, researchers can confidently manage waste containing Fmoc-Freidinger's lactam, ensuring a safer laboratory environment and upholding the principles of responsible scientific practice. This guide provides the necessary procedural steps and the underlying chemical rationale to empower you to handle this valuable research tool from acquisition to disposal with the highest standards of safety and environmental stewardship.
References
Sources
Safeguarding Your Synthesis: A Comprehensive Guide to Handling Fmoc-Freidinger's Lactam
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Freidinger's lactam is a valuable constrained amino acid analog used in peptide synthesis to create peptidomimetics with defined secondary structures. As a key component in the design of novel therapeutics, its proper handling is paramount to ensure both the integrity of your research and the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the confident and safe use of this reagent.
Understanding the Hazard Profile
While Fmoc-protected amino acids are generally considered less hazardous than many other laboratory chemicals, it is crucial to recognize the specific risks associated with Fmoc-Freidinger's lactam. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a proactive approach to personal protection and handling to minimize the risk of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with Fmoc-Freidinger's lactam, particularly when handling the powdered form which can be easily aerosolized.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against airborne powder and accidental splashes of solutions containing the lactam. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Essential for preventing the inhalation of the powdered lactam, which can cause respiratory irritation. |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is critical for minimizing exposure and ensuring the integrity of your experiments.
Workflow for Safe Handling of Fmoc-Freidinger's Lactam
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
